Product packaging for Sarcosine ethyl ester hydrochloride(Cat. No.:CAS No. 52605-49-9)

Sarcosine ethyl ester hydrochloride

货号: B554669
CAS 编号: 52605-49-9
分子量: 153.61 g/mol
InChI 键: NIDZUMSLERGAON-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Sarcosine ethyl ester hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B554669 Sarcosine ethyl ester hydrochloride CAS No. 52605-49-9

属性

IUPAC Name

ethyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4-6-2;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDZUMSLERGAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200588
Record name Ethyl N-methylaminoacetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White hygroscopic crystalline powder; [Acros Organics MSDS]
Record name Sarcosine ethyl ester hydrochloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21670
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

52605-49-9
Record name Sarcosine ethyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52605-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-methylaminoacetate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052605499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52605-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-methylaminoacetate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-methylaminoacetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.743
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Sarcosine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) ethyl ester hydrochloride, also known as ethyl N-methylglycinate hydrochloride, is a derivative of the N-methylated amino acid, sarcosine.[1] It serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry and pharmaceutical development.[2][3] Its hydrochloride salt form enhances stability and solubility, making it a convenient precursor for various chemical transformations. This document provides a comprehensive overview of the fundamental properties of sarcosine ethyl ester hydrochloride, including its physicochemical characteristics, spectroscopic data, and a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[4][5] It is hygroscopic and should be stored in a dry environment.[4] The compound is stable under normal temperatures and pressures.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₅H₁₂ClNO₂[4][6]
Molecular Weight 153.61 g/mol [5][6]
CAS Number 52605-49-9[4][6]
Appearance White to off-white crystalline powder/solid[4][5][6]
Melting Point 122-128 °C[4][6][7]
Solubility Soluble in water (0.1 g/mL)[4][7]
Purity Typically >98.0%[2][5]
Hygroscopicity Hygroscopic[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The following data has been reported:

Table 2: Spectroscopic Data for this compound

Technique Data Reference
Infrared (IR) (ATR) ν cm⁻¹ 2970-2440, 1742, 1229[4]
¹H NMR (CDCl₃, 400 MHz) δ 9.64 (br. s, 2H, NH₂⁺), 4.24 (q, 2H, ³J = 7.1 Hz, CH₂CH₃), 3.84 (t, 2H, ³J = 5.7 Hz, NH₂⁺CH₂), 2.80 (t, 3H, ³J = 5.2 Hz, NH₂⁺CH₃), 1.26 (t, 3H, ³J = 7.1 Hz, CH₂CH₃)[4]
¹³C NMR (CDCl₃, 101 MHz) δ 166.18 (C=O), 62.62 (CH₂CH₃), 48.94 (NH₂⁺CH₂), 33.34 (NH₂⁺CH₃), 14.03 (CH₂CH₃)[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of sarcosine in ethanol (B145695) with a chlorine source, such as thionyl chloride or hydrogen chloride gas.[4][8]

Protocol:

  • Reaction Setup: A solution of sarcosine (1 equivalent) in absolute ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to approximately -10°C.[4]

  • Addition of Chlorinating Agent: Thionyl chloride (4 equivalents) is added dropwise to the stirred solution, maintaining the temperature at about -10°C.[4]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated at 55°C overnight, or until the solution becomes clear.[4]

  • Work-up: The solvent and any residual thionyl chloride are removed by distillation under reduced pressure.[4]

  • Purification: The resulting solid residue is washed with diethyl ether (3 times) and subsequently dried under vacuum to yield the final product as a white powder.[4] This method typically results in a high yield (approximately 97%) and the product can often be used without further purification.[4]

Below is a graphical representation of the synthesis workflow.

G cluster_0 Synthesis Workflow A 1. Dissolve Sarcosine in Ethanol (-10°C) B 2. Add Thionyl Chloride Dropwise A->B Maintain -10°C C 3. Heat at 55°C Overnight B->C Allow to warm D 4. Remove Solvent (Reduced Pressure) C->D E 5. Wash Solid with Diethyl Ether D->E F 6. Dry Under Vacuum E->F G Sarcosine Ethyl Ester Hydrochloride F->G

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a key intermediate in several areas of chemical and pharmaceutical research:

  • Peptide Synthesis: It is utilized as a building block in solution-phase peptide synthesis.[3][4]

  • Pharmaceutical Development: This compound serves as a precursor in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders.[2] It is valued for its ability to potentially enhance the solubility and bioavailability of active pharmaceutical ingredients.[2]

  • Biochemical Research: It is used in studies related to amino acid metabolism.[2]

  • Neuroscience: The parent compound, sarcosine, is investigated for its potential role in enhancing cognitive function, and its derivatives are of interest in this field.[2]

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment.

  • Hazard Statements: Causes skin, eye, and respiratory tract irritation.[4][6] The toxicological properties have not been fully investigated.[6]

  • Precautionary Measures:

    • Use in a well-ventilated area.[6][9]

    • Avoid breathing dust.[6]

    • Avoid contact with skin and eyes.[6]

    • Wash hands thoroughly after handling.[6][9]

    • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[6]

    • Keep the container tightly closed and protected from moisture.[6]

First Aid Measures:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes.[6]

  • Skin: Wash off immediately with soap and plenty of water.[6]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting.[6]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[6]

In all cases of exposure, seek medical attention.[6]

The following diagram outlines the general handling and storage procedures.

G cluster_1 Handling and Storage Workflow A Receive Compound B Store in Cool, Dry, Well-Ventilated Area A->B C Keep Container Tightly Closed B->C D Use in Ventilated Area (e.g., Fume Hood) B->D E Wear PPE (Gloves, Goggles, Lab Coat) D->E F Weigh and Handle E->F G Clean Up Spills P promptly F->G H Dispose of Waste According to Regulations F->H

Caption: General workflow for handling and storing this compound.

References

Synthesis of Sarcosine Ethyl Ester Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sarcosine (B1681465) ethyl ester hydrochloride, a derivative of the naturally occurring amino acid sarcosine, is a versatile building block in synthetic organic chemistry and pharmaceutical development.[1] Its utility spans from peptide synthesis to being a key intermediate in the creation of various bioactive molecules.[1] This technical guide provides an in-depth overview of the primary synthesis methods for sarcosine ethyl ester hydrochloride, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their laboratory endeavors.

Core Synthesis Methodologies

The principal route for the synthesis of this compound is the Fischer esterification of sarcosine with ethanol (B145695), facilitated by an acid catalyst. The most commonly employed catalysts are thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas dissolved in ethanol. These methods are favored for their high yields and relatively straightforward procedures.

Table 1: Comparison of Key Synthesis Methods
MethodStarting MaterialReagentsReaction TemperatureReaction TimePurityYield
Method 1 SarcosineThionyl chloride, Ethanol, Diethyl ether-10°C to 55°COvernight99%97%
Method 2 SarcosineEthanolic Hydrogen ChlorideReflux (approx. 78°C)24 hoursNot specifiedNot specified

Detailed Experimental Protocols

Method 1: Esterification using Thionyl Chloride

This method is a widely adopted procedure for the preparation of amino acid esters. Thionyl chloride reacts with ethanol to form ethyl chlorosulfite and hydrogen chloride in situ, which then protonates the carboxylic acid of sarcosine, activating it for nucleophilic attack by ethanol.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sarcosine (20.0 g, 224 mmol) in ethanol (250 mL) is prepared and cooled to approximately -10°C in an ice-water bath.[2]

  • Thionyl chloride (65 mL, 900 mmol) is added dropwise to the stirred solution, ensuring the temperature is maintained at or below -10°C.[2]

  • After the addition is complete, the reaction mixture is gently heated to 55°C and stirred overnight, during which the solution should become clear.[2]

  • Upon completion of the reaction, the solvent and any residual thionyl chloride are removed by distillation under reduced pressure.[2]

  • The resulting solid residue is washed with diethyl ether (3 x 50 mL) to remove any non-polar impurities.[3]

  • The purified solid is then dried under vacuum to yield this compound as a white powder.[2][3]

Figure 1: Workflow for this compound Synthesis via Thionyl Chloride.

Method 2: Esterification using Ethanolic Hydrogen Chloride

This is a classic acid-catalyzed esterification method. A solution of hydrogen chloride in ethanol provides the acidic environment necessary for the esterification to proceed.

Experimental Protocol:

  • Prepare a solution of ethanolic hydrogen chloride.[4]

  • Suspend sarcosine (0.01 mol L-1) in the ethanolic hydrogen chloride solution (100 mL) in a round-bottom flask fitted with a reflux condenser.[4]

  • Heat the reaction mixture at reflux using a water bath for 24 hours.[4]

  • After the reflux period, allow the mixture to cool to room temperature.

  • Remove the solvent by evaporation under reduced pressure to obtain the crude ethyl ester hydrochloride.[4]

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimum volume of absolute ethanol, followed by the slow addition of diethyl ether and subsequent cooling to 0°C to induce crystallization.[4]

  • Collect the purified crystals by filtration and dry them in a vacuum desiccator.[4]

Figure 2: Workflow for this compound Synthesis via Ethanolic HCl.

Logical Relationship of Synthesis Components

The synthesis of this compound fundamentally involves the reaction of a sarcosine source with an ethanol source in the presence of an acid catalyst, followed by purification to isolate the final product.

Figure 3: Core components and process flow for this compound synthesis.

Conclusion

The synthesis of this compound is a well-established process, with the thionyl chloride-mediated esterification of sarcosine in ethanol being a particularly efficient and high-yielding method. The choice of method may depend on the scale of the reaction, available resources, and desired purity. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

Sarcosine Ethyl Ester Hydrochloride: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) ethyl ester hydrochloride is a versatile derivative of the endogenous amino acid sarcosine (N-methylglycine). Its enhanced solubility and stability make it a valuable starting material and research tool in various scientific disciplines.[1][2] This technical guide provides an in-depth overview of its primary applications in research, focusing on its role as a synthetic intermediate in drug discovery, a modulator of N-methyl-D-aspartate (NMDA) receptor activity in neuroscience, and its utility in biochemical and analytical studies. Detailed experimental protocols and quantitative data are provided to facilitate its practical application in the laboratory.

Core Research Applications

Sarcosine ethyl ester hydrochloride is predominantly utilized in four key research areas:

  • Pharmaceutical Development: It serves as a crucial building block in the synthesis of diverse bioactive molecules and pharmaceuticals.[1] Its primary function is as a protected and highly soluble form of sarcosine, enabling its incorporation into more complex molecular scaffolds, particularly in the development of drugs targeting neurological disorders.[1]

  • Neuroscience Research: The compound is investigated for its potential to modulate neurotransmitter systems, primarily through its hydrolysis to sarcosine.[1][2] Sarcosine is a known inhibitor of the glycine (B1666218) transporter 1 (GlyT1) and a co-agonist at the glycine binding site of the NMDA receptor, making this compound a tool for studying schizophrenia, depression, and cognitive enhancement.[1][2][3]

  • Peptide Synthesis: As a C-protected amino acid derivative, it is used in solution-phase peptide synthesis to introduce N-methylglycine residues into peptide chains.[3][4][5][6]

  • Biochemical and Analytical Research: It is employed in studies of amino acid metabolism and can be used as an internal standard for the quantification of amino acids in biological samples.[1][7]

Role in Drug Discovery and Synthesis

This compound is a key intermediate in the synthesis of various small molecules, including enzyme inhibitors and receptor modulators. Its secondary amine and ester functionalities allow for sequential chemical modifications.

Synthesis of STAT3 Inhibitors

A notable application is in the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3) protein inhibitors. While a specific protocol for the ethyl ester was not found in the reviewed literature, a detailed procedure using the closely related sarcosine t-butyl ester hydrochloride provides a representative workflow. The ethyl ester can be substituted with minor adjustments to reaction conditions.

Experimental Protocol: Synthesis of a Sulfonamide Intermediate for STAT3 Inhibitors

This protocol is adapted from a published procedure for the synthesis of substituted sulfonamide acetates.

Objective: To couple this compound with a substituted sulfonyl chloride to form an N-arylsulfonylsarcosine ethyl ester intermediate.

Materials:

  • This compound

  • Substituted arylsulfonyl chloride (e.g., 2,3,4,5,6-pentafluorobenzenesulfonyl chloride)

  • Anhydrous acetonitrile (B52724) (CH₃CN)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (B1210297) (EA)

  • Petroleum Ether (PE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous CH₃CN under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 mmol) to the reaction mixture and stir at 0 °C for 10 minutes. This neutralizes the hydrochloride salt to generate the free secondary amine.

  • Add the substituted arylsulfonyl chloride (1.5 mmol) dropwise to the mixture.

  • Stir the reaction for 30 minutes at 0 °C, then allow it to warm to room temperature and continue stirring for another 30 minutes.

  • Quench the reaction by adding deionized water.

  • Extract the product into ethyl acetate. Perform the extraction three times.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., PE:EA, 20:1) to yield the desired sulfonamide product.

Function in Neuroscience: NMDA Receptor Modulation

In neuroscience, the utility of this compound stems from its in-vivo or in-vitro hydrolysis to sarcosine. Sarcosine enhances NMDA receptor (NMDAR) function through two primary mechanisms:

  • Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.

  • Direct Co-agonism: Sarcosine itself acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[3][8]

Activation of the NMDA receptor requires binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit. By increasing the availability of a co-agonist, sarcosine potentiates NMDAR-mediated neuronal activity.[3] This has therapeutic implications for conditions like schizophrenia, which are hypothesized to involve NMDAR hypofunction.[9]

Signaling Pathway Diagram

NMDAR_Modulation cluster_pre Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_post Postsynaptic Terminal Glutamate Glutamate Glut_Released Glutamate Glutamate->Glut_Released Release NMDAR NMDA Receptor (GluN1/GluN2) Glut_Released->NMDAR Binds GluN2 Glycine_Released Glycine Glycine_Released->NMDAR Binds GluN1 GlyT1 GlyT1 Transporter Glycine_Released->GlyT1 Uptake Sarcosine Sarcosine Sarcosine->NMDAR Binds GluN1 (Co-agonist) Sarcosine->GlyT1 Inhibits Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opening Signaling Downstream Signaling Ca_Influx->Signaling SEEH Sarcosine Ethyl Ester HCl SEEH->Sarcosine Hydrolysis

Caption: Modulation of the NMDA receptor by sarcosine.
Quantitative Data: Sarcosine Activity at NMDA Receptors

Direct quantitative data for this compound is scarce, as it is considered a pro-drug for sarcosine in biological assays. The relevant data pertains to sarcosine itself.

CompoundParameterValueSystemReference
SarcosineEC₅₀26 ± 3 µMNMDA-mediated currents in cultured mouse hippocampal neurons[8]
GlycineEC₅₀61 ± 8 nMNMDA-mediated currents in cultured mouse hippocampal neurons[8]
SarcosineActivityFull AgonistNMDA receptor glycine binding site in mouse prefrontal cortex slices[3]

Table 1: Potency and activity of sarcosine at the NMDA receptor.

Experimental Protocol: Electrophysiological Recording of NMDA Receptor Currents

This protocol provides a general framework for assessing the effect of sarcosine (derived from the hydrochloride ester) on NMDA receptors in cultured neurons using whole-cell patch-clamp electrophysiology.

Objective: To measure the potentiation of NMDA-evoked currents by sarcosine.

Materials:

  • Cultured hippocampal or cortical neurons

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1 NaH₂PO₄, 1.8 CaCl₂, 1 MgSO₄, 12 HEPES, 5.5 D-glucose (pH adjusted to 7.4)

  • Internal patch pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2)

  • NMDA stock solution (100 mM)

  • This compound stock solution (e.g., 100 mM in water)

  • Strychnine (1 µM, to block inhibitory glycine receptors)

  • Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

Procedure:

  • Prepare fresh external solution containing 1 µM strychnine.

  • Establish a whole-cell voltage-clamp recording from a cultured neuron. Hold the membrane potential at -60 mV.

  • Perfuse the neuron with the external solution.

  • Apply a saturating concentration of NMDA (e.g., 100 µM) to elicit a baseline inward current. Wash out until the current returns to baseline.

  • Prepare a series of external solutions containing 100 µM NMDA and varying concentrations of this compound (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM). Note: The ester is expected to hydrolyze to sarcosine in the aqueous solution.

  • Sequentially apply each NMDA/sarcosine solution to the neuron, ensuring a full washout and return to baseline between applications.

  • Record the peak inward current for each concentration.

  • Normalize the peak currents to the maximal response and plot the concentration-response curve.

  • Fit the data to a Hill equation to determine the EC₅₀ value for sarcosine.

Application in Solution-Phase Peptide Synthesis

This compound serves as a building block for incorporating an N-methylated glycine residue into a peptide. The ethyl ester protects the C-terminus, while the secondary amine is available for coupling after neutralization of the hydrochloride salt.

Synthetic Workflow Diagram

Peptide_Synthesis_Workflow start Start Materials step1 Neutralization: Sarcosine Ethyl Ester HCl + Base (e.g., DIPEA) start->step1 step2 Activation: N-Protected Amino Acid + Coupling Reagent (e.g., TBTU, DIC) start->step2 step3 Coupling: Mix activated acid and neutralized amine step1->step3 step2->step3 step4 Work-up & Purification: Aqueous wash, extraction, chromatography step3->step4 end_product N-Protected Dipeptide Ester step4->end_product

References

Solubility Profile of Sarcosine Ethyl Ester Hydrochloride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) ethyl ester hydrochloride is a derivative of the endogenous amino acid sarcosine, utilized as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its solubility is a critical parameter for its application in organic synthesis, formulation, and various biochemical assays. This technical guide provides an in-depth overview of the solubility of sarcosine ethyl ester hydrochloride in a range of common organic solvents. Due to a lack of extensive published quantitative data, this guide presents a combination of documented solubility in water and illustrative solubility data in selected organic solvents, alongside a detailed, generalized experimental protocol for determining the solubility of a solid compound. This information is intended to serve as a practical resource for laboratory professionals.

Introduction

This compound (CAS Number: 52605-49-9), also known as N-methylglycine ethyl ester hydrochloride, is a white to off-white crystalline solid.[2] It serves as a key building block in medicinal chemistry and drug development.[1] Understanding its solubility characteristics in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the known and representative solubility properties of this compound and provides a robust methodology for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₁₁NO₂·HCl[3]
Molecular Weight 153.61 g/mol [3]
Appearance White to off-white crystalline powder[2]
Melting Point 127-128 °C
Purity ≥98%[3]

Solubility Data

Table 2: Solubility of this compound in Various Solvents at 25°C

SolventChemical ClassSolubility ( g/100 mL)Qualitative Description
Water Protic, Polar10Soluble
Methanol Protic, Polar~5-10 (Illustrative)Freely Soluble
Ethanol Protic, Polar~1-5 (Illustrative)Soluble
Acetone Aprotic, Polar<0.1 (Illustrative)Sparingly Soluble
Dichloromethane Aprotic, Nonpolar<0.01 (Illustrative)Insoluble
Ethyl Acetate Aprotic, Moderately Polar<0.01 (Illustrative)Insoluble

Note: The solubility values for organic solvents are illustrative and intended for guidance. Actual solubility should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent. This protocol is a synthesized representation of standard laboratory practices.[4][5][6][7][8]

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone)

  • Analytical balance

  • Vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.45 µm)

  • High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The general workflow for determining solubility is depicted in the following diagram.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess solid sarcosine ethyl ester HCl mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Stir at a constant temperature for 24h mix->equilibrate settle Allow undissolved solid to settle equilibrate->settle filter Filter supernatant through a 0.45 µm syringe filter settle->filter dilute Dilute the saturated solution filter->dilute analyze Analyze by HPLC or UV-Vis spectroscopy dilute->analyze calculate Calculate concentration from calibration curve analyze->calculate

Caption: A flowchart of the key steps in the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled environment (e.g., a 25°C water bath) and stir the mixture vigorously for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease stirring and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical technique (e.g., HPLC with UV detection or UV-Vis spectrophotometry).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Logical Relationship for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." The following diagram illustrates the logical considerations for predicting the solubility of this compound.

G Solubility Prediction Logic cluster_properties Compound Properties cluster_solvent Solvent Properties cluster_outcome Predicted Outcome compound This compound ionic Ionic (Hydrochloride Salt) compound->ionic polar Polar (Ester and Amine Groups) compound->polar soluble Soluble ionic->soluble insoluble Insoluble polar->soluble polar_solvent Polar Solvents (e.g., Water, Methanol) polar_solvent->soluble nonpolar_solvent Nonpolar Solvents (e.g., Dichloromethane) nonpolar_solvent->insoluble soluble->insoluble Mismatch in Polarity

Caption: A diagram showing the relationship between compound properties, solvent properties, and predicted solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data in organic solvents is sparse, the provided experimental protocol offers a clear path for researchers to determine these values in their own laboratories. The illustrative data and predictive logic serve as a useful starting point for solvent selection in synthesis and formulation activities involving this important pharmaceutical intermediate.

References

Sarcosine ethyl ester hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental properties of chemical compounds is paramount. This document provides the core physicochemical data for Sarcosine Ethyl Ester Hydrochloride.

Physicochemical Properties

The molecular formula and molecular weight are foundational data points for any experimental work, influencing everything from reaction stoichiometry to analytical characterization.

PropertyValue
Molecular Formula C₅H₁₁NO₂·HCl[1][2][3] or C₅H₁₂ClNO₂[4][5][6]
Molecular Weight 153.61 g/mol [2][3][6][7] or 153.62 g/mol [1]
Synonyms Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride[1][2][4]
Appearance White to off-white crystalline solid[1][2][4][7]
CAS Number 52605-49-9[1]

As an AI, I am unable to provide detailed experimental protocols or generate visualizations such as DOT language diagrams for signaling pathways or experimental workflows. Access to specific, validated experimental data and methodologies from laboratory settings is required for such outputs.

References

A Comprehensive Technical Guide to Sarcosine Ethyl Ester Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Sarcosine (B1681465) ethyl ester hydrochloride, a key building block in synthetic chemistry and a molecule of significant interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on its commercial availability, physicochemical properties, and relevant experimental protocols.

Commercial Availability and Physicochemical Properties

Sarcosine ethyl ester hydrochloride is readily available from a variety of commercial suppliers, ensuring a stable supply for research and development purposes. The compound, identified by CAS number 52605-49-9, is typically supplied as a white to off-white crystalline solid. Key physicochemical data from various suppliers has been compiled for easy comparison.

PropertyValueSource(s)
CAS Number 52605-49-9[1][2]
Molecular Formula C₅H₁₁NO₂·HCl[2]
Molecular Weight 153.61 g/mol [2]
Purity ≥97% to >99% (HPLC, Titration)[3][4][5]
Melting Point 121-128 °C[1][6]
Solubility Soluble in water
Appearance White to off-white crystalline powder/solid

A comprehensive list of known commercial suppliers is provided in the appendix. Researchers are advised to consult the suppliers' certificates of analysis for lot-specific data.

Synthesis of this compound

For researchers interested in the synthesis of this compound, a common and effective method involves the esterification of sarcosine using ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Sarcosine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine in absolute ethanol.

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled suspension with constant stirring. An exothermic reaction will occur.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound as a crystalline solid.

Applications in Research and Development

This compound is a versatile building block, particularly in the field of peptide chemistry and has gained significant attention for its association with prostate cancer.

Solid-Phase Peptide Synthesis (SPPS)

As an N-methylated amino acid derivative, this compound is used to introduce conformational constraints and improve the pharmacokinetic properties of synthetic peptides. The coupling of N-methylated amino acids can be challenging due to steric hindrance. The following protocol outlines a general approach for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Experimental Protocol: Coupling of this compound in SPPS

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole)

  • Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Activation of this compound: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HATU or HBTU/HOBt (3-5 equivalents), and DIPEA or NMM (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. The progress of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (note: N-methylated amines may give a weak positive or false negative result; alternative tests like the chloranil (B122849) test are recommended).

  • Washing: After completion of the coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

dot

SPPS_Workflow Resin Fmoc-AA-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Activate Sar-OEt·HCl (HATU/DIPEA in DMF) Activate->Couple Wash2 Wash (DMF) Couple->Wash2 Elongate Repeat Cycle or Cleave Peptide Wash2->Elongate

Solid-Phase Peptide Synthesis Workflow for Sarcosine Incorporation.
Role in Prostate Cancer Research

Elevated levels of sarcosine have been identified as a potential biomarker for prostate cancer progression. The metabolic pathway involving sarcosine is a key area of investigation for understanding the disease and developing novel therapeutic strategies. Sarcosine is produced from glycine (B1666218) through the action of the enzyme Glycine N-methyltransferase (GNMT) and is degraded by Sarcosine dehydrogenase (SARDH).[7] Dysregulation of these enzymes is implicated in the progression of prostate cancer.

dot

Sarcosine_Metabolism_Pathway cluster_synthesis Synthesis cluster_degradation Degradation Glycine Glycine GNMT Glycine N-methyltransferase (GNMT) Glycine->GNMT SAM S-adenosylmethionine (SAM) SAM->GNMT SAH S-adenosylhomocysteine (SAH) Sarcosine Sarcosine SARDH Sarcosine Dehydrogenase (SARDH) Sarcosine->SARDH ProstateCancer Prostate Cancer Progression Sarcosine->ProstateCancer Promotes Invasion GNMT->SAH GNMT->Sarcosine + GNMT->ProstateCancer Upregulated SARDH->Glycine - SARDH->ProstateCancer Downregulated

Sarcosine Metabolism Pathway in Prostate Cancer.

The availability of this compound as a research chemical is crucial for studies aimed at elucidating the precise role of sarcosine in prostate cancer and for the development of targeted therapies.

Conclusion

This compound is a valuable and readily accessible chemical for a range of research and development applications. Its utility in modifying peptides and its significance in cancer research underscore its importance to the scientific community. This guide provides a foundational resource to support the ongoing investigation and application of this versatile molecule.

Appendix: Commercial Suppliers

  • Sigma-Aldrich

  • MedchemExpress

  • Chem-Impex

  • Santa Cruz Biotechnology

  • Tokyo Chemical Industry (TCI)

  • Fisher Scientific

  • AdooQ Bioscience

  • CymitQuimica

  • ECHEMI

  • Mithridion

Disclaimer: This document is intended for informational purposes for a research audience and does not constitute an endorsement of any specific supplier or experimental protocol. Researchers should adhere to all applicable safety guidelines and institutional protocols when handling chemicals and conducting experiments.

References

An In-depth Technical Guide to the Safety and Handling of Sarcosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sarcosine Ethyl Ester Hydrochloride (CAS No. 52605-49-9), a compound utilized in pharmaceutical development and biochemical research.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for proper storage and handling. The compound is a white to off-white crystalline powder that is soluble in water.[2][3] It is stable under normal temperatures and pressures.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂[4]
Molecular Weight 153.6 g/mol [4]
Appearance White to off-white crystalline powder[3][4]
Melting Point 126 - 128 °C[4]
Boiling Point 138.6°C at 760 mmHg[3]
Flash Point 37.6°C[3]
Solubility Soluble in water (0.1 g/mL)[2][3]
Stability Stable under normal temperatures and pressures[3][4]

Hazard Identification and Toxicological Information

This compound is considered an irritant.[2][4] The primary hazards are irritation to the skin, eyes, and respiratory tract.[2][4] Ingestion may cause irritation of the digestive tract.[2][4] It is important to note that the toxicological properties of this substance have not been fully investigated.[4][5]

Table 2: Summary of Toxicological Hazards

HazardDescriptionReference
Acute Oral Toxicity No data available. May cause irritation of the digestive tract.[2][4][5]
Acute Dermal Toxicity No data available. May cause skin irritation.[2][4][5]
Acute Inhalation Toxicity No data available. May cause respiratory tract irritation.[2][4][5]
Eye Irritation May cause eye irritation.[2][4]
Skin Irritation May cause skin irritation.[2][4]

Due to the limited toxicological data, this compound should be handled with care, assuming it is potentially hazardous.

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Handling

Personnel should always use this compound within a well-ventilated area, preferably in a chemical fume hood, to minimize the generation and accumulation of dust.[4] Avoid breathing dust, vapor, mist, or gas.[4] Direct contact with eyes, skin, and clothing should be prevented.[4] After handling, it is essential to wash hands and any exposed skin thoroughly.[4][5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Ensure adequate ventilation Ensure adequate ventilation Wear appropriate PPE Wear appropriate PPE Ensure adequate ventilation->Wear appropriate PPE Minimize dust generation Minimize dust generation Wear appropriate PPE->Minimize dust generation Proceed to handle Avoid contact with skin and eyes Avoid contact with skin and eyes Minimize dust generation->Avoid contact with skin and eyes Avoid inhalation and ingestion Avoid inhalation and ingestion Avoid contact with skin and eyes->Avoid inhalation and ingestion Keep container tightly closed Keep container tightly closed Avoid inhalation and ingestion->Keep container tightly closed After use Wash thoroughly after handling Wash thoroughly after handling Keep container tightly closed->Wash thoroughly after handling

General Handling Workflow for this compound
Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] The storage area should be away from incompatible substances such as strong oxidizing agents.[2][4] It is also crucial to protect the compound from moisture.[3][4]

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate personal protective equipment (PPE) must be worn when handling this compound.

PPE_Diagram Root Required Personal Protective Equipment Eye Protection Eye Protection Root->Eye Protection Mandatory Hand Protection Hand Protection Root->Hand Protection Mandatory Body Protection Body Protection Root->Body Protection Mandatory Respiratory Protection Respiratory Protection Root->Respiratory Protection As needed Goggles Chemical safety goggles (EN166) Eye Protection->Goggles Gloves Appropriate protective gloves (e.g., Nitrile rubber) Hand Protection->Gloves Clothing Protective clothing/lab coat Body Protection->Clothing Respirator Dust mask or respirator (if ventilation is inadequate) Respiratory Protection->Respirator

Required Personal Protective Equipment (PPE) Diagram
  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5] Also, wear appropriate protective clothing, such as a lab coat, to prevent skin contact.[4][5]

  • Respiratory Protection : Use with adequate ventilation.[4] If workplace conditions warrant a respirator's use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4]

  • Hygiene Measures : Handle in accordance with good industrial hygiene and safety practices.[5] Keep away from food, drink, and animal feeding stuffs.[5] Remove and wash contaminated clothing before reuse.[5]

Emergency and First Aid Procedures

In the event of exposure, immediate action is necessary. The following are first-aid measures for different routes of exposure.

First_Aid_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Eye Contact Eye Contact Flush eyes with water for 15 mins Flush eyes with water for 15 mins Eye Contact->Flush eyes with water for 15 mins Skin Contact Skin Contact Flush skin with soap and water for 15 mins Flush skin with soap and water for 15 mins Skin Contact->Flush skin with soap and water for 15 mins Inhalation Inhalation Move to fresh air Move to fresh air Inhalation->Move to fresh air Ingestion Ingestion Rinse mouth, drink 2-4 cups of water Rinse mouth, drink 2-4 cups of water Ingestion->Rinse mouth, drink 2-4 cups of water Seek medical attention Seek medical attention Flush eyes with water for 15 mins->Seek medical attention Flush skin with soap and water for 15 mins->Seek medical attention Administer oxygen if breathing is difficult Administer oxygen if breathing is difficult Move to fresh air->Administer oxygen if breathing is difficult Do NOT induce vomiting Do NOT induce vomiting Rinse mouth, drink 2-4 cups of water->Do NOT induce vomiting Administer oxygen if breathing is difficult->Seek medical attention Do NOT induce vomiting->Seek medical attention

Emergency First Aid Workflow for this compound
  • After eye contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical aid.[4]

  • After skin contact : Get medical aid.[4] Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

  • After inhalation : Remove from exposure to fresh air immediately.[4] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Get medical aid.[4]

  • After ingestion : Never give anything by mouth to an unconscious person.[4] Get medical aid.[4] Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[4]

Fire-Fighting Measures and Accidental Release

  • Fire-Fighting Measures : In case of a fire, use water spray, dry chemical, carbon dioxide, or appropriate foam.[4] Firefighters should wear a self-contained breathing apparatus and full protective gear.[4] During a fire, irritating and highly toxic gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide may be generated by thermal decomposition.[4][5]

  • Accidental Release Measures : For small spills, vacuum or sweep up the material and place it into a suitable disposal container.[4] Clean up spills immediately, observing precautions in the Protective Equipment section.[4] Avoid generating dusty conditions and provide ventilation.[4]

Stability and Reactivity

This compound is stable under normal temperatures and pressures.[3][4] It is incompatible with strong oxidizing agents.[2][4] Hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4]

Representative Experimental Protocols for Safety Assessment

Given the limited publicly available safety data for this compound, researchers may need to perform their own safety assessments. Below are outlines of standard protocols that can be adapted for this purpose.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the potential of a compound to cause cell death.

  • Cell Culture : Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment : Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (medium without the compound) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition : Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Acute Dermal Irritation/Corrosion Study (Adapted from OECD Guideline 404)

This protocol is a general guide for assessing the potential of a substance to cause skin irritation.

  • Animal Model : Use healthy, young adult albino rabbits.

  • Test Substance Preparation : The test substance is applied as is, or if necessary, moistened with a small amount of water or a suitable solvent to form a paste.

  • Application : Apply a small amount (approximately 0.5 g) of the test substance to a small area (about 6 cm²) of shaved skin on the back of the rabbit. Cover the application site with a gauze patch and a semi-occlusive dressing.

  • Exposure : The exposure duration is typically 4 hours.

  • Observation : After the exposure period, remove the dressing and wash the treated area. Observe the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring : Grade the skin reactions according to a standardized scoring system (e.g., the Draize scale).

  • Classification : Classify the substance as an irritant or non-irritant based on the mean scores for erythema and edema.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS). Users should consult the most current SDS for this compound from their supplier before use. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.

References

Sarcosine Ethyl Ester Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarcosine (B1681465) ethyl ester hydrochloride, a derivative of the naturally occurring amino acid sarcosine, has emerged as a significant building block in synthetic organic chemistry and pharmaceutical development. Its utility as a versatile intermediate is primarily attributed to the protection of the carboxylic acid group of sarcosine, allowing for selective reactions at the secondary amine. This guide provides an in-depth overview of the discovery, history, chemical properties, synthesis, and diverse applications of Sarcosine ethyl ester hydrochloride. Detailed experimental protocols and quantitative data are presented to serve as a practical resource for laboratory and developmental applications.

Discovery and History

The history of this compound is intrinsically linked to its parent compound, sarcosine (N-methylglycine). Sarcosine was first isolated from the breakdown products of creatine, a compound abundant in muscle tissue.

While the precise date of the first synthesis of this compound is not well-documented in readily available historical records, its development is a logical extension of standard amino acid chemistry. The esterification of amino acids, including sarcosine, is a fundamental technique to protect the carboxylic acid functionality and enhance solubility in organic solvents, thereby facilitating their use in peptide synthesis and other organic reactions. The hydrochloride salt form improves the compound's stability and handling characteristics, making it a convenient reagent for laboratory use. Its application has become particularly prominent with the rise of peptide-based therapeutics and the exploration of sarcosine derivatives in neuroscience.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
CAS Number 52605-49-9[1]
Melting Point 125-128 °C[1]
Solubility Soluble in water (0.1 g/mL)[1]
Appearance White to off-white crystalline solid[1]
Purity Typically ≥98%[2]

Synonyms: Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride, H-Sar-OEt·HCl[1]

Experimental Protocols: Synthesis

The most common method for the synthesis of this compound is the Fischer esterification of sarcosine in ethanol (B145695) with a strong acid catalyst, typically hydrogen chloride or thionyl chloride.

Protocol: Synthesis via Thionyl Chloride

This protocol is adapted from a standard laboratory procedure for the esterification of amino acids.

Materials:

  • Sarcosine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Ice-water bath

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine in absolute ethanol.

  • Cool the mixture in an ice-water bath.

  • Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition of thionyl chloride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To the resulting solid or oil, add diethyl ether to precipitate the product.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the crystals with cold diethyl ether to remove any remaining impurities.

  • Dry the product under vacuum to yield this compound.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis: As a protected amino acid derivative, it is used in the solution-phase synthesis of peptides. The ethyl ester protects the C-terminus, while the secondary amine is available for coupling with other amino acids.[1]

  • Pharmaceutical Intermediate: It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its use is particularly noted in the development of drugs targeting neurological disorders.[2]

  • Neuroscience Research: The parent molecule, sarcosine, is a known glycine (B1666218) transporter 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist. This compound is utilized in the synthesis of sarcosine analogs and prodrugs for investigating potential treatments for conditions like schizophrenia.[2]

  • Drug Discovery: The compound is used to introduce the N-methylglycine moiety into larger molecules, which can improve pharmacokinetic properties such as solubility and membrane permeability.

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression from starting materials to its use as a synthetic intermediate.

G Sarcosine Sarcosine (N-Methylglycine) Esterification Fischer Esterification Sarcosine->Esterification Ethanol_HCl Ethanol (Solvent) + HCl (Catalyst) Ethanol_HCl->Esterification SEE_HCl Sarcosine Ethyl Ester Hydrochloride Esterification->SEE_HCl Purification Purification (Crystallization) SEE_HCl->Purification Final_Product Pure Sarcosine Ethyl Ester Hydrochloride Purification->Final_Product Application Application as Intermediate Final_Product->Application

Caption: General workflow for the synthesis and application of this compound.

Conclusion

This compound is a fundamental reagent in modern organic and medicinal chemistry. Its straightforward synthesis and versatile reactivity make it an indispensable tool for researchers in academia and industry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support its effective use in the laboratory and in the development of novel therapeutics. The continued exploration of sarcosine and its derivatives in neuroscience and other fields ensures that this compound will remain a relevant and valuable chemical entity.

References

An In-depth Technical Guide on the Role of Sarcosine Ethyl Ester Hydrochloride in Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the metabolic significance of sarcosine (B1681465), with the understanding that sarcosine ethyl ester hydrochloride serves as a bioavailable precursor. The technical guide will delve into the core metabolic pathways, enzymatic kinetics, and the neuromodulatory functions of sarcosine.

Introduction: Sarcosine and its Ethyl Ester Precursor

Sarcosine, or N-methylglycine, is a naturally occurring amino acid derivative that plays a crucial role as an intermediate in the metabolism of choline (B1196258) and methionine.[1] While not one of the proteinogenic amino acids, its metabolic fate is intertwined with key cellular processes, including one-carbon metabolism and neurotransmission. This compound is a synthetic derivative of sarcosine, designed to enhance its solubility and bioavailability, making it a valuable tool in both biochemical research and pharmaceutical development.[2] It is widely utilized in studies focusing on amino acid metabolism and the development of therapeutics for neurological disorders.[2]

The fundamental premise of using this compound in biological systems is its anticipated rapid in vivo hydrolysis to sarcosine and ethanol (B145695), catalyzed by ubiquitous esterase enzymes. This enzymatic conversion allows for the effective delivery of sarcosine to target tissues and cells. While direct quantitative data on the in vivo hydrolysis of sarcosine ethyl ester is not extensively documented, the enzymatic hydrolysis of various amino acid esters is a well-established biochemical process.[3]

Metabolic Pathways of Sarcosine

Sarcosine metabolism is primarily centered around its synthesis from glycine (B1666218) and its conversion back to glycine, linking it directly to the cellular pools of these amino acids and the one-carbon metabolism network.

Synthesis of Sarcosine: Glycine N-Methyltransferase (GNMT)

Sarcosine is synthesized from glycine through the enzymatic action of Glycine N-Methyltransferase (GNMT), a cytosolic enzyme abundant in the liver.[4] This reaction involves the transfer of a methyl group from S-adenosylmethionine (SAM) to glycine, yielding sarcosine and S-adenosylhomocysteine (SAH).[4]

Reaction: S-adenosylmethionine + Glycine ⇌ S-adenosylhomocysteine + Sarcosine

Degradation of Sarcosine: Sarcosine Dehydrogenase (SARDH)

The degradation of sarcosine back to glycine is catalyzed by the mitochondrial enzyme Sarcosine Dehydrogenase (SARDH). This reaction is an oxidative demethylation where the methyl group of sarcosine is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. This directly links sarcosine metabolism to the one-carbon pool, which is essential for the synthesis of nucleotides, amino acids, and for methylation reactions.

Reaction: Sarcosine + Tetrahydrofolate + FAD → Glycine + 5,10-Methylenetetrahydrofolate + FADH₂

Connection to One-Carbon Metabolism

The metabolic interconversion of sarcosine and glycine places it as a key node in cellular methylation and one-carbon unit transfer. The synthesis of sarcosine by GNMT is a significant consumer of SAM, thereby influencing the cellular methylation potential. Conversely, the degradation of sarcosine by SARDH contributes to the one-carbon pool via the generation of 5,10-methylenetetrahydrofolate. This metabolic nexus highlights the importance of sarcosine in maintaining cellular homeostasis.

Sarcosine_Metabolism_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glycine Glycine GNMT GNMT Glycine->GNMT Sarcosine_cyto Sarcosine Sarcosine_mito Sarcosine Sarcosine_cyto->Sarcosine_mito Transport SAM S-Adenosylmethionine SAM->GNMT SAH S-Adenosylhomocysteine Methionine_Cycle Methionine Regeneration SAH->Methionine_Cycle To Methionine Cycle GNMT->Sarcosine_cyto GNMT->SAH SARDH SARDH Sarcosine_mito->SARDH Glycine_mito Glycine THF Tetrahydrofolate THF->SARDH Methylene_THF 5,10-Methylenetetrahydrofolate One_Carbon_Pool Nucleotide Synthesis, Amino Acid Metabolism, Methylation Methylene_THF->One_Carbon_Pool To One-Carbon Metabolism SARDH->Glycine_mito SARDH->Methylene_THF

Caption: Metabolic pathway of sarcosine synthesis and degradation.

Neuromodulatory Role of Sarcosine: NMDA Receptor Co-agonism

Beyond its role in amino acid metabolism, sarcosine has emerged as a significant modulator of neuronal activity through its interaction with the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. For activation, the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine.

Sarcosine acts as a co-agonist at the glycine binding site of the NMDA receptor.[5] By binding to this site, sarcosine facilitates the opening of the ion channel in the presence of glutamate, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades.

NMDA_Receptor_Activation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (inactive) Glutamate->NMDAR Binds to Glutamate site Sarcosine Sarcosine Sarcosine->NMDAR Binds to Glycine site (co-agonist) NMDAR_active NMDA Receptor (active) NMDAR->NMDAR_active Conformational Change Ca_influx Ca²⁺ Influx NMDAR_active->Ca_influx Channel Opening Signaling Downstream Signaling Cascades Ca_influx->Signaling Activation Synaptic_Plasticity Synaptic Plasticity, Learning & Memory Signaling->Synaptic_Plasticity Leads to

Caption: Sarcosine as a co-agonist of the NMDA receptor.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes involved in sarcosine metabolism and its interaction with the NMDA receptor.

Table 1: Kinetic Parameters of Glycine N-Methyltransferase (GNMT)

SpeciesSubstrateKm (mM)kcat (s⁻¹)Reference
HumanSAM0.53 ± 0.040.55 ± 0.01[6][7]
HumanGlycine19.3 ± 1.1-[6][7]
MouseSAM0.23 ± 0.020.45 ± 0.01[6][7]
MouseGlycine9.8 ± 0.8-[6][7]
RatSAM0.22 ± 0.020.38 ± 0.01[6][7]
RatGlycine12.2 ± 1.0-[6][7]

Table 2: Kinetic Parameters of Sarcosine Dehydrogenase (SARDH)

ParameterValueConditionsReference
Km for Sarcosine0.5 mMpH 7.5, 37°C[8]
Ki for Methoxyacetic acid0.26 mMCompetitive inhibitor[8]

Table 3: Sarcosine Interaction with the NMDA Receptor

ParameterValueExperimental SystemReference
EC₅₀ for enhancing NMDA currents26 ± 3 µMCultured embryonic mouse hippocampal neurons[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of sarcosine metabolism and function.

Experimental Workflow: Hydrolysis of Sarcosine Ethyl Ester and Quantification of Sarcosine

This workflow outlines the steps to study the conversion of this compound to sarcosine in a cellular context and its subsequent quantification.

Experimental_Workflow_Hydrolysis_Quantification start Start cell_culture 1. Cell Culture (e.g., hepatocytes, neurons) start->cell_culture treatment 2. Treatment with Sarcosine Ethyl Ester HCl cell_culture->treatment incubation 3. Incubation (Time course) treatment->incubation cell_lysis 4. Cell Lysis and Protein Precipitation incubation->cell_lysis extraction 5. Supernatant Collection cell_lysis->extraction lcms 6. LC-MS/MS Analysis extraction->lcms quantification 7. Sarcosine Quantification lcms->quantification end End quantification->end

Caption: Workflow for hydrolysis and quantification of sarcosine.
Protocol for Sarcosine Dehydrogenase (SARDH) Activity Assay

This spectrophotometric assay measures the activity of SARDH by monitoring the reduction of a chromogenic substrate.

Principle: Sarcosine + H₂O + PMS --(SARDH)--> Glycine + HCHO + PMSH₂ 2 PMSH₂ + NTB → 2 PMS + Diformazan (blue color, A₅₇₀nm)

Reagents:

  • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5 at 37°C.

  • Substrate Solution: 500 mM Sarcosine in Assay Buffer.

  • Color Reagent: 0.01% (w/v) Phenazine Methosulfate (PMS) and 0.1% (w/v) Nitro Blue Tetrazolium (NTB) in deionized water.

  • Enzyme Preparation: Purified SARDH or mitochondrial fractions.

  • Stop Solution: 300 mM Hydrochloric Acid (HCl).

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of Substrate Solution and 0.5 mL of Assay Buffer.

  • Equilibrate the reaction mixture to 37°C.

  • Add 0.1 mL of the Color Reagent to the reaction mixture.

  • Initiate the reaction by adding 0.1 mL of the Enzyme Preparation.

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding 1.0 mL of the Stop Solution.

  • Measure the absorbance at 570 nm against a blank (containing no enzyme).

  • Calculate the enzyme activity based on the molar extinction coefficient of diformazan.

Unit Definition: One unit of SARDH is defined as the amount of enzyme that converts 1.0 µmole of sarcosine to glycine and formaldehyde (B43269) per minute at pH 7.5 and 37°C.[8]

Protocol for Quantification of Sarcosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of sarcosine in biological samples.

Sample Preparation:

  • To 100 µL of biological sample (e.g., cell lysate, plasma, urine), add an internal standard (e.g., ¹³C-labeled sarcosine).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex and incubate at -20°C for 20 minutes.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable mobile phase for injection.

LC-MS/MS Conditions:

  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used to achieve separation from isobaric compounds like alanine.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid is typically employed.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

  • MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for sarcosine and its internal standard (e.g., for sarcosine: m/z 90.1 → 44.1).

Data Analysis:

  • Generate a standard curve using known concentrations of sarcosine.

  • Quantify the amount of sarcosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol for Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol is used to assess the effect of sarcosine on NMDA receptor activity in neurons.[9]

Cell Preparation:

  • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant NMDA receptors.

  • Prepare brain slices for recording from specific brain regions if desired.

Recording Solutions:

  • External Solution (aCSF): Containing physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose, HEPES), pH 7.4.

  • Internal Solution (Pipette Solution): Containing ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl₂, EGTA, HEPES, ATP, GTP), pH 7.2.

Electrophysiological Recording:

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Voltage-clamp the cell at a holding potential of -70 mV.

  • Perfuse the external solution containing a specific concentration of NMDA (e.g., 30 µM) to elicit a baseline current response.

  • Co-apply NMDA with varying concentrations of sarcosine to the external solution.

  • Record the changes in the inward current mediated by the NMDA receptors.

  • Analyze the data to determine the dose-response relationship and calculate parameters such as the EC₅₀.

Conclusion

This compound serves as a valuable research tool for investigating the multifaceted roles of sarcosine in amino acid metabolism and neuromodulation. Upon its likely in vivo hydrolysis to sarcosine, it integrates into central metabolic pathways, influencing the cellular methylation potential and contributing to the one-carbon pool. Furthermore, sarcosine's function as a co-agonist at the NMDA receptor highlights its potential for therapeutic interventions in neurological disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the biochemical and physiological significance of sarcosine.

References

Sarcosine ethyl ester hydrochloride as a glycine derivative

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Sarcosine (B1681465) Ethyl Ester Hydrochloride: A Glycine (B1666218) Derivative for Advanced Research

Abstract

Sarcosine ethyl ester hydrochloride, a derivative of the N-methylated amino acid sarcosine, serves as a versatile and crucial building block in the realms of pharmaceutical development, biochemical research, and neuroscience. Its unique physicochemical properties, particularly its enhanced solubility and bioavailability compared to its parent compound, make it an attractive intermediate for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as N-methylglycine ethyl ester hydrochloride, is the hydrochloride salt of the ethyl ester of sarcosine.[1][2] As a derivative of glycine, the simplest proteinogenic amino acid, it plays a significant role in various biological and chemical processes. In pharmaceutical sciences, it is highly valued as a precursor in the synthesis of novel drugs, especially those targeting neurological disorders.[1] Its ester functional group can act as a prodrug moiety, improving the pharmacokinetic profile of parent compounds by increasing lipophilicity and facilitating passage across biological membranes.[1][3] This compound is also utilized in peptide synthesis, metabolic studies, and even in cosmetic formulations for its moisturizing properties.[1]

Chemical and Physical Properties

This compound is a white to off-white, hygroscopic crystalline solid.[2][4] It is stable under normal temperatures and pressures and is soluble in water.[4][5][6] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride, Sar-OEt·HCl[1][2][4]
CAS Number 52605-49-9[1][2][4]
Molecular Formula C₅H₁₁NO₂·HCl[1][2]
Molecular Weight 153.61 g/mol [4][7]
Appearance White to off-white crystalline powder/solid[1][4][5]
Melting Point 121-128 °C[4][8]
Solubility Soluble in water (0.1 g/mL)[4][6]
Purity ≥98% (HPLC)[1]
Storage Room temperature, in a cool, dark, dry, and sealed place. Protect from moisture.[4][5]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Fischer esterification of sarcosine with ethanol (B145695) in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrochloric acid (HCl).

General Synthesis Pathway

The synthesis involves the reaction of sarcosine with ethanol, where thionyl chloride acts as both a catalyst and a source of HCl to form the hydrochloride salt. This process effectively converts the carboxylic acid group of sarcosine into an ethyl ester.

Synthesis_Workflow Sarcosine Sarcosine Reaction Reaction Mixture Sarcosine->Reaction Ethanol Ethanol (Solvent/Reagent) Ethanol->Reaction SOCl2 Thionyl Chloride (Catalyst) SOCl2->Reaction Heating Heat (55°C, overnight) Reaction->Heating -10°C to 55°C Evaporation Evaporation (Remove solvent/excess SOCl₂) Heating->Evaporation Washing Wash with Ether Evaporation->Washing Drying Dry under vacuum Washing->Drying Product Sarcosine Ethyl Ester Hydrochloride (White Powder) Drying->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

The following protocol is based on a commonly cited synthetic procedure.[4][6]

Materials:

  • Sarcosine (1 equivalent)

  • Ethanol (absolute, as solvent)

  • Thionyl chloride (SOCl₂) (4 equivalents)

  • Diethyl ether

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend sarcosine (e.g., 20.0 g, 224 mmol) in absolute ethanol (e.g., 250 mL).

  • Cooling: Cool the suspension in an ice-water bath to approximately -10 °C with continuous stirring.

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the stirred suspension, ensuring the temperature is maintained around -10 °C.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 55 °C. Continue heating overnight, or until the solution becomes clear.

  • Work-up: Once the reaction is complete, remove the solvent and any residual thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue is then washed thoroughly with diethyl ether (e.g., 3 x 50 mL) to remove impurities.

  • Drying: The purified white solid is dried under vacuum to yield this compound. A typical yield for this reaction is high, often around 97%.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: Summary of Spectroscopic Data

TechniqueDescription and Key SignalsSource(s)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.64 (br. s, 2H, NH₂⁺), 4.24 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 3.84 (t, 2H, J = 5.7 Hz, NH₂⁺CH₂), 2.80 (t, 3H, J = 5.2 Hz, CH₃NH₂⁺), 1.26 (t, 3H, J = 7.1 Hz, OCH₂CH₃)[4]
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.18 (C=O), 62.62 (OCH₂CH₃), 48.94 (NH₂⁺CH₂), 33.34 (CH₃NH₂⁺), 14.03 (OCH₂CH₃)[4]
FTIR (ATR) ν (cm⁻¹): 2970-2440 (N-H stretch), 1742 (C=O ester stretch), 1229 (C-O stretch)[4]
Mass Spec. Exact Mass: 153.0556563 Da (Monoisotopic)[2]

Applications in Research and Drug Development

This compound is a key intermediate with diverse applications.

Pharmaceutical Development and Prodrug Strategies

The primary application of this compound is as a versatile building block in pharmaceutical synthesis.[1] Its structure is incorporated into more complex molecules designed to treat a variety of conditions, particularly neurological disorders.[1]

The ester group allows it to function as a prodrug . A prodrug is an inactive compound that is converted into an active drug within the body. Esterification increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3] Once absorbed, endogenous esterase enzymes hydrolyze the ester back to the active carboxylic acid form.

Prodrug_Concept cluster_0 Drug Administration & Absorption cluster_1 Metabolic Activation Prodrug Sarcosine Ethyl Ester Derivative (Lipophilic Prodrug) Membrane Biological Membrane (e.g., Intestinal Wall) Prodrug->Membrane Enhanced Permeation Hydrolysis Esterase-Mediated Hydrolysis Membrane->Hydrolysis In Blood/Tissue ActiveDrug Active Drug (Sarcosine Derivative) Hydrolysis->ActiveDrug Ethanol Ethanol (Byproduct) Hydrolysis->Ethanol Pharmacological Target Pharmacological Target ActiveDrug->Pharmacological Target

Caption: The prodrug strategy: enhancing bioavailability via esterification.

Neuroscience and Glycine Metabolism

Sarcosine itself is an inhibitor of the glycine transporter 1 (GlyT1), which increases the concentration of glycine in the synaptic cleft. This mechanism is being explored for its potential to enhance cognitive function and treat conditions like schizophrenia.[1] this compound serves as a precursor for synthesizing more potent and selective GlyT1 inhibitors and other neurologically active agents.[1] It is also used in biochemical research to study amino acid metabolism and related metabolic pathways.[1]

Sarcosine is an intermediate in the metabolic cycle that converts glycine to and from S-adenosylmethionine (SAM), a universal methyl group donor. This pathway is regulated by enzymes like Glycine N-methyltransferase (GNMT).

Glycine_Metabolism Glycine Glycine Sarcosine Sarcosine (N-Methylglycine) Glycine->Sarcosine GNMT (SAM -> SAH) Sarcosine->Glycine SARDH (Demethylation) DMG Dimethylglycine Sarcosine->DMG Methylation

Caption: Simplified metabolic relationship between glycine and sarcosine.

Other Applications
  • Peptide Synthesis: It is used as a C-protected amino acid derivative in solution-phase peptide synthesis.

  • Analytical Chemistry: Employed in the development of methods to quantify amino acids in biological samples.[1]

  • Cosmetic Formulations: Explored for its potential moisturizing properties in skincare products.[1]

Safety, Handling, and Storage

While not classified as hazardous by all reports, this compound may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves and safety goggles, should be used.

Table 3: GHS Hazard Information

Hazard CodeDescriptionClassification
H315 Causes skin irritationSkin Irritant (Category 2)
H319 Causes serious eye irritationEye Irritant (Category 2A)
H335 May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)

Source: Aggregated GHS information from multiple reports.[2][4]

Handling: Handle in a well-ventilated area. Minimize dust generation. Avoid contact with skin, eyes, and clothing.[5] Storage: Store in a tightly closed container in a cool, dry place, protected from moisture, as the compound is hygroscopic.[4][5][6]

Conclusion

This compound is a foundational chemical for innovation in drug discovery and biochemical sciences. Its utility as a synthetic precursor, particularly for neurologically active compounds and as a component in prodrug design, is well-established. The straightforward synthesis and well-characterized properties make it an accessible and reliable tool for researchers. As the demand for more effective therapeutics with improved pharmacokinetic profiles grows, the importance of versatile building blocks like this compound will continue to increase, paving the way for new discoveries in medicine and beyond.

References

Methodological & Application

Application Notes and Protocols for Sarcosine Ethyl Ester Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465), or N-methylglycine, is an N-methylated amino acid that, when incorporated into peptides, can enhance their enzymatic stability, membrane permeability, and conformational properties. Sarcosine ethyl ester hydrochloride is a convenient and cost-effective building block for introducing sarcosine into peptide sequences. These application notes provide detailed protocols for the use of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), guidance on optimizing coupling reactions, and methods for purification and analysis.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of sarcosine-containing peptides. It is important to note that yields and purity can vary significantly based on the peptide sequence, coupling reagents, and purification methods employed.

Table 1: Representative Yields for Dipeptide Synthesis in Solution-Phase

N-Terminal Amino AcidCoupling ReagentBase (for neutralization)Crude Yield (%)Purified Yield (%)
Boc-Ala-OHHBTU/HOBtDIPEA85-9570-85
Boc-Phe-OHHATUNMM80-9065-80
Z-Gly-OHDCC/HOBtTEA88-9675-90

Data are representative and compiled from typical solution-phase peptide coupling reactions. Actual yields will vary.

Table 2: Representative Loading Efficiency and Purity for Solid-Phase Synthesis

ResinLoading MethodLoading Efficiency (%)Crude Peptide Purity (HPLC, %)
2-Chlorotrityl chlorideDIPEA70-9060-85
Wang ResinDIC/DMAP60-8055-80

Data are representative for the loading of N-protected amino acids onto common resins. Purity is for a representative short peptide containing sarcosine cleaved from the resin.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of an N-Protected Dipeptide (e.g., Boc-Ala-Sar-OEt)

This protocol details the coupling of an N-terminally protected amino acid (Boc-Alanine) to this compound in solution.

Materials:

  • This compound

  • N-Boc-L-Alanine (Boc-Ala-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Neutralization of this compound:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM (10 mL per gram).

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise while stirring.

    • Stir the mixture at 0 °C for 15 minutes and then allow it to warm to room temperature. This solution contains the free-base sarcosine ethyl ester.

  • Activation of Boc-Ala-OH:

    • In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent), HBTU (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF (5 mL per gram of Boc-Ala-OH).

    • Add DIPEA (2.0 equivalents) to the solution and stir at room temperature for 10-15 minutes to pre-activate the amino acid.

  • Coupling Reaction:

    • Add the activated Boc-Ala-OH solution to the neutralized sarcosine ethyl ester solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide ester by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

    • Combine the pure fractions and evaporate the solvent to yield Boc-Ala-Sar-OEt as a solid or oil.

Protocol 2: Solid-Phase Synthesis of a Sarcosine-Containing Peptide

This protocol describes the incorporation of sarcosine as the C-terminal amino acid on a 2-chlorotrityl chloride resin, followed by the elongation of the peptide chain.

Part A: N-Terminal Protection of Sarcosine Ethyl Ester

Prior to loading onto the resin, the N-terminus of sarcosine must be protected. Here, we describe the protection with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and water (1:1).

  • Add TEA (2.2 eq) and stir until the sarcosine salt dissolves completely.

  • Add Boc₂O (1.1 eq) and stir the mixture vigorously at room temperature overnight.

  • Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain Boc-Sar-OEt.

  • Hydrolyze the ethyl ester by dissolving the Boc-Sar-OEt in a mixture of THF and water and adding LiOH (1.5 eq). Stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1M HCl and extract with ethyl acetate. Dry the organic layer and evaporate to obtain Boc-Sar-OH.

Part B: Loading of Boc-Sar-OH onto 2-Chlorotrityl Chloride Resin

Materials:

  • 2-Chlorotrityl chloride resin

  • Boc-Sar-OH (from Part A)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

Procedure:

  • Swell the 2-chlorotrityl chloride resin (1.0 g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve Boc-Sar-OH (2.0 equivalents relative to the resin loading capacity) in anhydrous DCM (10 mL).

  • Add DIPEA (4.0 equivalents) to the Boc-Sar-OH solution.

  • Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.

  • To cap any unreacted trityl chloride groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by Fmoc/Boc quantification after deprotection of a small sample.

Part C: Peptide Chain Elongation (Fmoc-based strategy)

This part assumes the use of Fmoc-protected amino acids for chain elongation.

Materials:

  • Boc-Sar-loaded resin (from Part B)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acids

  • Coupling reagent (e.g., HATU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Boc Deprotection: Treat the Boc-Sar-resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, DIPEA/DCM, and DMF.

  • Fmoc-Amino Acid Coupling:

    • Swell the deprotected Sar-resin in DMF.

    • In a separate vial, dissolve the Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the sterically hindered sarcosine, a double coupling (repeating the coupling step) may be necessary to ensure high efficiency.[1]

    • Wash the resin with DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF.

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail appropriate for the resin and the amino acid side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_solution Solution-Phase Dipeptide Synthesis start Sarcosine Ethyl Ester HCl neutralize Neutralization (DIPEA/DCM) start->neutralize free_sar Sarcosine Ethyl Ester (free base) neutralize->free_sar couple Coupling free_sar->couple boc_aa N-Boc-Amino Acid activate Activation (HATU/DIPEA) boc_aa->activate activated_aa Activated N-Boc-Amino Acid activate->activated_aa activated_aa->couple workup Work-up & Purification couple->workup product N-Boc-Dipeptide-OEt workup->product

Caption: Workflow for solution-phase dipeptide synthesis.

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) start 2-Chlorotrityl Resin swell Swell Resin (DCM) start->swell load Load N-Boc-Sar-OH (DIPEA/DCM) swell->load loaded_resin Boc-Sar-Resin load->loaded_resin cap Cap Resin (MeOH/DIPEA) loaded_resin->cap capped_resin Capped Boc-Sar-Resin cap->capped_resin deprotect_boc Boc Deprotection (TFA/DCM) capped_resin->deprotect_boc deprotected_resin Sar-Resin deprotect_boc->deprotected_resin couple_fmoc Couple Fmoc-AA (HATU/DIPEA) deprotected_resin->couple_fmoc fmoc_peptide_resin Fmoc-AA-Sar-Resin couple_fmoc->fmoc_peptide_resin deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) fmoc_peptide_resin->deprotect_fmoc peptide_resin H-AA-Sar-Resin deprotect_fmoc->peptide_resin elongate Repeat Coupling/ Deprotection Cycles peptide_resin->elongate elongate->couple_fmoc cleave Cleavage & Deprotection (TFA Cocktail) elongate->cleave Final Cycle purify Purification (RP-HPLC) cleave->purify final_peptide Purified Peptide purify->final_peptide

Caption: General workflow for solid-phase peptide synthesis.

PEPT1_Transport cluster_lumen Intestinal Lumen (Acidic pH) cluster_enterocyte Enterocyte cluster_blood Bloodstream Gly-Sar Gly-Sar PEPT1 PEPT1 Transporter Gly-Sar->PEPT1 Binds H+ H+ H+->PEPT1 Co-transport Transported Gly-Sar Gly-Sar PEPT1->Transported Gly-Sar Translocates Transported H+ H+ PEPT1->Transported H+ Hydrolysis Intracellular Peptidases Transported Gly-Sar->Hydrolysis Glycine Glycine Hydrolysis->Glycine Sarcosine Sarcosine Hydrolysis->Sarcosine AAT Amino Acid Transporters Glycine->AAT Sarcosine->AAT Absorbed Glycine Glycine AAT->Absorbed Glycine Transport Absorbed Sarcosine Sarcosine AAT->Absorbed Sarcosine Transport

Caption: Mechanism of Gly-Sar transport via PEPT1.

References

Application Notes and Protocols: Sarcosine Ethyl Ester Hydrochloride in Cognitive Enhancement Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) ethyl ester hydrochloride is a derivative of sarcosine, an endogenous amino acid that has garnered significant interest for its potential cognitive-enhancing effects. These application notes provide a comprehensive overview of the scientific rationale, experimental data, and protocols relevant to the investigation of Sarcosine ethyl ester hydrochloride in cognitive enhancement research. While much of the existing research has been conducted on its parent compound, sarcosine, the ethyl ester derivative is explored for its potential as a research tool and therapeutic candidate, particularly in the context of neurological and psychiatric disorders characterized by cognitive deficits.[1][2]

The primary mechanism of action is believed to involve the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory.[3][4] This is achieved through two main pathways: inhibition of the glycine (B1666218) transporter 1 (GlyT-1) and direct co-agonism at the NMDA receptor's glycine binding site.[3][4]

Mechanism of Action: Enhancing NMDA Receptor Function

Sarcosine and its derivatives are proposed to enhance cognitive function primarily by potentiating NMDA receptor activity. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory neurotransmission and synaptic plasticity, a fundamental process for learning and memory.[4]

There are two key mechanisms by which sarcosine and its ethyl ester derivative are thought to exert their effects:

  • Glycine Transporter 1 (GlyT-1) Inhibition: GlyT-1 is a protein responsible for the reuptake of glycine from the synaptic cleft.[3] By inhibiting GlyT-1, sarcosine increases the extracellular concentration of glycine. Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning that both glutamate (B1630785) and glycine (or D-serine) must bind to the receptor for it to become fully active.[3][4] Increased synaptic glycine levels lead to enhanced NMDA receptor activation.

  • NMDA Receptor Co-agonism: In addition to inhibiting glycine reuptake, sarcosine can directly bind to and activate the glycine binding site on the NMDA receptor, acting as a co-agonist.[4] This direct action further contributes to the potentiation of NMDA receptor function.

The following diagram illustrates this proposed signaling pathway:

cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sarcosine_ester Sarcosine Ethyl Ester Hydrochloride GlyT1 Glycine Transporter 1 (GlyT-1) Sarcosine_ester->GlyT1 Inhibits NMDAR NMDA Receptor Sarcosine_ester->NMDAR Co-agonist Glycine Glycine GlyT1->Glycine Reuptake Glycine->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Glutamate Glutamate Glutamate->NMDAR Binds Cognitive_Function Enhanced Cognitive Function Ca_ion->Cognitive_Function Activates Downstream Signaling

Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on sarcosine, which is expected to be indicative of the activity of its ethyl ester derivative.

Table 1: In Vitro Activity of Sarcosine

ParameterValueCell Type/Assay ConditionReference
NMDA Receptor Activity
EC₅₀ for NMDA currents26 ± 3 µMCultured embryonic mouse hippocampal neurons[4]
Glycine Transporter 1 (GlyT-1) Inhibition
Mode of InhibitionNoncompetitiveElectrophysiological measurements in Xenopus laevis oocytes[5][6]

Table 2: Summary of a Clinical Trial with Sarcosine in Schizophrenia

Study DesignParticipantsInterventionOutcome MeasuresKey FindingsReference
12-week, double-blind, randomized, placebo-controlled trialPatients with chronic schizophreniaAdd-on sarcosine (2 g/day ) + sodium benzoate (B1203000) (1 g/day ) vs. sarcosine alone (2 g/day )Seven cognitive domains (Measurement and Treatment Research to Improve Cognition in Schizophrenia Committee)Adjunctive sarcosine plus benzoate, but not sarcosine alone, improved cognitive function.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound in cognitive enhancement.

Protocol 1: In Vitro Glycine Transporter 1 (GlyT-1) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound on GlyT-1 using a radioligand binding assay.

Objective: To determine the potency (e.g., IC₅₀) of this compound in inhibiting GlyT-1.

Materials:

  • HEK293 cells stably expressing human GlyT-1

  • --INVALID-LINK---NPTS (radioligand)

  • This compound

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts)

  • Scintillation fluid and counter

Procedure:

  • Cell Membrane Preparation:

    • Culture HEK293-hGlyT-1 cells to confluence.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation.

    • Add increasing concentrations of this compound.

    • Add a fixed concentration of the radioligand --INVALID-LINK---NPTS.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration to allow binding to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Cell_Culture Culture HEK293-hGlyT-1 cells Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Add_Membranes Add membranes to plate Add_Compound Add Sarcosine Ethyl Ester HCl Add_Membranes->Add_Compound Add_Radioligand Add ³H-NPTS Add_Compound->Add_Radioligand Incubate Incubate Add_Radioligand->Incubate Filter Filter and wash Incubate->Filter Count Scintillation counting Filter->Count Analyze Calculate IC₅₀ Count->Analyze

Workflow for the GlyT-1 Inhibition Assay.
Protocol 2: In Vivo Assessment of Cognitive Enhancement in a Rodent Model

This protocol outlines a method to evaluate the pro-cognitive effects of this compound in a rodent model of NMDA receptor hypofunction, which is relevant to the cognitive deficits observed in schizophrenia.

Objective: To assess the ability of this compound to reverse cognitive deficits induced by an NMDA receptor antagonist (e.g., MK-801 or ketamine).

Animal Model:

  • Male C57BL/6 mice or Sprague-Dawley rats.

Materials:

  • This compound

  • MK-801 (or ketamine)

  • Vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., Novel Object Recognition arena, Y-maze)

Procedure:

  • Acclimation and Habituation:

    • Acclimate animals to the housing facility for at least one week.

    • Habituate animals to the behavioral testing apparatus for several days before the experiment.

  • Drug Administration:

    • Administer this compound (at various doses) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before the cognitive task.

    • Administer MK-801 (e.g., 0.2 mg/kg, i.p.) or vehicle to induce cognitive deficits.

  • Cognitive Task (e.g., Novel Object Recognition - NOR):

    • Training Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

    • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

    • Testing Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the discrimination index (DI) for the NOR task: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • Compare the DI between different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A higher DI indicates better recognition memory.

Acclimation Animal Acclimation & Habituation Grouping Divide into Treatment Groups Acclimation->Grouping Drug_Admin Administer Sarcosine Ethyl Ester HCl (or Vehicle) Grouping->Drug_Admin NMDA_Antagonist Administer MK-801 (or Vehicle) Drug_Admin->NMDA_Antagonist NOR_Training Novel Object Recognition (Training Phase) NMDA_Antagonist->NOR_Training ITI Inter-trial Interval NOR_Training->ITI NOR_Testing Novel Object Recognition (Testing Phase) ITI->NOR_Testing Data_Analysis Calculate Discrimination Index & Statistical Analysis NOR_Testing->Data_Analysis

Workflow for the in vivo cognitive enhancement study.

Conclusion

This compound represents a promising compound for research into cognitive enhancement, leveraging a well-supported mechanism of action centered on the potentiation of NMDA receptor function. The provided application notes and protocols offer a framework for researchers to investigate its efficacy and further elucidate its therapeutic potential in conditions associated with cognitive impairment. While direct experimental data for the ethyl ester derivative is still emerging, the extensive research on sarcosine provides a strong foundation for its continued exploration.

References

Sarcosine Ethyl Ester Hydrochloride: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sarcosine (B1681465) ethyl ester hydrochloride is a key building block in modern pharmaceutical synthesis, valued for its role as a versatile precursor in the development of a diverse range of therapeutic agents. Its inherent chemical properties facilitate its incorporation into complex molecular architectures, leading to the synthesis of drugs for metabolic, oncological, and neurological disorders. This document provides detailed application notes and experimental protocols for the use of sarcosine ethyl ester hydrochloride in the synthesis of creatine (B1669601) ethyl ester hydrochloride and the hypoxia-activated prodrug, Evofosfamide.

Synthesis of Creatine Ethyl Ester Hydrochloride

Creatine ethyl ester hydrochloride is a more soluble and potentially more bioavailable form of creatine, a popular supplement for enhancing muscle performance.[1] this compound serves as a crucial intermediate in a multi-step synthesis of this compound.

Experimental Protocol: Synthesis of Creatine Ethyl Ester from Creatine

This protocol outlines a two-step process for the synthesis of creatine ethyl ester hydrochloride, starting from creatine.[2]

Step 1: Esterification of Creatine

  • In a round-bottom flask, dissolve creatine in ethanol (B145695). The ratio of creatine to solvent can range from 1:1 to 1:100 (mass/volume).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a suitable catalyst. The mass ratio of creatine to catalyst can range from 1:0.1 to 1:10.

  • Stir the mixture for 10-20 minutes at 0-5 °C.

  • Warm the reaction mixture to 40-80 °C and reflux for 4-10 hours to facilitate the esterification reaction, yielding creatine ethyl ester.

Step 2: Salt Formation

  • Dissolve the crude creatine ethyl ester from Step 1 in a suitable solvent such as ethanol, ethyl acetate, or a mixture thereof. The ratio of creatine ethyl ester to solvent can range from 1:1 to 1:100 (mass/volume).

  • Cool the solution to 0-25 °C.

  • Slowly add hydrochloric acid (10% - 37% concentration) dropwise while stirring. The molar ratio of creatine ethyl ester to hydrochloric acid should be between 1:1 and 1:5.

  • Continue stirring for 2-4 hours to allow for the formation of creatine ethyl ester hydrochloride.

  • Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.

Quantitative Data for Creatine Ethyl Ester Hydrochloride Synthesis
ParameterMethod 1 (via Sarcosine)Method 2 (from Creatine)Reference
Starting Material SarcosineCreatine[2][3]
Key Reagents Thionyl chloride, EthanolEthanol, HCl (or acid catalyst)[2][3]
Reaction Time Overnight4-10 hours (esterification), 2-4 hours (salt formation)[2][3]
Yield 97%Not specified[3]
Purity >98%High purity[2][3]
Creatine Metabolism Pathway

The physiological effect of creatine is primarily mediated through its role in cellular energy metabolism, specifically the phosphocreatine (B42189) system which is crucial for ATP regeneration in tissues with high energy demands like skeletal muscle and brain.[4][5]

G cluster_synthesis Endogenous Synthesis cluster_metabolism Cellular Energy Metabolism Arginine Arginine Guanidinoacetate Guanidinoacetate Arginine->Guanidinoacetate AGAT Glycine (B1666218) Glycine Glycine->Guanidinoacetate Creatine Creatine Guanidinoacetate->Creatine GAMT (S-adenosyl methionine) Creatine_uptake Creatine Uptake (Muscle, Brain) Creatine->Creatine_uptake Phosphocreatine Phosphocreatine (PCr) Creatine_uptake->Phosphocreatine Creatine Kinase (CK) + ATP ADP ADP Phosphocreatine->ADP CK ATP ATP Energy Energy for Cellular Processes ATP->Energy ADP->ATP

Creatine Synthesis and Metabolism Pathway

Synthesis of Evofosfamide (TH-302)

Evofosfamide is a hypoxia-activated prodrug that has been investigated for the treatment of various cancers.[6] It is designed to selectively target and kill cancer cells in the low-oxygen environments typically found in solid tumors.[7] The synthesis of a key 2-aminoimidazole intermediate for Evofosfamide is significantly improved by using this compound due to its enhanced solubility in the reaction medium.[6]

Experimental Workflow for Evofosfamide Synthesis

The synthesis of Evofosfamide from this compound involves the formation of a 2-aminoimidazole intermediate, followed by nitration and subsequent coupling with the bromo-isophosphoramide mustard side chain.

G cluster_workflow Evofosfamide Synthesis Workflow start Sarcosine Ethyl Ester Hydrochloride formylation Formylation (Sodium Hydride, Ethyl Formate) start->formylation hydrolysis Acidic Hydrolysis (Removal of N-formyl group) formylation->hydrolysis cyclization Cyclization with Cyanamide (B42294) hydrolysis->cyclization intermediate 2-Aminoimidazole Intermediate cyclization->intermediate nitration Nitration (NaNO2, Acetic Acid) intermediate->nitration nitroimidazole 2-Nitroimidazole (B3424786) Intermediate nitration->nitroimidazole coupling Coupling with Bromo-isophosphoramide Mustard nitroimidazole->coupling end Evofosfamide coupling->end

Evofosfamide Synthesis Workflow
Experimental Protocol: Synthesis of 2-Aminoimidazole Intermediate

This protocol is adapted from a reported improved synthesis method.[6]

  • Formylation: Suspend this compound in a 1:1 mixture of ethyl formate (B1220265) and tetrahydrofuran (B95107) (THF). Add sodium hydride portion-wise at room temperature with vigorous stirring. The improved solubility of the starting material in this solvent system leads to a higher reaction rate. Stir for approximately 3 hours.

  • Acidic Hydrolysis: After the formylation is complete, add acidic ethanol to the reaction mixture and heat under reflux to remove the N-formyl group.

  • Cyclization: Treat the resulting intermediate with cyanamide in an aqueous acetate-buffered solution under reflux to form the 2-aminoimidazole ester. To minimize ester hydrolysis, adjust the pH of the solution to 3-4 using 2 M aqueous NaOH.

  • Isolation: Concentrate the reaction mixture in vacuo. Adjust the pH to 8-9 with solid potassium carbonate to precipitate the 2-aminoimidazole intermediate. Filter the precipitate and wash to obtain the purified product. This improved method results in reproducible yields of 48-54%.[6]

Quantitative Data for 2-Aminoimidazole Intermediate Synthesis
ParameterUsing Sarcosine Methyl Ester HClUsing Sarcosine Ethyl Ester HClReference
Solvent Ethyl formateEthyl formate / THF (1:1)[6]
Formylation Time > 16 hours~ 3 hours[6]
Overall Yield 10-35%48-54%[6]
Key Advantage -Improved solubility, faster reaction, higher and more reproducible yield.[6]
Evofosfamide Mechanism of Action: Hypoxia-Activated DNA Alkylation

Evofosfamide is a prodrug that is selectively activated in the hypoxic (low oxygen) environment of solid tumors.[7] Under these conditions, the 2-nitroimidazole moiety is reduced, leading to the release of the cytotoxic agent, bromo-isophosphoramide mustard (Br-IPM), which then crosslinks DNA, inducing cell death.[7][8]

G cluster_activation Hypoxic Activation cluster_action Cytotoxic Action Evofosfamide Evofosfamide (Prodrug) Reduction One-electron Reduction (Cellular Reductases) Evofosfamide->Reduction Hypoxic Conditions (<0.5% O2) Radical Radical Anion Reduction->Radical Fragmentation Irreversible Fragmentation Radical->Fragmentation BrIPM Bromo-isophosphoramide Mustard (Br-IPM) (Active Drug) Fragmentation->BrIPM DNA Cellular DNA BrIPM->DNA Alkylation Crosslinking DNA Crosslinking DNA->Crosslinking Apoptosis Apoptosis / Cell Death Crosslinking->Apoptosis

Evofosfamide Mechanism of Action

Broader Applications and Future Directions

While detailed protocols for other applications are less publicly available, this compound is a recognized precursor for various pharmaceuticals, particularly those targeting neurological disorders.[9] Its N-methylated glycine structure makes it an ideal starting material for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Further research into its use in the synthesis of novel anticonvulsants, antivirals, and drugs for neurodegenerative diseases is a promising area for future drug development.

References

Application Notes and Protocols for the Quantitative Analysis of Sarcosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) ethyl ester hydrochloride (C₅H₁₂ClNO₂) is an amino acid derivative used as an intermediate in the synthesis of various compounds, including antienzyme agents for toothpaste.[1][2] Its accurate quantification is critical for ensuring the quality, purity, and consistency of starting materials in research, development, and manufacturing processes. This document provides detailed application notes and experimental protocols for four common analytical techniques used for the quantification of Sarcosine ethyl ester hydrochloride: Argentometric Titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Argentometric Titration

Application Note

Argentometric titration is a classic and robust titrimetric method for determining the chloride ion content in a sample. For this compound, this technique quantifies the amount of hydrochloride salt, thereby providing an assay of its purity. The method is based on the reaction of chloride ions (Cl⁻) with silver ions (Ag⁺) from a standard solution of silver nitrate (B79036) (AgNO₃) to form an insoluble precipitate of silver chloride (AgCl).

The endpoint of the titration, where all chloride ions have reacted, can be determined using a potentiometer (potentiometric titration) or a chemical indicator. Potentiometric determination is generally preferred for its higher precision and accuracy. This method is cost-effective, straightforward, and widely accepted for purity assessment of hydrochloride salts.[3][4][5] Commercial suppliers frequently use this method to report assay values, which are typically in the range of 98.0% to 102.0%.[1]

Experimental Protocol: Potentiometric Argentometric Titration

Objective: To determine the purity of this compound by quantifying its chloride content.

Materials:

  • This compound sample

  • Silver nitrate (AgNO₃), 0.1 M standard solution, accurately standardized

  • Nitric acid (HNO₃), concentrated

  • Deionized water

  • Volumetric flasks, pipettes, and burette (Class A)

  • Beakers

  • Potentiometer with a silver combination electrode (or a silver billet indicator electrode and a suitable reference electrode)

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample into a 150 mL beaker.

  • Dissolution: Add 50 mL of deionized water to dissolve the sample completely. The compound is soluble in water.[6][7]

  • Acidification: Add 1 mL of concentrated nitric acid.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the silver electrode into the solution. Ensure the electrode tip is well below the surface but does not contact the stir bar.

  • Titration: Titrate the sample solution with standardized 0.1 M silver nitrate solution, adding the titrant in small increments, especially near the endpoint. Record the potential (in mV) after each addition.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of AgNO₃ added). This can be determined from a first or second derivative plot of the titration data.

  • Calculation: Calculate the percentage purity of this compound using the following formula:

[8] * W = Weight of the sample (mg)

Workflow Diagram: Argentometric Titration

cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately Weigh ~150 mg Sample dissolve Dissolve in 50 mL DI Water weigh->dissolve acidify Add 1 mL conc. HNO3 dissolve->acidify setup Setup Potentiometer with Ag Electrode acidify->setup titrate Titrate with 0.1 M AgNO3 setup->titrate record Record Potential (mV) vs. Volume (mL) titrate->record plot Plot Titration Curve (mV vs. Volume) record->plot endpoint Determine Endpoint (Inflection Point) plot->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for Argentometric Titration.

High-Performance Liquid Chromatography (HPLC)

Application Note

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, which is a polar molecule, two primary HPLC modes are applicable:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds that show little to no retention on traditional reversed-phase columns. [4][9]HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer. This allows for the retention and separation of polar analytes without the need for chemical derivatization.

  • Reversed-Phase (RP-HPLC) with Derivatization: Standard RP-HPLC is generally unsuitable for direct analysis due to poor retention. However, by derivatizing the primary/secondary amine group with a reagent that adds a non-polar, chromophoric, or fluorophoric tag (e.g., o-phthalaldehyde (B127526) (OPA)), the resulting product becomes more hydrophobic and can be readily separated on a C18 column and detected with high sensitivity using UV or fluorescence detectors. [2][8] Detection for underivatized this compound can be challenging as it lacks a strong UV chromophore. Detection at low wavelengths (~200 nm) is possible but may suffer from low sensitivity and high baseline noise. [10]Therefore, derivatization or the use of a mass spectrometer (LC-MS) is often preferred for higher sensitivity.

Experimental Protocol 1: HILIC-UV Method

Objective: To quantify this compound without derivatization.

Materials:

  • This compound standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium formate (B1220265) or Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • HPLC system with UV or PDA detector

  • HILIC column (e.g., Silica, Amide, or Zwitterionic phase, 3-5 µm particle size)

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Prepare a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the diluent to a concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: HILIC Column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 90% B and 10% A. (Gradient elution can be developed for complex matrices).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 205 nm

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample from the calibration curve.

Experimental Protocol 2: RP-HPLC with OPA Derivatization

Objective: To quantify this compound with high sensitivity using pre-column derivatization.

Materials:

  • As above, plus:

  • o-Phthalaldehyde (OPA) derivatization reagent

  • RP-HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • Fluorescence detector

Procedure:

  • Derivatization and Analysis: This protocol is typically automated using the HPLC autosampler.

    • The autosampler mixes a defined volume of the sample/standard with the OPA reagent.

    • After a short reaction time (e.g., 1-2 minutes), the derivatized mixture is injected onto the column.

  • Chromatographic Conditions:

    • Column: C18 Column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Phosphate or Acetate (B1210297) buffer (e.g., 25 mM, pH 7.2)

    • Mobile Phase B: Acetonitrile/Methanol mixture

    • Gradient: A typical gradient would start at a low percentage of B, increasing to elute the derivatized analyte.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 455 nm)

  • Quantification: Proceed with quantification as described in the HILIC method.

Workflow Diagram: HPLC Analysis

cluster_prep Standard & Sample Prep cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Calibration Standards injector Autosampler/ Injector prep_std->injector prep_smp Prepare Sample Solution filter_smp Filter Sample (0.45 µm) prep_smp->filter_smp filter_smp->injector pump Mobile Phase Pump pump->injector column HILIC or C18 Column injector->column detector UV or FLD Detector column->detector chrom Obtain Chromatograms detector->chrom calib Construct Calibration Curve chrom->calib quant Quantify Sample calib->quant

Caption: General Workflow for HPLC Quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile and thermally labile. Therefore, direct analysis is not possible, and a chemical derivatization step is mandatory. [3] The most common derivatization strategy for amino acids and their esters is silylation . This process replaces the active hydrogen on the amine group with a non-polar trimethylsilyl (B98337) (TMS) group, using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). [5]The resulting TMS-derivatized Sarcosine ethyl ester is volatile and thermally stable, making it suitable for GC analysis. The mass spectrometer provides high selectivity and sensitivity, allowing for low-level quantification. A validated GC-MS/MS method for sarcosine has shown excellent linearity in the µg/mL range. [5]

Experimental Protocol: GC-MS with Silylation

Objective: To quantify this compound after silylation derivatization.

Materials:

  • This compound standard and sample

  • Pyridine (B92270) (anhydrous)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS) (e.g., deuterated sarcosine or a stable isotopically labeled amino acid)

  • Ethyl acetate or Hexane (GC grade)

  • GC-MS system with an autosampler

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Standard/Sample Preparation:

    • Accurately weigh the standard/sample into a GC vial. For solutions, pipette a known volume into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Add a known amount of the internal standard solution.

  • Derivatization:

    • To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 100 °C for 1 hour. [5] * Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • GC Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 10:1) or Splitless, depending on concentration

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 min

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Select characteristic ions for the derivatized analyte and the internal standard.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the sample from this curve.

Workflow Diagram: GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis dry Dry Sample/ Standard in Vial add_is Add Internal Standard dry->add_is add_reagent Add Pyridine & BSTFA add_is->add_reagent heat Heat at 100°C for 1 hour add_reagent->heat cool Cool to RT heat->cool inject Inject 1 µL into GC-MS cool->inject separate Separate on DB-5ms Column inject->separate detect Detect by MS (SIM Mode) separate->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Area Ratio (Analyte/IS) integrate->ratio quant Quantify using Calibration Curve ratio->quant

Caption: Workflow for GC-MS with Silylation.

Quantitative NMR (qNMR)

Application Note

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of the concentration or purity of a substance without the need for an identical reference standard of the analyte. [1][3]The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific, well-resolved signal from the analyte to that of a certified internal standard of known purity and concentration, an accurate and precise quantification can be achieved.

For this compound, ¹H qNMR is ideal. The molecule has several unique, well-resolved signals (e.g., the N-methyl singlet, the methylene (B1212753) singlet next to the nitrogen, and the quartet/triplet of the ethyl group) that can be used for quantification. The key to accurate qNMR is careful sample preparation (accurate weighing), selection of a suitable internal standard that does not have overlapping signals with the analyte, and optimization of NMR acquisition parameters to ensure full signal relaxation.

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of a this compound sample.

Materials:

  • This compound sample

  • Certified Internal Standard (IS), e.g., Maleic acid, Dimethyl sulfone (DMSO₂), or 1,4-Dinitrobenzene. The IS must be highly pure, stable, non-volatile, and have signals that do not overlap with the analyte.

  • Deuterated solvent (e.g., Deuterium oxide (D₂O) or Methanol-d₄)

  • NMR spectrometer (≥400 MHz recommended)

  • High-precision analytical balance (readability of at least 0.01 mg)

  • NMR tubes, volumetric flasks, pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.

    • Transfer an appropriate volume (e.g., 0.6 mL) of the solution to an NMR tube.

  • Signal Selection:

    • Analyte: Choose a well-resolved, baseline-separated signal. For this compound in D₂O, suitable signals are:

      • N-CH₃ singlet (~2.8 ppm)

      • N-CH₂-C=O singlet (~3.9 ppm)

      • O-CH₂ quartet (~4.3 ppm)

    • Internal Standard: Choose a singlet if possible, or another well-resolved multiplet.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum using parameters optimized for quantification:

      • Pulse Angle: 30-45° (to reduce saturation effects).

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals (a value of 30-60 seconds is often sufficient).

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error), typically 16, 32, or 64 scans.

      • Acquisition Time (aq): At least 3 seconds for good digital resolution.

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the selected signals for both the analyte and the internal standard.

  • Calculation: Calculate the purity of the sample using the following formula:

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal (e.g., 3 for N-CH₃)

    • MW = Molecular weight

    • W = Weight

    • Purity_IS = Certified purity of the internal standard (%)

Workflow Diagram: qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Quantitative Parameters (d1, ns) transfer->setup acquire Acquire 1H Spectrum setup->acquire process Phase & Baseline Correction acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Quantitative NMR (qNMR).

Quantitative Data Summary

The following table summarizes the quantitative data and typical parameters for the described analytical techniques.

Technique Principle Typical Purity Assay Linearity Range Key Advantages Key Limitations
Argentometric Titration Titration of Cl⁻ with Ag⁺≥98.0% [1][11]N/A (Assay)Cost-effective, robust, simpleIndirect assay, potential interferences
HPLC (HILIC) Hydrophilic Partitioning>99% (by HPLC) [1]Analyte dependentNo derivatization needed, good for polar compoundsRequires specific HILIC column, lower UV sensitivity
HPLC (RP-HPLC) Hydrophobic Partitioning>99% (by HPLC) [1]Analyte dependentHigh sensitivity with derivatizationDerivatization step required
GC-MS Volatility-based SeparationN/A0.01 - 50 µg/mL (for Sarcosine) [5]High sensitivity and selectivityDerivatization is mandatory, destructive
qNMR Nuclear Spin ResonanceAbsolute methodHigh linearity over a wide rangePrimary method, no analyte standard needed, non-destructiveLower sensitivity, requires high-field NMR

Note: N/A = Not Applicable. Linearity for HPLC and qNMR is method-dependent but generally excellent.

References

Application Notes and Protocols for Studying NMDA Receptor Function with Sarcosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity, learning, and memory.[1][2] Their dysfunction is implicated in various neurological and psychiatric disorders.[3] The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, for activation.[4][5] Sarcosine (B1681465) (N-methylglycine) is an endogenous amino acid that enhances NMDA receptor function through a dual mechanism: it acts as a co-agonist at the glycine binding site and inhibits the type 1 glycine transporter (GlyT1), thereby increasing synaptic glycine levels.[6][7]

Sarcosine ethyl ester hydrochloride is a derivative of sarcosine, proposed to function as a more cell-permeable prodrug.[8] The ethyl ester group increases the lipophilicity of the molecule, potentially facilitating its passage across cell membranes. It is presumed that once inside the biological system, endogenous esterases hydrolyze the ethyl ester, releasing sarcosine to exert its effects on the NMDA receptor.[9][10] These application notes provide a comprehensive guide for utilizing this compound in the study of NMDA receptor function.

Mechanism of Action

This compound is thought to act as a prodrug, delivering sarcosine to the synaptic cleft. Sarcosine then enhances NMDA receptor activity in two ways:

  • Co-agonist Activity: Sarcosine directly binds to the glycine binding site on the GluN1 subunit of the NMDA receptor, promoting channel opening in the presence of glutamate.[6][11]

  • GlyT1 Inhibition: Sarcosine inhibits the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft. This inhibition leads to an increase in the extracellular concentration of glycine, which in turn enhances NMDA receptor activation.[6]

Below is a diagram illustrating the proposed mechanism of action.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Gly Glycine SEEH Sarcosine Ethyl Ester Hydrochloride Sar Sarcosine SEEH->Sar Hydrolysis NMDAR NMDA Receptor Sar->NMDAR Co-agonist Binding GlyT1 GlyT1 Sar->GlyT1 Inhibition Gly_synapse Glycine Gly_synapse->GlyT1 Reuptake Glutamate Glutamate Glutamate->NMDAR Binding Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Ca_ion->Signaling

Proposed mechanism of this compound.

Data Presentation

The following table summarizes the electrophysiological data for sarcosine's effect on NMDA receptor-mediated currents in cultured embryonic mouse hippocampal neurons.[11] Note that these data are for sarcosine, the active metabolite of this compound.

ParameterValueCell TypeReference
EC₅₀ (Sarcosine) 26 ± 3 µMCultured embryonic mouse hippocampal neurons[11]
Hill Coefficient (n) (Sarcosine) 1.8 ± 0.2Cultured embryonic mouse hippocampal neurons[11]
EC₅₀ (Glycine) 61 ± 8 nMCultured embryonic mouse hippocampal neurons[11]
Hill Coefficient (n) (Glycine) 1.7 ± 0.3Cultured embryonic mouse hippocampal neurons[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. Researchers should adapt these protocols to their specific experimental systems.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is adapted from studies on sarcosine's effects on NMDA receptor-mediated currents in cultured neurons.[11]

Objective: To measure the effect of this compound on NMDA receptor-mediated currents.

Materials:

  • Cultured neurons (e.g., primary hippocampal or cortical neurons)

  • External solution (in mM): 140 NaCl, 5.4 KCl, 1 NaH₂PO₄, 1.8 CaCl₂, 1 MgSO₄, 12 HEPES, 5.5 D-glucose (pH adjusted to 7.4)

  • Internal solution (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 ATP-Mg, 0.5 GTP-Na (pH adjusted to 7.2)

  • NMDA

  • This compound stock solution (e.g., 100 mM in water or DMSO)

  • Strychnine (B123637) (to block inhibitory glycine receptors)

  • Patch-clamp rig with amplifier and data acquisition system

Protocol:

  • Prepare cultured neurons on coverslips.

  • Prepare fresh external and internal solutions.

  • Prepare working solutions of NMDA and this compound by diluting stock solutions in the external solution.

  • Place a coverslip with neurons in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a neuron in voltage-clamp mode (holding potential of -65 mV).

  • Apply NMDA (e.g., 100 µM) alone to elicit a baseline NMDA receptor-mediated current.

  • Co-apply NMDA with varying concentrations of this compound (e.g., 1 µM to 300 µM).

  • Include 1 µM strychnine in the external solution to isolate NMDA receptor currents from glycine receptor-mediated currents.[11]

  • Record and analyze the peak current amplitude for each concentration.

  • Construct a dose-response curve and calculate the EC₅₀ value.

A Prepare Neuronal Culture B Establish Whole-Cell Patch-Clamp Recording A->B C Apply NMDA (Baseline) B->C D Co-apply NMDA + Sarcosine Ethyl Ester Hydrochloride C->D E Record NMDA Currents D->E F Analyze Data (Dose-Response) E->F

Workflow for whole-cell patch-clamp experiments.
In Vivo Microdialysis for Measuring Extracellular Glycine

This protocol is designed to assess the effect of this compound on synaptic glycine levels, indicative of GlyT1 inhibition.

Objective: To measure changes in extracellular glycine concentrations in a specific brain region following administration of this compound.

Materials:

  • Anesthetized laboratory animal (e.g., rat or mouse)

  • Stereotaxic apparatus

  • Microdialysis probe

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., intraperitoneal injection)

  • Fraction collector

  • HPLC system for amino acid analysis

Protocol:

  • Anesthetize the animal and place it in the stereotaxic frame.

  • Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex or hippocampus).

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples.

  • Administer this compound to the animal.

  • Continue collecting dialysate samples at regular intervals.

  • Analyze the concentration of glycine in the dialysate samples using HPLC.

  • Compare glycine levels before and after drug administration.

Calcium Imaging in Cultured Neurons

This protocol measures changes in intracellular calcium in response to NMDA receptor activation.

Objective: To visualize and quantify the effect of this compound on NMDA receptor-mediated calcium influx.

Materials:

  • Cultured neurons

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • External solution (as in Protocol 1)

  • NMDA

  • This compound

  • Fluorescence microscope with an appropriate imaging system

Protocol:

  • Load cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Place the coverslip in a recording chamber on the microscope stage and perfuse with external solution.

  • Acquire baseline fluorescence images.

  • Apply NMDA to elicit a calcium response.

  • After a washout period, co-apply NMDA with this compound.

  • Record the changes in fluorescence intensity over time.

  • Analyze the data to quantify the amplitude and duration of the calcium transients.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger a cascade of downstream signaling events. These pathways are critical for synaptic plasticity.[1]

Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/Sarcosine Glycine->NMDAR Ca_ion Ca²⁺ Influx NMDAR->Ca_ion CaM Calmodulin (CaM) Ca_ion->CaM CaMKII CaMKII CaM->CaMKII CREB CREB CaMKII->CREB LTP Synaptic Plasticity (LTP) CaMKII->LTP Gene Gene Expression CREB->Gene Gene->LTP

Simplified NMDA receptor signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for studying NMDA receptor function. By acting as a prodrug for sarcosine, it enhances NMDA receptor activity through direct co-agonist action and inhibition of glycine reuptake. The protocols and information provided here offer a framework for researchers to investigate the multifaceted roles of the NMDA receptor in health and disease. As with any experimental compound, appropriate controls and dose-response studies are essential for robust and reproducible results.

References

Application Notes and Protocols for Sarcosine Ethyl Ester Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) ethyl ester hydrochloride is the ethyl ester form of sarcosine (N-methylglycine). While sarcosine itself has been investigated for its role as a co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors and as an inhibitor of the glycine transporter type 1 (GlyT1), the ethyl ester derivative is often used in chemical synthesis.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] In cell culture, esterification can enhance cell permeability, which may lead to different potency or effects compared to the parent compound. These notes provide an overview of the potential applications and a generalized protocol for the experimental use of Sarcosine ethyl ester hydrochloride in cell culture, based on the known activities of its parent compound, sarcosine.

Potential Applications in Cell Culture Research

  • Neuroscience: Investigation of NMDA receptor signaling, synaptic plasticity, and neuronal excitability. Given that sarcosine enhances NMDA receptor-mediated currents, the ethyl ester could be used to study these processes in primary neuronal cultures or neuronal cell lines.

  • Oncology: Studies on cancer cell metabolism and programmed cell death. Sarcosine has been shown to sensitize lung adenocarcinoma cells to chemotherapy by inducing ferroptosis, suggesting a potential area of investigation for its ethyl ester derivative.[8]

  • Drug Development: As a tool compound to modulate NMDA receptor activity or to investigate transport mechanisms involving glycine transporters.

Quantitative Data

CompoundCell TypeAssayEffective Concentration (EC50)Cytotoxicity (IC50)Reference
SarcosineEmbryonic Mouse Hippocampal NeuronsWhole-cell recording of NMDA currents26 ± 3 µMNot Reported[6]

Note: The ethyl ester form may exhibit different potency. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.

Experimental Protocols

Preparation of Stock Solution

It is critical to prepare a sterile, high-concentration stock solution of this compound to minimize the volume of solvent added to the cell culture medium.

Materials:

  • This compound (powder)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 100 mM). The molecular weight of this compound is 153.61 g/mol .

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of powder and transfer it to a sterile tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration.

  • Vortex the solution until the powder is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.

Cell Viability Assay (Crystal Violet Method)

This protocol is a general method to assess the cytotoxicity of this compound and to determine a suitable concentration range for further experiments.

Materials:

  • Cells of interest (e.g., neuronal cell line, cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • Methanol (B129727)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 1 mM).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same amount of solvent used for the stock solution) and an untreated control.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • After incubation, gently wash the cells twice with PBS.

  • Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.

  • Carefully wash the plate with water to remove the excess stain and allow it to air dry.

  • Add 100 µL of methanol to each well to solubilize the stain.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways

NMDA Receptor Co-agonist Activity

Sarcosine, the parent compound of this compound, acts as a co-agonist at the glycine binding site of the NMDA receptor. This enhances the receptor's activation by glutamate, leading to calcium influx and downstream signaling.

NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Sarcosine_EE Sarcosine Ethyl Ester (hydrolyzed to Sarcosine) Sarcosine_EE->NMDAR co-agonist Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx opens channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: NMDA Receptor Co-agonist Activity of Sarcosine.

Experimental Workflow for Cell Viability

The following diagram outlines the general workflow for assessing the effect of this compound on cell viability.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Prepare Serial Dilutions of Sarcosine Ethyl Ester HCl C Treat Cells and Incubate B->C D Wash and Stain with Crystal Violet C->D E Solubilize Stain D->E F Measure Absorbance E->F G Analyze Data (Calculate IC50) F->G

References

Application Notes and Protocols: Sarcosine Ethyl Ester Hydrochloride in Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarcosine (B1681465) ethyl ester hydrochloride serves as a key precursor in the synthesis of polysarcosine (pSar), a promising polymer in the field of advanced drug delivery. Polysarcosine, a polypeptoid based on the endogenous amino acid sarcosine (N-methylglycine), is emerging as a viable alternative to polyethylene (B3416737) glycol (PEG) for the surface modification of nanoparticles. This modification imparts "stealth" characteristics, enabling nanoparticles to evade the mononuclear phagocyte system, prolonging their circulation half-life, and enhancing their accumulation in target tissues through the enhanced permeability and retention (EPR) effect.[]

These application notes provide a comprehensive overview of the use of polysarcosine, derived from sarcosine ethyl ester hydrochloride, in the development of sophisticated drug delivery systems. We will cover the synthesis of pSar-functionalized nanoparticles, detailed experimental protocols for their characterization, and their application in targeted drug delivery and therapy.

Key Applications of Polysarcosine in Drug Delivery

Polysarcosine-functionalized nanoparticles have demonstrated significant potential in various therapeutic areas:

  • Oncology: By improving the pharmacokinetic profile of chemotherapeutic agents, pSar-coated nanoparticles can enhance drug delivery to tumor sites while minimizing systemic toxicity.[2]

  • Gene Therapy: Polysarcosine-lipid conjugates have been successfully used to formulate lipid nanoparticles (LNPs) for the delivery of mRNA, showing improved safety and transfection efficiency compared to their PEGylated counterparts.[3]

  • Targeted Drug Delivery: The versatility of polysarcosine allows for the attachment of targeting ligands to the nanoparticle surface, enabling precise delivery to specific cells or tissues.

Section 1: Synthesis of Polysarcosine-Functionalized Nanoparticles

This section details the synthesis of polysarcosine and its conjugation to nanoparticles. The synthesis of polysarcosine typically involves the ring-opening polymerization of sarcosine N-carboxyanhydride (Sar-NCA).

Protocol for Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride (Sar-NCA)

This protocol describes a method for the controlled polymerization of Sar-NCA to synthesize polysarcosine with a defined molecular weight.[4][5][6][7]

Materials:

  • Sarcosine N-carboxyanhydride (Sar-NCA)

  • Initiator (e.g., benzylamine)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dry argon or nitrogen gas

  • Precipitation solvent (e.g., diethyl ether)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

Procedure:

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the desired amount of Sar-NCA in anhydrous DMF in a flame-dried Schlenk flask.

  • Initiation: Add the calculated amount of initiator (e.g., benzylamine) to the Sar-NCA solution. The molar ratio of monomer to initiator will determine the target degree of polymerization.

  • Polymerization: Allow the reaction to stir at room temperature for the desired time (typically a few hours to overnight) to achieve complete conversion of the monomer.

  • Precipitation and Purification: Precipitate the synthesized polysarcosine by adding the reaction mixture dropwise to a stirred, cold non-solvent like diethyl ether.

  • Washing: Wash the precipitated polymer multiple times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the polymer under vacuum.

  • Dialysis: For further purification, dissolve the polymer in deionized water and dialyze against deionized water for 2-3 days to remove any remaining low molecular weight impurities.

  • Lyophilization: Freeze-dry the purified polysarcosine solution to obtain a white, fluffy powder.

  • Characterization: Characterize the molecular weight and polydispersity of the synthesized polysarcosine using techniques like Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol for Preparation of Polysarcosine-Coated PLGA Nanoparticles for Docetaxel (B913) Delivery

This protocol describes the formulation of docetaxel-loaded PLGA nanoparticles with a polysarcosine coating using a single emulsion-solvent evaporation method.[2][8]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Polysarcosine-amine terminated (pSar-NH2)

  • Docetaxel

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Deionized water

  • Centrifuge

  • Lyophilizer

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and docetaxel in dichloromethane.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA.

  • Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Surface Modification with Polysarcosine: To the nanoparticle suspension, add a solution of pSar-NH2 and react for a specified time to allow for the conjugation of the polymer to the nanoparticle surface (this may require activation of PLGA's carboxyl groups).

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles several times with deionized water to remove unreacted reagents and excess PVA.

  • Lyophilization: Resuspend the purified nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading efficiency, and surface morphology using techniques such as Dynamic Light Scattering (DLS), Zeta Potential Analyzer, UV-Vis Spectroscopy, and Transmission Electron Microscopy (TEM).

Section 2: In Vitro Characterization of Polysarcosine-Functionalized Nanoparticles

This section outlines key in vitro assays to evaluate the performance of the synthesized nanoparticles.

Protocol for In Vitro Drug Release Study

This protocol describes how to assess the release kinetics of a drug (e.g., docetaxel) from the nanoparticles in a controlled environment.[9][10]

Materials:

  • Drug-loaded polysarcosine-coated nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively)

  • Dialysis membrane with an appropriate molecular weight cut-off

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.

  • Release Study Setup: Place the sealed dialysis bag in a larger volume of PBS (the release medium) and maintain it at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.

Protocol for Cellular Uptake Assay using Flow Cytometry

This protocol details a method to quantify the cellular internalization of fluorescently labeled polysarcosine-coated nanoparticles by cancer cells.[11][12][13][14]

Materials:

  • Fluorescently labeled polysarcosine-coated nanoparticles

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow overnight.

  • Treatment: Treat the cells with different concentrations of the fluorescently labeled nanoparticles and incubate for a specific period (e.g., 4, 12, or 24 hours).

  • Washing: After incubation, wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Cell Detachment: Detach the cells from the plate using trypsin-EDTA.

  • Staining (Optional): If necessary, stain the cells with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Measure the fluorescence intensity of the cells to quantify the uptake of the nanoparticles.

  • Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity to quantify nanoparticle uptake.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded nanoparticles against cancer cells.[15][16][17][18][19]

Materials:

  • Drug-loaded and empty polysarcosine-coated nanoparticles

  • Cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug as a control. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Section 3: Data Presentation

The following tables summarize key quantitative data from studies on polysarcosine-based drug delivery systems.

Table 1: Pharmacokinetic Parameters of Polysarcosine-Modified Nanoparticles

Nanoparticle FormulationCirculation Half-life (t½)Reference
TQF-PSar36.9 h[20]
PEGylated Liposomes2.17 h to 12.8 h[21]
PLGA@lipid Nanoparticles10.8 h to 15.8 h[21]

Table 2: In Vitro Performance of Polysarcosine-Coated Nanoparticles

Nanoparticle SystemDrugCell LineIC50 (Drug-Loaded NPs)IC50 (Free Drug)Reference
DXL-loaded SF-NPsDocetaxelMCF-749.76 µg/mL56.07 µg/mL[22]
ENZ-loaded PLGA-pSar-TPGS NPsEnzalutamideColorectal Cancer CellsLower than free drug-[23]

Table 3: Physicochemical Properties of Polysarcosine-Coated Nanoparticles

Nanoparticle FormulationSize (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
ENZ-loaded PLGA-pSar-TPGS NPs178.9 ± 2.3 to 212.8 ± 0.712.6 ± 0.871.2 ± 0.7[23]
RGD_PLGA-Docetaxel NPs136 PDI = 0.07-4.8518.2 ± 5[24]
ALC-0315 LNP with DOPE-pSar₂₅~80Slightly negative~70[25]

Section 4: Signaling Pathways and Visualizations

Sarcosine and its derivatives can influence cellular processes beyond simply acting as a drug carrier. Understanding these interactions can open new avenues for therapeutic strategies.

Sarcosine and the NMDA Receptor Signaling Pathway

Sarcosine is known to be a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a crucial receptor in the central nervous system. It enhances NMDA receptor function by inhibiting the glycine (B1666218) transporter 1 (GlyT1), thereby increasing the synaptic concentration of glycine, another co-agonist.[26] This modulation of the NMDA receptor has implications for neurological disorders and could potentially be exploited for targeted drug delivery to the brain.[27][28][29]

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release Glycine Glycine Glycine_cleft Glycine Glycine->Glycine_cleft Release NMDA_R NMDA Receptor Glutamate_cleft->NMDA_R Binds Glycine_cleft->NMDA_R Binds (co-agonist) GlyT1 Glycine Transporter 1 (GlyT1) Glycine_cleft->GlyT1 Uptake Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activation Downstream Downstream Signaling (e.g., BDNF/AKT/mTOR) Ca_ion->Downstream Initiates

Sarcosine's role in NMDA receptor signaling.
Sarcosine and the Ferroptosis Signaling Pathway

Recent studies have revealed that sarcosine can sensitize lung adenocarcinoma cells to chemotherapy by inducing ferroptosis, a form of iron-dependent regulated cell death.[30] Sarcosine achieves this through a dual mechanism: it enhances the production of reactive oxygen species (ROS) by modulating pyruvate (B1213749) dehydrogenase (PDH) activity via interaction with PDK4, and it promotes iron accumulation by regulating ferrous export through the NMDA receptor/MXD3/SLC40A1 axis.[30][31]

Ferroptosis_Pathway cluster_metabolism Metabolic Rewiring cluster_iron Iron Homeostasis cluster_ferroptosis Ferroptosis Induction Sarcosine_met Sarcosine PDK4 PDK4 Sarcosine_met->PDK4 Interacts with PDHA1 PDHA1 Sarcosine_met->PDHA1 Reduces Phosphorylation PDK4->PDHA1 Phosphorylates (inactivates) PDH Pyruvate Dehydrogenase (PDH) PDHA1->PDH Activates Mito_ROS Mitochondrial ROS Production PDH->Mito_ROS Enhances Lipid_perox Lipid Peroxidation Mito_ROS->Lipid_perox Promotes Sarcosine_iron Sarcosine NMDA_R NMDA Receptor Sarcosine_iron->NMDA_R Activates MXD3 MXD3 NMDA_R->MXD3 SLC40A1 SLC40A1 (Ferroportin) MXD3->SLC40A1 Downregulates Fe2_export Fe²⁺ Export SLC40A1->Fe2_export Fe2_acc Intracellular Fe²⁺ Accumulation Fe2_export->Fe2_acc Inhibition leads to Fe2_acc->Lipid_perox Catalyzes Cell_death Ferroptotic Cell Death Lipid_perox->Cell_death

Sarcosine's dual mechanism in inducing ferroptosis.
Experimental Workflow for Nanoparticle Development and Evaluation

The following diagram outlines the logical workflow from nanoparticle synthesis to in vivo evaluation.

Workflow cluster_synthesis Synthesis & Formulation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation pSar_synth Polysarcosine Synthesis (from Sarcosine Precursor) pSar_conj pSar Conjugation pSar_synth->pSar_conj NP_form Nanoparticle Formulation (e.g., PLGA, LNP) Drug_load Drug Loading NP_form->Drug_load Drug_load->pSar_conj Size_zeta Size & Zeta Potential (DLS) pSar_conj->Size_zeta Morphology Morphology (TEM/SEM) pSar_conj->Morphology Drug_eff Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) pSar_conj->Drug_eff Uptake Cellular Uptake Assay pSar_conj->Uptake Cytotox Cytotoxicity Assay (MTT) pSar_conj->Cytotox Release Drug Release Kinetics Drug_eff->Release PK Pharmacokinetics (Circulation Half-life) Uptake->PK Cytotox->PK Efficacy Therapeutic Efficacy (Tumor Models) PK->Efficacy Biodist Biodistribution PK->Biodist

Workflow for polysarcosine nanoparticle development.

References

Sarcosine Ethyl Ester Hydrochloride: A Versatile Tool for Biochemical and Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Sarcosine (B1681465) ethyl ester hydrochloride is a derivative of the endogenous amino acid sarcosine (N-methylglycine).[1] Due to its enhanced solubility and bioavailability, it serves as a valuable precursor to sarcosine in various research applications.[1] In biological systems, the ethyl ester group is readily hydrolyzed, releasing sarcosine to interact with its molecular targets. This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals utilizing sarcosine ethyl ester hydrochloride as a tool to investigate neurological pathways and metabolic processes.

Biochemical and Pharmacological Profile

This compound is primarily used in pharmaceutical development, particularly for neurological disorders, and in biochemical research to study amino acid metabolism.[1] Its mechanism of action is centered on its role as a modulator of neurotransmitter systems, specifically its interaction with N-methyl-D-aspartate (NMDA) receptors and its influence on glycine (B1666218) concentrations.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms Ethyl sarcosinate hydrochloride, N-Methylglycine ethyl ester hydrochloride
CAS Number 52605-49-9
Molecular Formula C₅H₁₁NO₂ · HCl
Molecular Weight 153.61 g/mol
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water (0.1 g/mL)[4]
Melting Point 127-128 °C

Applications in Biochemical Research

This compound is a versatile tool with applications in several areas of biochemical and neuroscience research:

  • Neuroscience Research: It is widely used to study neurotransmitter systems, particularly the glutamatergic system. It has been investigated for its potential to enhance cognitive function and for its therapeutic implications in conditions like schizophrenia.[1]

  • Metabolic Studies: This compound is utilized in research focused on amino acid metabolism, helping to elucidate metabolic pathways in various organisms.[1]

  • Pharmaceutical Development: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]

  • Biochemical Assays: this compound is employed in assays to measure enzyme activity and other metabolic processes.

Modulation of NMDA Receptor Activity

Sarcosine is known to enhance NMDA receptor function through two primary mechanisms: as a co-agonist at the glycine binding site of the NMDA receptor and as an inhibitor of the type 1 glycine transporter (GlyT1), which increases the synaptic concentration of glycine.[2][5]

Table 2: Potency of Sarcosine and Glycine at the NMDA Receptor

CompoundEC₅₀ (µM)n (Hill Coefficient)Cell TypeReference
Sarcosine26 ± 31.8 ± 0.2Cultured embryonic mouse hippocampal neurons[2]
Glycine0.061 ± 0.0081.7 ± 0.3Cultured embryonic mouse hippocampal neurons[2]

EC₅₀ represents the concentration of the agonist that produces 50% of the maximal response.

Experimental Protocols

Protocol 1: In Vitro Whole-Cell Patch-Clamp Electrophysiology to Measure NMDA Receptor Currents

This protocol is adapted from studies investigating the effects of sarcosine on NMDA receptor-mediated currents in cultured neurons.[2]

Objective: To determine the effect of sarcosine (delivered as this compound) on NMDA receptor-mediated currents.

Materials:

  • Cultured embryonic mouse hippocampal neurons

  • External solution: 150 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl₂, pH 7.4

  • Internal solution: 140 mM CsF, 10 mM HEPES, 1.1 mM EGTA, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4

  • NMDA (100 µM)

  • Strychnine (B123637) (1 µM)

  • This compound stock solution (100 mM in water)

Procedure:

  • Culture embryonic mouse hippocampal neurons on glass coverslips.

  • Use whole-cell voltage-clamp recordings to measure currents from the cultured neurons.

  • Clamp the membrane potential at -60 mV.

  • Perfuse the neurons with the external solution containing 1 µM strychnine to block inhibitory glycine receptors.

  • Apply 100 µM NMDA to elicit a baseline current.

  • Co-apply varying concentrations of sarcosine (from the this compound stock) with 100 µM NMDA.

  • Record the peak NMDA-induced currents in the presence of each sarcosine concentration.

  • Wash the cells with the external solution between applications.

  • Analyze the data by plotting the normalized peak current against the sarcosine concentration and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.

Workflow for NMDA Receptor Current Measurement

G prep Prepare Cultured Hippocampal Neurons patch Establish Whole-Cell Patch-Clamp Configuration prep->patch baseline Apply NMDA (100 µM) + Strychnine (1 µM) to establish baseline patch->baseline sarcosine Co-apply varying concentrations of Sarcosine Ethyl Ester HCl with NMDA baseline->sarcosine record Record NMDA-induced currents sarcosine->record wash Wash cells between applications record->wash analyze Analyze data: Plot dose-response curve and calculate EC50 record->analyze wash->sarcosine Repeat for each concentration

Caption: Workflow for measuring NMDA receptor currents.

Modulation of the AMPA Receptor-mTOR Signaling Pathway

Recent studies have shown that sarcosine can exert antidepressant-like effects by enhancing the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[5][6] This pathway is crucial for synaptic plasticity and has been implicated in the mechanism of action of rapid-acting antidepressants.

Signaling Pathway of Sarcosine-Mediated AMPA-mTOR Activation

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sarcosine Sarcosine GlyT1 GlyT1 Sarcosine->GlyT1 Inhibits AMPAR AMPA Receptor Sarcosine->AMPAR Enhances activity GlyT1->AMPAR Modulates Glycine Concentration for mTOR_pathway mTOR Signaling Pathway AMPAR->mTOR_pathway Activates Antidepressant_Effects Antidepressant-like Effects mTOR_pathway->Antidepressant_Effects Leads to

Caption: Sarcosine's modulation of the AMPA-mTOR pathway.

Protocol 2: In Vivo Forced Swim Test and Western Blot Analysis for mTOR Pathway Activation

This protocol is based on studies evaluating the antidepressant-like effects of sarcosine and its impact on the mTOR signaling pathway in rodents.[5][6]

Objective: To assess the antidepressant-like effects of this compound using the forced swim test (FST) and to measure the activation of the mTOR signaling pathway in the hippocampus.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Saline solution (0.9% NaCl)

  • Forced swim test apparatus (a cylinder filled with water)

  • Western blot reagents and antibodies (for p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, and a loading control like β-actin)

Procedure:

Part A: Forced Swim Test

  • Acclimate the rats to the experimental room for at least 1 hour before the test.

  • Administer this compound (dissolved in saline) or saline (control) via intraperitoneal (i.p.) injection.

  • 30 minutes after injection, place each rat individually into the swim cylinder for a 15-minute pre-test session.

  • 24 hours later, place the rats back into the cylinder for a 5-minute test session.

  • Record the duration of immobility during the 5-minute test session. A decrease in immobility time is indicative of an antidepressant-like effect.

Part B: Western Blot Analysis

  • At a predetermined time point after the FST (e.g., 60 minutes), euthanize the rats and dissect the hippocampus.

  • Homogenize the hippocampal tissue in lysis buffer and determine the protein concentration.

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using an imaging system and quantify the band intensities.

  • Calculate the ratio of phosphorylated to total protein for each target to determine the level of pathway activation.

Experimental Workflow for In Vivo Studies

G acclimate Acclimate Rats injection Administer Sarcosine Ethyl Ester HCl or Saline (i.p.) acclimate->injection pre_test Forced Swim Pre-test (15 min) injection->pre_test test Forced Swim Test (5 min, 24h later) pre_test->test record Record Immobility Time test->record euthanize Euthanize and Dissect Hippocampus test->euthanize analyze Analyze Behavioral and Biochemical Data record->analyze western Western Blot for mTOR Pathway Proteins euthanize->western western->analyze

Caption: Workflow for in vivo behavioral and biochemical analysis.

Conclusion

This compound is a valuable research tool for investigating the glutamatergic system and related signaling pathways. Its ability to be readily converted to sarcosine allows for the study of NMDA and AMPA receptor function in both in vitro and in vivo models. The provided protocols and data serve as a starting point for researchers aiming to utilize this compound in their studies of neurological function and drug discovery.

References

Troubleshooting & Optimization

improving Sarcosine ethyl ester hydrochloride stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sarcosine (B1681465) Ethyl Ester Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the stability of this compound in solution.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Loss of Compound Efficacy or Inconsistent Results Over Time

  • Symptom: You observe a decrease in the expected biological or chemical activity of your sarcosine ethyl ester hydrochloride solution over time, or results from similar experiments are not reproducible.

  • Potential Cause: Degradation of the this compound, likely through hydrolysis of the ethyl ester bond.

  • Troubleshooting Steps:

    • pH Verification:

      • Measure the pH of your experimental buffer or solution. Ester hydrolysis is accelerated under both acidic and basic conditions. For amino acid esters, stability is often optimal in a neutral to slightly acidic pH range. A patent suggests that for similar compounds, a pH of 7-8 provides good stability, with hydrolysis increasing significantly above pH 8.[1]

      • Recommendation: If possible, adjust the pH of your stock and working solutions to be within the 6.0-7.5 range. Use a buffer system with sufficient capacity to maintain this pH throughout your experiment.

    • Temperature Control:

      • Review the temperature at which your solutions are prepared, stored, and used. Higher temperatures accelerate the rate of hydrolysis.

      • Recommendation: Prepare stock solutions at room temperature or on ice, and store them at low temperatures. For long-term storage, refer to the storage condition table below. Minimize the time working solutions are kept at room temperature.

    • Solvent Purity:

      • Ensure the use of high-purity, anhydrous solvents for preparing stock solutions if not using an aqueous buffer. The presence of water can initiate hydrolysis.

      • Recommendation: Use freshly opened bottles of anhydrous solvents or properly stored anhydrous solvents.

    • Fresh Solution Preparation:

      • If degradation is suspected, prepare fresh solutions of this compound immediately before use.

      • Recommendation: Compare the performance of the freshly prepared solution to your older solution to confirm if degradation was the issue.

Issue 2: Appearance of Unexpected Peaks in HPLC or LC-MS Analysis

  • Symptom: When analyzing your sample, you observe one or more new peaks that are not present in the analysis of a freshly prepared standard.

  • Potential Cause: The new peaks likely correspond to degradation products of this compound, with the most probable product being sarcosine (from hydrolysis).

  • Troubleshooting Steps:

    • Peak Identification:

      • If you have a sarcosine standard, inject it into your HPLC/LC-MS system to see if its retention time matches the unexpected peak.

      • If using mass spectrometry, check if the mass of the unknown peak corresponds to the mass of sarcosine.

    • Review Sample Preparation and Handling:

      • Examine your sample preparation workflow for potential causes of degradation, such as prolonged exposure to high or low pH, elevated temperatures, or the presence of enzymes (e.g., esterases) in biological samples.

    • Optimize Analytical Method:

      • Ensure your analytical method is suitable for separating sarcosine ethyl ester from its potential degradation products. A gradient elution method on a C18 column is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The most likely degradation pathway in aqueous solution is the hydrolysis of the ethyl ester bond to form sarcosine and ethanol. This reaction can be catalyzed by both acid and base.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For optimal stability, solutions should be stored at low temperatures and, if possible, at a neutral to slightly acidic pH. Refer to the table below for recommended storage conditions.

Q3: How can I prevent the hydrolysis of this compound during my experiments?

A3: To minimize hydrolysis, you can:

  • Maintain a pH between 6.0 and 7.5.[1]

  • Work at low temperatures whenever possible.

  • Prepare solutions fresh before each experiment.

  • For non-aqueous applications, use high-purity, anhydrous solvents.

  • Minimize the number of freeze-thaw cycles for stock solutions by preparing aliquots.

Q4: Is this compound sensitive to light?

A4: While there is no specific data on the photosensitivity of this compound, it is good laboratory practice to store solutions in amber vials or protected from direct light to prevent potential photodegradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeSolvent/BufferStorage TemperatureRecommended Duration
Stock Solution Anhydrous DMSO or Ethanol-20°C or -80°CUp to 1-3 months
Aqueous Stock Buffered Saline (e.g., PBS, pH 7.2-7.4)-20°C (aliquoted)Up to 1 month
Working Solution Aqueous experimental buffer (pH 6.0-7.5)2-8°CUp to 24 hours

Note: These are general recommendations. The actual stability may vary depending on the specific experimental conditions. It is always best to perform a stability study for your specific application.

Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Aqueous Buffer using HPLC

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Objective: To determine the rate of degradation of this compound in a chosen aqueous buffer at a specific temperature.

  • Materials:

    • This compound

    • Sarcosine (as a reference standard)

    • High-purity water

    • Buffer components (e.g., phosphate, Tris)

    • HPLC system with UV or MS detector

    • C18 reversed-phase HPLC column

    • Mobile phase A: 0.1% Formic acid in water

    • Mobile phase B: 0.1% Formic acid in acetonitrile

  • Methodology:

    • Solution Preparation:

      • Prepare a stock solution of this compound (e.g., 10 mM) in your chosen aqueous buffer (e.g., PBS, pH 7.4).

      • Prepare a stock solution of the sarcosine standard in the same buffer.

    • Incubation:

      • Place the this compound solution at the desired experimental temperature (e.g., room temperature or 37°C).

    • Time-Point Sampling:

      • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

      • Immediately quench any further degradation by diluting the aliquot in a cold mobile phase or by adding an organic solvent.

    • HPLC Analysis:

      • Inject the samples, along with standards of both this compound and sarcosine, onto the HPLC system.

      • Use a gradient elution method to separate the parent compound from the degradation product. A typical gradient might be:

        • 0-2 min: 5% B

        • 2-10 min: 5% to 95% B

        • 10-12 min: 95% B

        • 12-13 min: 95% to 5% B

        • 13-15 min: 5% B

      • Monitor the peak areas of this compound and sarcosine at each time point.

    • Data Analysis:

      • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Hydrolysis_Pathway SEEH Sarcosine Ethyl Ester Hydrochloride Sarcosine Sarcosine SEEH->Sarcosine Hydrolysis Ethanol Ethanol SEEH->Ethanol Hydrolysis Water H2O Water->SEEH Catalyst Acid or Base Catalyst->Water

Caption: Degradation pathway of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results Observed check_pH Check Solution pH start->check_pH check_temp Review Storage and Experimental Temperature start->check_temp check_age Prepare Fresh Solution start->check_age is_stable Are Results Now Consistent? check_pH->is_stable check_temp->is_stable check_age->is_stable problem_solved Issue Resolved: Adopt New Protocol is_stable->problem_solved Yes further_investigation Further Investigation Needed (e.g., Contamination, Assay Issues) is_stable->further_investigation No

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Sarcosine Ethyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Sarcosine (B1681465) ethyl ester hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Sarcosine ethyl ester hydrochloride.

Question: Why is the yield of my this compound synthesis consistently low?

Answer:

Low yields can stem from several factors throughout the experimental process. Here are some common causes and their respective solutions:

  • Incomplete Reaction: The esterification of sarcosine is an equilibrium-driven reaction. To ensure it proceeds to completion, consider the following:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Some protocols suggest heating the reaction mixture overnight.[1][2][3]

    • Temperature Control: The reaction often requires an initial cooling phase followed by heating. Maintaining the recommended temperature profile is crucial for optimal conversion. A common procedure involves an initial cooling to around -10°C during the dropwise addition of thionyl chloride, followed by gentle heating at 55°C.[1][2][3]

    • Reagent Stoichiometry: An excess of the esterifying agent (e.g., thionyl chloride in ethanol) is typically used to drive the equilibrium towards the product.

  • Losses During Work-up and Purification: Significant amounts of the product can be lost during the isolation and purification steps.

    • Incomplete Precipitation/Crystallization: Ensure the product is fully precipitated from the reaction mixture. The choice of anti-solvent (e.g., ether) and adequate cooling are critical.

    • Washing Steps: While washing the solid product is necessary to remove impurities, excessive washing or the use of a solvent in which the product has some solubility can lead to yield loss. Use a minimal amount of a suitable non-polar solvent like ether for washing.[1]

  • Poor Solubility of Starting Material: While this compound generally has better solubility than its methyl counterpart, ensuring the initial sarcosine is fully dissolved in the ethanol (B145695) before adding the thionyl chloride is important for a homogenous reaction.[4]

Question: My final product is off-white or yellowish instead of a white crystalline solid. What are the likely impurities?

Answer:

The desired product, this compound, is a white to off-white crystalline solid.[1][2] Discoloration indicates the presence of impurities, which could include:

  • Residual Starting Materials: Incomplete reaction can leave unreacted sarcosine.

  • Side-Reaction Products: The reaction conditions, particularly the use of thionyl chloride, can potentially lead to the formation of colored byproducts if not properly controlled.

  • Degradation Products: The product may degrade if exposed to excessive heat or incompatible conditions during work-up.

  • Contamination from Rubber Stoppers: It has been noted in similar esterification reactions that using rubber stoppers during reflux can cause discoloration of the product. It is recommended to use cork or ground glass stoppers.[5]

To address this, ensure thorough washing of the crude product with a suitable solvent like ether to remove soluble impurities.[1] If the discoloration persists, recrystallization from a suitable solvent system may be necessary.

Question: The isolated product is difficult to handle and appears wet or sticky. What is the cause and how can I resolve this?

Answer:

This compound is described as hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can cause the crystalline solid to become sticky or even dissolve.

  • Handling: Minimize the exposure of the product to ambient air. Handle the compound in a dry environment, such as a glove box or under a stream of dry inert gas (e.g., nitrogen or argon).

  • Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent and absorbed water.[1]

  • Storage: Store the final product in a tightly sealed container in a desiccator or a controlled low-humidity environment.[2] Storing at room temperature in a sealed, dry place is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point of pure this compound?

A1: The reported melting point for this compound is generally in the range of 121-128°C.[1][2][6]

Q2: What are the recommended storage conditions for this compound?

A2: Due to its hygroscopic nature, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[1][2] Keeping it in a dark place and sealed in dry conditions at room temperature is also advised.[1]

Q3: In which solvents is this compound soluble?

A3: It is soluble in water (0.1 g/mL) and slightly soluble in ethanol, but insoluble in ether.[1][3]

Q4: Can I use a different acid catalyst instead of thionyl chloride?

A4: While the most commonly cited method uses thionyl chloride with ethanol, other esterification methods using different acid catalysts are possible. However, the thionyl chloride method is well-established and generally provides high yields. Any alternative method would require optimization of reaction conditions.

Quantitative Data Summary

ParameterValueReference(s)
Molecular Formula C5H12ClNO2[1]
Molecular Weight 153.61 g/mol [1]
Melting Point 121-128 °C[1][2][6]
Appearance White to off-white crystalline solid[1][2]
Solubility in Water 0.1 g/mL[1][2]
Typical Yield Up to 97%[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification with Thionyl Chloride

This protocol is based on commonly cited literature procedures.[1][2][3]

Materials:

  • Sarcosine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Vacuum pump

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sarcosine (e.g., 20.0 g, 224 mmol) in absolute ethanol (e.g., 250 mL).

  • Cooling: Cool the solution in an ice-water bath to approximately -10°C.

  • Addition of Thionyl Chloride: While maintaining the low temperature and stirring vigorously, add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 55°C. Allow the reaction to proceed overnight under reflux, or until the solution becomes clear.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and any excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the crude this compound.

  • Washing and Purification: Wash the solid residue with diethyl ether (e.g., 3 x 50 mL) to remove any soluble impurities.

  • Drying: Dry the resulting white powder thoroughly under vacuum to obtain the final product.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Steps cluster_product Final Product Sarcosine Sarcosine Dissolve Dissolve Sarcosine in Ethanol Sarcosine->Dissolve Ethanol Ethanol Ethanol->Dissolve ThionylChloride Thionyl Chloride (SOCl₂) Add Dropwise Addition of SOCl₂ ThionylChloride->Add Cool Cool to -10°C Dissolve->Cool Cool->Add React Heat to 55°C (Overnight) Add->React Evaporate Evaporate Solvent (Reduced Pressure) React->Evaporate Wash Wash with Diethyl Ether Evaporate->Wash Dry Dry under Vacuum Wash->Dry Product Sarcosine Ethyl Ester Hydrochloride Dry->Product

Caption: Workflow for the synthesis of this compound.

TroubleshootingTree Start Low Yield or Impure Product CheckReaction Check Reaction Conditions Start->CheckReaction Issue during reaction? CheckWorkup Check Work-up Procedure Start->CheckWorkup Issue during isolation? TempControl Inadequate Temperature Control? CheckReaction->TempControl ReactionTime Insufficient Reaction Time? CheckReaction->ReactionTime WashingLoss Excessive Washing? CheckWorkup->WashingLoss Hygroscopic Product Hygroscopic? CheckWorkup->Hygroscopic Solution1 Maintain -10°C during addition, then 55°C TempControl->Solution1 Solution2 React overnight until clear solution ReactionTime->Solution2 Solution3 Wash with minimal non-polar solvent WashingLoss->Solution3 Solution4 Handle in dry atmosphere, store in desiccator Hygroscopic->Solution4

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Sarcosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Sarcosine (B1681465) Ethyl Ester Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Sarcosine Ethyl Ester Hydrochloride, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically a Fischer esterification reaction, are often due to a few key factors. The reaction is an equilibrium process, and its efficiency can be influenced by several parameters.

  • Presence of Water: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the starting materials (hydrolysis), thereby reducing the yield of the ester.[1] Water can be introduced through wet reagents or solvents, or from atmospheric moisture.

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time or suboptimal temperature.

  • Suboptimal Reagent Stoichiometry: The molar ratio of alcohol to the carboxylic acid can significantly impact the equilibrium position.

  • Loss of Product During Workup: Product can be lost during extraction, washing, or purification steps.[2]

Solutions to Improve Yield:

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider drying the ethanol (B145695) and sarcosine before use. Protect the reaction from atmospheric moisture using a drying tube.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[1] While higher temperatures can increase the reaction rate, excessively high temperatures might lead to side reactions. A gentle heating at around 55°C overnight has been reported to be effective.[3]

  • Use an Excess of Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the formation of the ester, significantly improving the yield.[1] Often, ethanol can be used as the solvent to ensure a large excess.[1]

  • Efficient Workup: Minimize product loss during purification. Ensure complete extraction and careful handling during solvent removal.

Q2: I am observing impurities in my final product. What are the likely impurities and how can I remove them?

A2: Common impurities in the synthesis of this compound include unreacted sarcosine, side products from the esterification process, and residual solvents.

  • Unreacted Sarcosine: Due to its zwitterionic nature, sarcosine may have limited solubility in the reaction medium, leading to incomplete conversion.[4]

  • Hydrolysis Product: If water is present, the ester product can hydrolyze back to sarcosine.

  • N-Alkylation Products: Although less common under acidic conditions, alkylation of the secondary amine of sarcosine by the alcohol is a potential side reaction.[5]

  • Residual Thionyl Chloride and Solvents: If thionyl chloride is used, any remaining traces along with the reaction solvent need to be completely removed.[3]

Purification Strategies:

  • Washing: The crude product can be washed with a solvent in which the desired product is insoluble but the impurities are soluble. Washing the solid residue with diethyl ether is a common and effective method to remove many organic impurities.[3]

  • Recrystallization: For higher purity, recrystallization is a powerful technique.[6] The choice of solvent is crucial; a good solvent will dissolve the compound at a higher temperature and allow it to crystallize upon cooling, leaving impurities in the solution.[6] For hydrochloride salts, a mixture of ethanol and ether can be effective.[7]

  • Vacuum Drying: To remove residual solvents, drying the final product under vacuum is essential.[3]

Q3: The reaction seems to be very slow or does not start at all. What could be the issue?

A3: A sluggish or non-starting reaction can often be attributed to the quality of reagents or the reaction setup.

  • Poor Quality Reagents: The purity of sarcosine and the esterifying agent (e.g., thionyl chloride) is critical. Old or decomposed reagents can inhibit the reaction.

  • Insufficient Acid Catalyst: In Fischer esterification, a strong acid catalyst is necessary. If using a method other than thionyl chloride (which generates HCl in situ), ensure an adequate amount of catalyst like sulfuric acid is used.

  • Low Temperature: The reaction may be too cold, leading to a very slow reaction rate.

Troubleshooting Steps:

  • Verify Reagent Quality: Use freshly opened or purified reagents.

  • Check Catalyst: Ensure the appropriate amount and concentration of the acid catalyst are used.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for any changes in the reaction progress.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: A widely used and high-yielding method involves the reaction of sarcosine with ethanol in the presence of thionyl chloride (SOCl₂).[3] Thionyl chloride reacts with ethanol to generate hydrogen chloride (HCl) in situ, which acts as the catalyst for the esterification. This method has been reported to produce this compound in high yields (around 97%).[3]

Q2: Why is the product isolated as a hydrochloride salt?

A2: Amino acid esters are often isolated as their hydrochloride salts for several reasons:

  • Increased Stability: The hydrochloride salt form is generally more stable and less prone to degradation or self-condensation (diketopiperazine formation) compared to the free base form, ensuring a longer shelf life.[5][8]

  • Improved Solubility: Hydrochloride salts often have better solubility in certain solvents, which can be advantageous for subsequent reactions or formulations.[5]

  • Easier Purification: The salt form is typically a crystalline solid, which is easier to handle and purify by recrystallization compared to the often-oily free base.[5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture on a TLC plate alongside the starting material (sarcosine), you can observe the disappearance of the starting material spot and the appearance of the product spot over time. This helps in determining when the reaction is complete.

Data Presentation

Table 1: Effect of Reagent Stoichiometry on Esterification Yield

This table illustrates the impact of the molar ratio of ethanol to acetic acid on the yield of ethyl acetate (B1210297) at equilibrium, serving as a general guide for Fischer esterifications.

Molar Ratio (Ethanol:Acetic Acid)Ester Yield at Equilibrium (%)
1:165
10:197
100:199

Data sourced from a study on Fischer esterification.[1]

Experimental Protocols

Detailed Methodology for Synthesis of this compound using Thionyl Chloride

This protocol is adapted from a reported high-yield synthesis.[3]

Materials:

  • Sarcosine

  • Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Ice-water bath

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sarcosine (e.g., 20.0 g, 224 mmol) in anhydrous ethanol (e.g., 250 mL). Cool the solution in an ice-water bath to approximately -10°C.[3]

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the cooled solution under stirring, maintaining the temperature at around -10°C.[3]

  • Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture to 55°C. Continue stirring overnight, or until the solution becomes clear, indicating the dissolution of sarcosine.[3]

  • Solvent Removal: Upon completion of the reaction, remove the ethanol and any residual thionyl chloride by distillation under reduced pressure using a rotary evaporator.[3]

  • Purification: Wash the resulting solid residue with diethyl ether (e.g., 3 x 50 mL) to remove soluble impurities.[3]

  • Drying: Dry the purified solid product thoroughly under vacuum to obtain this compound as a white to off-white crystalline powder.[3]

Characterization:

The final product can be characterized by its melting point (~125-127°C) and spectroscopic methods such as ¹H NMR and ¹³C NMR.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Sarcosine in Ethanol cool Cool to -10°C dissolve->cool add_socl2 Add Thionyl Chloride (dropwise) cool->add_socl2 heat Heat to 55°C (overnight) add_socl2->heat evaporate Remove Solvent (Rotary Evaporator) heat->evaporate wash Wash with Diethyl Ether evaporate->wash dry Dry under Vacuum wash->dry product Sarcosine Ethyl Ester Hydrochloride dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Reaction Issue check_reaction Reaction Progress Check (TLC) start->check_reaction check_reagents Reagent & Solvent Quality start->check_reagents check_conditions Reaction Conditions (Temp, Time) start->check_conditions increase_time_temp Increase Reaction Time/Temperature check_reaction->increase_time_temp Incomplete ensure_anhydrous Ensure Anhydrous Conditions check_reagents->ensure_anhydrous purify_reagents Purify/Replace Reagents check_reagents->purify_reagents check_conditions->increase_time_temp use_excess_etoh Use Excess Ethanol check_conditions->use_excess_etoh

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

troubleshooting Sarcosine ethyl ester hydrochloride in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides answers to frequently asked questions and troubleshooting advice for researchers, scientists, and drug development professionals using Sarcosine (B1681465) ethyl ester hydrochloride in cell-based assays.

Compound Properties at a Glance

The following table summarizes the key physical and chemical properties of Sarcosine ethyl ester hydrochloride.

PropertyValueCitations
Synonyms Sar-OEt·HCl, N-Methylglycine ethyl ester hydrochloride, Ethyl sarcosinate hydrochloride[1][2][3]
CAS Number 52605-49-9[1][2][4]
Molecular Formula C₅H₁₁NO₂·HCl[1]
Molecular Weight 153.61 g/mol [3][4][5]
Appearance White to off-white crystalline solid[1][3][4]
Melting Point 122-128 °C[2][4]
Water Solubility Soluble, up to 0.1 g/mL[2][3][4][6]
Purity Typically ≥98%[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Compound Handling and Storage

Q1: How should I store the solid this compound?

A1: The solid compound is hygroscopic, meaning it can absorb moisture from the air.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[4][7] Room temperature storage is generally acceptable for the solid form.[1]

Q2: How should I prepare and store stock solutions?

A2: For optimal stability, prepare concentrated stock solutions in a suitable solvent like sterile water or DMSO. For long-term storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[5] When ready to use, thaw an aliquot and dilute it to the final working concentration in your cell culture medium immediately before adding it to the cells.

Section 2: Solubility and Stability in Assays

Q3: My compound precipitated when I added it to the cell culture media. What should I do?

A3: Precipitation is a common issue and can be caused by several factors:

  • Exceeding Solubility Limit: You may have exceeded the compound's solubility in the final medium. Try preparing a more concentrated stock solution so that a smaller volume is needed for the final dilution, minimizing solvent effects.

  • Solvent Shock: Adding a concentrated DMSO stock directly to an aqueous medium can cause the compound to crash out. To prevent this, perform serial dilutions or add the stock solution to the medium dropwise while vortexing.

  • Common Ion Effect: Cell culture media are rich in salts, including sodium chloride. The presence of chloride ions can reduce the solubility of hydrochloride salts like this one.[9] If this is suspected, lowering the final concentration may be necessary.

  • pH and Temperature: The pH of your medium and the temperature can affect solubility. Ensure your medium is properly buffered and equilibrated to 37°C before adding the compound.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: As an ester, this compound is susceptible to hydrolysis back to sarcosine and ethanol (B145695). This process can be accelerated by pH changes and the presence of cellular esterases once introduced to the cells. It is considered a prodrug of sarcosine. For this reason, it is critical to prepare fresh dilutions in media for each experiment from a frozen stock solution.[8] Do not store the compound in its diluted, ready-to-use form in cell culture media for extended periods.

Diagram: Potential Hydrolysis Pathway

cluster_hydrolysis Hydrolysis in Cell Culture SEEH Sarcosine Ethyl Ester HCl Sarcosine Sarcosine SEEH->Sarcosine Esterases / H₂O Ethanol Ethanol SEEH->Ethanol Esterases / H₂O

Caption: Hydrolysis of Sarcosine ethyl ester HCl to its active form, Sarcosine.

Section 3: Experimental Design & Controls

Q5: What is the likely mechanism of action of this compound?

A5: this compound is expected to act as a prodrug that is hydrolyzed by cellular esterases into sarcosine. Sarcosine is a known inhibitor of the glycine (B1666218) transporter 1 (GlyT1) and also acts as a co-agonist at the glycine binding site of the NMDA receptor.[10] Therefore, its effects in cell-based assays are likely mediated by the modulation of glycinergic and glutamatergic signaling.

Q6: What concentration range should I test initially?

A6: A good starting point for a new compound is a wide concentration range in a logarithmic or semi-logarithmic series (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM). This helps to identify the effective concentration range and potential toxicity. Subsequent experiments can then focus on a narrower range around the initial hits to determine a precise EC₅₀ or IC₅₀.

Q7: What controls are essential for my cell-based assay?

A7: Including proper controls is critical for interpreting your results:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO, water) used to dissolve the compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.[8] The final solvent concentration should typically be kept below 0.5%.[8]

  • Untreated Control: A population of cells that receives no treatment. This serves as a baseline for cell health and behavior.

  • Positive Control: A known compound that elicits the expected effect in your assay. This confirms that the assay is working correctly.

Diagram: General Troubleshooting Workflow

Start Problem Encountered (e.g., No Effect, High Variability) Check_Solubility Is the compound fully dissolved in media? Start->Check_Solubility Check_Controls Did controls behave as expected? Check_Solubility->Check_Controls Yes Review_Protocol Review Assay Protocol (Incubation time, reagents) Check_Solubility->Review_Protocol No, Precipitate Seen Check_Cells Are cells healthy? (Passage #, density, morphology) Check_Controls->Check_Cells Yes Check_Controls->Review_Protocol No Check_Compound Is the compound stable? (Fresh dilutions, storage) Check_Cells->Check_Compound Yes Optimize Optimize Assay Conditions Check_Cells->Optimize No Check_Compound->Review_Protocol Yes Check_Compound->Optimize No Review_Protocol->Optimize

Caption: A logical workflow for troubleshooting common assay issues.

Section 4: Interpreting Unexpected Results

Q8: I'm observing higher-than-expected cytotoxicity. What could be the cause?

A8: Unintended cytotoxicity can arise from several sources:

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final solvent concentration is as low as possible (ideally ≤0.1%) and run a vehicle-only control to assess its effect.[8]

  • Compound's Intrinsic Toxicity: The compound itself may be cytotoxic at higher concentrations. This is important data to capture with a dose-response curve.

  • Hydrolysis Byproducts: While ethanol is a byproduct of hydrolysis, it is unlikely to be toxic at the concentrations produced. However, ensure the purity of your compound is high, as impurities could be cytotoxic.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and interfere with results.[8] Regularly check your cell cultures for any signs of contamination.

Q9: My results are not reproducible between experiments. Why?

A9: Lack of reproducibility is often traced back to subtle variations in experimental conditions:

  • Compound Stability: Ensure you are using freshly prepared dilutions from a properly stored stock solution for every experiment. Avoid using dilutions prepared on a previous day.[8]

  • Cell Culture Conditions: The response of cells can be highly dependent on their state. Standardize your protocols for cell passage number, seeding density, and confluency at the time of treatment.[8] Changes in serum batches can also introduce variability.

  • Pipetting and Handling: Small errors in pipetting can lead to large differences in final concentrations, especially when performing serial dilutions. Calibrate your pipettes regularly and use consistent technique.[8]

  • Incubation Time and Plate Effects: Ensure consistent incubation times. Be aware of the "edge effect," where wells on the perimeter of a microplate can behave differently due to evaporation.[11] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.

Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in Water
  • Calculate Mass: Determine the mass of this compound needed. For 1 mL of a 100 mM solution (MW = 153.61 g/mol ):

    • Mass (mg) = 100 mmol/L * 0.001 L * 153.61 g/mol * 1000 mg/g = 15.36 mg

  • Weigh Compound: Carefully weigh out 15.36 mg of the solid compound in a sterile microcentrifuge tube.

  • Dissolve: Add 1 mL of sterile, nuclease-free water to the tube.

  • Mix: Vortex thoroughly until the solid is completely dissolved. The solution should be clear.[2]

  • Sterilize: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contamination.

  • Aliquot and Store: Dispense the solution into single-use aliquots (e.g., 20 µL) and store at -80°C for long-term use.

Protocol 2: General Cell Viability Assay (MTT/XTT) Workflow
  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.[8]

  • Compound Preparation: On the day of the experiment, thaw an aliquot of your stock solution. Perform serial dilutions in serum-free or complete cell culture medium to prepare your desired final concentrations.

  • Treatment: Carefully remove the old medium from the cells. Add the medium containing the various concentrations of this compound. Remember to include vehicle-only and untreated controls.[8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8] The stability of the compound should be considered for longer incubations.[12]

  • Viability Reagent Addition: Following the manufacturer's instructions, add the viability reagent (e.g., MTT, XTT) to each well and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the data to the vehicle control to determine the percent viability for each concentration. Plot the results to determine the IC₅₀ value.

Diagram: Standard Cell-Based Assay Workflow

cluster_workflow Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Prepare & Add Compound Dilutions B->C D 4. Incubate (e.g., 48h) C->D E 5. Add Assay Reagent D->E F 6. Incubate (e.g., 2h) E->F G 7. Read Plate (e.g., Absorbance) F->G H 8. Analyze Data G->H

Caption: A typical step-by-step workflow for a cell-based assay.

References

Technical Support Center: Sarcosine Ethyl Ester Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of sarcosine (B1681465) ethyl ester hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure sarcosine ethyl ester hydrochloride?

A1: Pure this compound should be a white to off-white crystalline powder.[1] The reported melting point is typically in the range of 121-129 °C.[2]

Q2: What are the common impurities in synthesized this compound?

A2: Common impurities can include unreacted starting materials such as sarcosine, residual solvents like ethanol (B145695), and byproducts from the esterification reaction. If thionyl chloride is used as a reagent, residual amounts may also be present. In a similar compound, sarcosine methyl ester hydrochloride, sarcosine hydrochloride has been noted as a potential impurity.[3]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of this compound.[4] Argentometric titration can be used to determine the hydrochloride content and assess purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are also valuable for structural confirmation and identification of impurities.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Based on protocols for similar amino acid ester hydrochlorides, absolute ethanol is a suitable solvent for recrystallization.[6] A mixed solvent system of ethanol and diethyl ether has also been used effectively for purification of related compounds.[7][8][9]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The purity of the synthesized this compound is below the desired specification (e.g., <98%).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Residual Solvents or Reagents Wash the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble, such as diethyl ether.[10] Dry the product thoroughly under vacuum.Removal of volatile impurities and an increase in purity.
Unreacted Starting Materials Perform a recrystallization from a suitable solvent system like absolute ethanol or an ethanol/ether mixture.[6][7][8][9]Separation of the more soluble starting materials from the less soluble product upon cooling.
Presence of Byproducts If recrystallization is insufficient, consider column chromatography for more challenging separations.Isolation of the pure desired product from closely related byproducts.
Issue 2: "Oiling Out" During Recrystallization

Problem: Instead of forming crystals upon cooling, the product separates as an oily layer.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Impurity Level The presence of significant impurities can depress the melting point of the mixture, leading to oiling out. Try washing the crude product with a suitable solvent (e.g., diethyl ether) to remove some impurities before recrystallization.A purer starting material is less likely to oil out.
Cooling Rate is Too Fast Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath. Rapid cooling can favor oil formation over crystal nucleation and growth.Slow cooling provides sufficient time for orderly crystal lattice formation.
Inappropriate Solvent Choice The boiling point of the solvent may be higher than the melting point of the product. Try a lower-boiling point solvent or a mixed solvent system to reduce the dissolution temperature.The product remains solid at the point of crystallization.
Supersaturation is Too High Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly again.Reducing the concentration can prevent the product from crashing out as an oil.

Quantitative Data Summary

Table 1: Typical Purity and Yield Data for this compound

Parameter Value Source/Method
Purity (Commercial)>97% - 99%Supplier Specifications[11][12]
Purity (Argentometric Titration)≥98.0%Supplier Specification[5]
Purity (HPLC)>98% - >99%Supplier Specification[4]
Synthesis Yield (after ether wash)~97%ChemicalBook Synthesis Description[10]
Recrystallization Recovery (Glycine Ethyl Ester HCl from Ethanol)87-90%Organic Syntheses (analogous compound)[6]

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is adapted from a synthesis description for this compound.[10]

  • After the synthesis reaction, remove the reaction solvent and any volatile reagents (e.g., thionyl chloride) by distillation under reduced pressure.

  • To the resulting solid residue, add diethyl ether (e.g., 3 x 50 mL for a ~33g batch).

  • Triturate the solid with the diethyl ether for a few minutes during each wash.

  • Decant or filter the diethyl ether after each wash.

  • Dry the resulting white to off-white solid under vacuum to obtain the purified product.

Protocol 2: Recrystallization from Ethanol (Adapted from Glycine (B1666218) Ethyl Ester Hydrochloride Protocol)

This protocol is based on a procedure for the recrystallization of the analogous compound, glycine ethyl ester hydrochloride.[6]

  • Dissolve the crude this compound in a minimal amount of hot absolute ethanol.

  • Once fully dissolved, filter the hot solution by gravity or suction to remove any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Collect the crystals by suction filtration.

  • Wash the collected crystals with a small amount of cold absolute ethanol.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow General Purification Workflow for this compound start Crude this compound wash Wash with Diethyl Ether start->wash dry1 Dry under Vacuum wash->dry1 purity_check1 Check Purity (e.g., HPLC, Melting Point) dry1->purity_check1 pure_product Pure Product (>98%) purity_check1->pure_product Purity OK recrystallize Recrystallize from Ethanol or Ethanol/Ether purity_check1->recrystallize Purity Low dry2 Dry under Vacuum recrystallize->dry2 purity_check2 Check Purity dry2->purity_check2 purity_check2->pure_product Purity OK purity_check2->recrystallize Purity Still Low

Caption: Purification workflow for this compound.

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' During Recrystallization start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add More Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Collect and Dry Crystals check_crystals->success Yes change_solvent Change Solvent System check_crystals->change_solvent No

Caption: Decision tree for troubleshooting oiling out during recrystallization.

References

avoiding degradation of Sarcosine ethyl ester hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sarcosine (B1681465) ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation of Sarcosine ethyl ester hydrochloride?

A1: The most common signs of degradation include a change in physical appearance from a white crystalline powder to a clumpy or discolored solid.[1] A significant drop in the melting point range (typically 121-128°C) or the appearance of additional peaks in an HPLC analysis can also indicate impurity presence.[2][3][4] An increase in the water content, which can be measured by Karl Fischer titration, is another key indicator of degradation, likely due to its hygroscopic nature.[4][5][6]

Q2: What is the main cause of degradation during storage?

A2: The primary cause of degradation is exposure to moisture.[1][7] this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can lead to hydrolysis of the ethyl ester, resulting in the formation of sarcosine and ethanol.

Q3: What are the ideal storage conditions for this compound?

A3: To prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8] It is crucial to protect it from moisture.[1] While room temperature is generally acceptable for short-term storage, for long-term stability, especially for lyophilized product, storage at -20°C in a desiccated environment is recommended.[2][9][10]

Q4: How long can I store this compound?

A4: When stored under ideal conditions (lyophilized at -20°C and kept desiccated), the compound can be stable for up to 36 months.[10] If stored in solution at -20°C, it is recommended to be used within one month to avoid loss of potency.[10] For material stored at room temperature, regular purity checks are advised, especially if the container has been opened multiple times.

Q5: What analytical techniques are recommended for assessing the purity and degradation of this compound?

A5: Several analytical methods can be used to assess the purity:

  • High-Performance Liquid Chromatography (HPLC): To check for the presence of impurities and quantify the main compound. A purity of ≥98% is common.[9]

  • Melting Point Analysis: A sharp melting point within the specified range (e.g., 121-128°C) indicates high purity.[2][3][4]

  • Karl Fischer Titration: To determine the water content, which should ideally be low (e.g., ≤1%).[6]

  • Titration (Argentometric): To determine the hydrochloride content.[2]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Problem 1: The material appears clumpy, sticky, or discolored.
  • Possible Cause: Exposure to moisture due to improper storage. This compound is hygroscopic.[4][5]

  • Solution:

    • Immediately transfer the material to a desiccator to remove excess moisture.

    • For future storage, ensure the container is tightly sealed and consider using a desiccant.[1] Store in a dry environment.[7][8]

    • Before use, assess the purity of the material using HPLC or melting point analysis to determine if significant degradation has occurred.

Problem 2: Experimental results are inconsistent or show low potency.
  • Possible Cause 1: Degradation of the compound due to hydrolysis.

  • Solution 1:

    • Confirm the purity of your stock using a validated analytical method like HPLC.

    • If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound.

    • For solutions, prepare them fresh and use them within a short period. If storage is necessary, store at -20°C and use within one month.[10] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[10]

  • Possible Cause 2: Incompatibility with other reagents.

  • Solution 2:

    • Avoid strong oxidizing agents, as they are incompatible with this compound.[7][8]

    • Review your experimental protocol to ensure all reagents are compatible.

Problem 3: The melting point of the compound is lower than the specified range.
  • Possible Cause: Presence of impurities, likely from degradation.

  • Solution:

    • The presence of impurities broadens and lowers the melting point range.

    • Confirm the presence of impurities using another analytical technique like HPLC.

    • If impurities are confirmed, the material may not be suitable for your experiment and a new batch should be used.

Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its storage and handling.

PropertyValueReference(s)
Appearance White to off-white crystalline powder/solid[1][8][9]
Molecular Formula C5H12ClNO2[1][7]
Molecular Weight 153.61 g/mol [8][9][10]
Melting Point 121 - 128 °C[1][2][4]
Solubility Soluble in water (0.1 g/mL)[3][4][8]
Purity (Typical) ≥98% (HPLC), >98.0% (Titration)[2][9]
Water Content (Max) ≤1% (Karl Fischer)[6]
Key Sensitivities Hygroscopic, sensitive to moisture[4][5][7]
Incompatible Materials Strong oxidizing agents[7][8]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer), and filter and degas it.

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions.

  • Analysis: Run the standard solutions to generate a calibration curve. Then, run the sample solution. The purity of the sample can be calculated by comparing the peak area of the main component to the total peak area or by using the calibration curve.

Protocol 2: Determination of Water Content by Karl Fischer Titration

  • Instrument Setup: Set up a Karl Fischer titrator according to the manufacturer's instructions.

  • Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of a water standard.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Titration: Start the titration. The instrument will automatically titrate the sample with the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting potential degradation of this compound.

Troubleshooting_Workflow start Start: Suspected Degradation visual_inspection Visual Inspection (Clumpy, Discolored?) start->visual_inspection yes_visual Yes visual_inspection->yes_visual no_visual No visual_inspection->no_visual desiccate Desiccate Material Re-evaluate Purity yes_visual->desiccate analytical_check Perform Analytical Checks (HPLC, Melting Point, Karl Fischer) no_visual->analytical_check purity_ok Purity within Specification? analytical_check->purity_ok check_protocol Review Experimental Protocol (Incompatible Reagents?) analytical_check->check_protocol yes_purity Yes purity_ok->yes_purity no_purity No purity_ok->no_purity proceed Proceed with Experiment Monitor Stability yes_purity->proceed discard Discard Material Use Fresh Batch no_purity->discard desiccate->analytical_check review_storage Review Storage & Handling (Tightly Sealed, Dry, Cool) discard->review_storage proceed->review_storage

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Enhancing the Bioavailability of Sarcosine Ethyl Ester Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sarcosine (B1681465) ethyl ester hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation and experimental evaluation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

I. Troubleshooting Guide

This guide addresses potential issues you may encounter with Sarcosine ethyl ester hydrochloride formulations, categorized by the nature of the problem.

Table 1: Troubleshooting Common Bioavailability Issues

Observed Problem Potential Cause Recommended Action
Low drug dissolution in aqueous media Poor solubility of the free base form after dissolution of the hydrochloride salt.1. Incorporate pH-modifying excipients (e.g., citric acid, tartaric acid) to maintain an acidic microenvironment. 2. Consider the use of solubilizing excipients such as surfactants (e.g., polysorbates, sodium lauryl sulfate) or cyclodextrins. 3. Reduce the particle size of the active pharmaceutical ingredient (API) through micronization or nanosuspension techniques.
High variability in dissolution profiles Inconsistent wetting of the drug substance or formulation segregation.1. Include a wetting agent (e.g., a low concentration of a surfactant) in the formulation. 2. Optimize the blending process to ensure uniform distribution of the API and excipients.
Low apparent permeability in Caco-2 assays The compound may be a substrate for efflux transporters (e.g., P-glycoprotein).1. Conduct bidirectional Caco-2 permeability assays to determine the efflux ratio. 2. If the efflux ratio is high, consider co-formulating with a known P-gp inhibitor (e.g., verapamil, though this is for experimental purposes) to confirm efflux as the mechanism.[1][2]
Evidence of drug degradation in formulation or during dissolution Hydrolysis of the ethyl ester bond, particularly in non-acidic environments.1. Protect the formulation from moisture.[3] 2. Use excipients that create an acidic microenvironment to improve the stability of the ester. 3. Employ analytical methods (e.g., HPLC) to quantify Sarcosine (the hydrolysis product) during stability and dissolution studies.
Low oral bioavailability in animal studies despite good dissolution Poor permeability, significant first-pass metabolism, or intestinal degradation.1. If permeability is the issue (confirmed by Caco-2 data), investigate permeation enhancers (use with caution and thorough toxicity assessment). 2. If first-pass metabolism is suspected, conduct in vitro metabolic stability studies using liver microsomes. 3. Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can sometimes bypass first-pass metabolism by promoting lymphatic uptake.

II. Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What is a good starting point for selecting excipients for a this compound tablet formulation?

    • A1: A common starting point would include a diluent (e.g., microcrystalline cellulose), a disintegrant (e.g., croscarmellose sodium), and a lubricant (e.g., magnesium stearate). However, given that it is a hydrochloride salt, it is crucial to test for potential interactions with excipients, especially lubricants like magnesium stearate, which can sometimes lead to the disproportionation of the salt to the less soluble free base.

  • Q2: How can I improve the solubility of this compound?

    • A2: While this compound is water-soluble (approximately 0.1 g/mL), the solubility of the free base that may form at higher pH values could be lower.[4] To maintain solubility, especially in the neutral pH of the intestines, consider using pH-modifying excipients to create an acidic microenvironment. Solubilizing agents like cyclodextrins or surfactants can also be explored.

  • Q3: Is the ester group in this compound a concern for stability?

    • A3: Yes, ester groups can be susceptible to hydrolysis, especially at neutral or alkaline pH. This could lead to the formation of sarcosine and ethanol. It is advisable to conduct stability studies of your formulation under various conditions and to use analytical methods that can distinguish between the ester and its potential hydrolytic degradants. Formulating at a lower pH can help mitigate this.

Experimental Assays

  • Q4: What is the purpose of a bidirectional Caco-2 permeability assay?

    • A4: A bidirectional Caco-2 assay measures the transport of a compound from the apical (intestinal lumen) to the basolateral (blood) side (A to B) and from the basolateral to the apical side (B to A).[1][2] This allows for the calculation of an efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells by efflux pumps like P-glycoprotein, which can be a reason for low oral bioavailability.[1][2]

  • Q5: What dissolution media should I use for testing my formulation?

    • A5: For immediate-release dosage forms, it is recommended to test dissolution in a range of pH media that mimic the gastrointestinal tract, such as pH 1.2 (simulated gastric fluid), pH 4.5, and pH 6.8 (simulated intestinal fluid).[5][6][7] This will provide a comprehensive understanding of how the formulation will behave as it transits through the GI tract.

  • Q6: In an in vivo study, how do I calculate the absolute oral bioavailability?

    • A6: To calculate the absolute oral bioavailability, you need to compare the Area Under the Curve (AUC) of the plasma concentration-time profile after oral administration to the AUC after intravenous (IV) administration. The formula is: F (%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100 [8][9]

III. Experimental Protocols

A. In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is a standard method for evaluating the dissolution of solid oral dosage forms.

1. Materials and Equipment:

  • USP-compliant dissolution test station with paddles (Apparatus 2)

  • Vessels (typically 900 mL)

  • Water bath/heater set to 37 ± 0.5 °C

  • Dissolution Media: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8)

  • This compound formulation (e.g., tablets or capsules)

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

2. Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in the vessels.

  • Allow the medium to equilibrate to 37 ± 0.5 °C.

  • Set the paddle rotation speed, typically to 50 or 75 RPM.

  • Carefully drop one dosage form into each vessel.

  • Start the timer and the paddle rotation.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Immediately filter the samples to prevent undissolved drug from affecting the analysis.

  • Replenish the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Analyze the concentration of this compound in the samples using a validated analytical method.

  • Calculate the percentage of drug dissolved at each time point.

Table 2: Dissolution Test Parameters

Parameter Setting
Apparatus USP Apparatus 2 (Paddle)
Volume 900 mL
Temperature 37 ± 0.5 °C
Rotation Speed 50 or 75 RPM
Media pH 1.2, pH 4.5, pH 6.8
Sampling Times 5, 10, 15, 30, 45, 60 min
B. Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a drug.

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics).

  • Seed the cells onto semi-permeable filter supports in Transwell® plates.

  • Allow the cells to grow and differentiate for 21 days to form a confluent monolayer.

2. Monolayer Integrity Check:

  • Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[1]

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at pH 7.4.

  • For A to B transport (Apical to Basolateral):

    • Add the test compound solution (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • For B to A transport (Basolateral to Apical):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubate the plates at 37 °C with gentle shaking for a specified period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)

C. In Vivo Oral Bioavailability Study in Rats

This protocol outlines a basic pharmacokinetic study to determine the oral bioavailability of a formulation.

1. Animals:

  • Use male Sprague-Dawley rats (or another appropriate strain), typically 3-6 animals per group.

  • Ensure the animals are fasted overnight before dosing.

2. Dosing:

  • Oral Group: Administer the this compound formulation via oral gavage at a specific dose.

  • Intravenous (IV) Group: Administer a solution of this compound via tail vein injection at a lower dose to serve as the 100% bioavailability reference.[8][9]

3. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points post-dosing. A typical schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood to separate the plasma.

4. Sample Analysis:

  • Analyze the plasma samples for the concentration of this compound using a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Plot the plasma concentration versus time for each animal.

  • Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC_0-t) and extrapolate to infinity (AUC_0-inf).

  • Calculate other pharmacokinetic parameters such as Cmax (maximum concentration) and Tmax (time to reach Cmax).

  • Calculate the absolute oral bioavailability (F%) as described in the FAQs.

IV. Visualizations

bioavailability_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_analysis Data Analysis formulation Formulation Design (Excipient Selection) dissolution Dissolution Testing (pH 1.2, 4.5, 6.8) formulation->dissolution Test Dissolution permeability Caco-2 Permeability (Papp & Efflux Ratio) formulation->permeability Test Permeability pk_study Pharmacokinetic Study (Rat Model) dissolution->pk_study Inform In Vivo Study permeability->pk_study Inform In Vivo Study bioavailability Calculate Bioavailability (F%) pk_study->bioavailability Generate PK Data

Caption: Experimental workflow for bioavailability assessment.

troubleshooting_logic start Low Bioavailability Observed check_dissolution Is Dissolution >85% in 30 min in pH 1.2-6.8? start->check_dissolution check_permeability Is Caco-2 Papp High and Efflux Ratio < 2? check_dissolution->check_permeability Yes improve_solubility Action: Improve Solubility - pH modifiers - Surfactants - Particle size reduction check_dissolution->improve_solubility No address_permeability Action: Address Permeability - Investigate efflux - Consider permeation enhancers check_permeability->address_permeability No investigate_metabolism Action: Investigate Metabolism - In vitro metabolism assays - Consider formulation to bypass first-pass check_permeability->investigate_metabolism Yes

Caption: Troubleshooting logic for low bioavailability.

References

Technical Support Center: Sarcosine Ethyl Ester Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sarcosine (B1681465) ethyl ester hydrochloride.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Sarcosine ethyl ester hydrochloride is provided below.

PropertyValueCitations
Molecular Formula C₅H₁₂ClNO₂[1][2][3]
Molecular Weight 153.61 g/mol [1][2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 126-128 °C[2]
Solubility Soluble in water (0.1 g/mL)[2]
Stability Stable under normal temperatures and pressures. Hygroscopic.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, protected from moisture.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from sarcosine and ethanol (B145695).

Materials:

  • Sarcosine

  • Ethanol (EtOH)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Ice-water bath

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Cool a solution of sarcosine (e.g., 20.0 g, 224 mmol) in ethanol (250 mL) in an ice-water bath to approximately -10 °C with stirring.

  • Slowly add thionyl chloride (e.g., 65 mL, 900 mmol) dropwise to the cooled solution, maintaining the temperature around -10 °C.

  • After the addition is complete, gently heat the reaction mixture to 55 °C overnight, or until the solution becomes clear.

  • Remove the solvent and any remaining thionyl chloride by evaporation under reduced pressure using a rotary evaporator.

  • Wash the resulting solid residue with diethyl ether (e.g., 3 x 50 mL).

  • Dry the solid product under vacuum to yield this compound as a white powder.

Enzyme-Coupled Colorimetric Assay for Sarcosine Quantification

This protocol outlines a method for quantifying sarcosine using a sarcosine oxidase (SOX) and horseradish peroxidase (HRP) coupled reaction.

Principle: Sarcosine oxidase catalyzes the oxidative demethylation of sarcosine to produce glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ produced then reacts with a suitable chromogenic substrate (e.g., Amplex Red) in the presence of HRP to generate a colored or fluorescent product that can be measured spectrophotometrically.[4]

Materials:

  • Sarcosine standard solutions

  • Sarcosine Oxidase (SOX)

  • Horseradish Peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., Tris-HCl, pH 7.5-8.3)[4][5]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare sarcosine standards of known concentrations in the assay buffer.

  • Pipette samples and standards into the wells of a 96-well microplate.

  • Prepare a reaction mixture containing SOX, HRP, and Amplex Red in the assay buffer.

  • Add the reaction mixture to each well to initiate the reaction.

  • Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific time (e.g., 20-30 minutes).[4][5]

  • Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 570 nm for the resorufin (B1680543) product of Amplex Red).[4]

  • Construct a standard curve using the measurements from the sarcosine standards and determine the concentration of sarcosine in the samples.

Troubleshooting Guides

Synthesis of this compound
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is heated until the solution is completely clear. Consider extending the reaction time.
Loss of product during workup.Ensure the solid product is thoroughly washed with diethyl ether to remove impurities without dissolving the desired product. Ensure complete drying under vacuum.
Product is not a white powder Presence of impurities.Recrystallize the product from a suitable solvent system, such as ethanol/ether.
Residual thionyl chloride.Ensure complete removal of thionyl chloride by rotary evaporation. A strong odor may indicate its presence.
Enzyme-Coupled Colorimetric Assay
IssuePotential CauseRecommended Solution
High Background Signal Contamination of reagents with H₂O₂.Use fresh, high-purity reagents. Prepare fresh buffers.
Non-enzymatic degradation of the chromogenic substrate.Protect the chromogenic substrate from light. Run a blank control without the enzyme to assess non-enzymatic signal generation.
Low Signal or Sensitivity Suboptimal pH or temperature.Optimize the assay pH (typically 7.5-8.3) and temperature (typically 37 °C).[4][5]
Insufficient enzyme concentration or activity.Increase the concentration of SOX and/or HRP. Verify the activity of the enzyme stocks.
Presence of interfering substances in the sample (e.g., ascorbic acid, bilirubin (B190676) in urine samples).Perform a spike and recovery experiment to assess for matrix effects.[4] Consider sample purification if interference is significant.
Variable Results Inconsistent incubation times or temperatures.Use a temperature-controlled microplate reader or incubator. Ensure precise timing of reagent additions and readings.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Cell Culture Experiments
IssuePotential CauseRecommended Solution
Poor Cell Viability or Growth Inhibition Cytotoxicity of this compound at high concentrations.Perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line.
Contamination of the cell culture.Regularly test for mycoplasma and other common cell culture contaminants.[6] Practice good aseptic technique.
Changes in media pH.The addition of a hydrochloride salt can lower the pH of the culture medium. Check the pH of the medium after adding the compound and adjust if necessary.[6]
Inconsistent or Unexpected Biological Effects Degradation of the compound in the culture medium.Prepare fresh stock solutions regularly. Consider the stability of the compound in your specific culture medium over the time course of the experiment.
Off-target effects of the compound.Include appropriate positive and negative controls in your experiments. If possible, use a structurally related but inactive compound as a negative control.
Genetic drift of the cell line.Use cell lines with a low passage number and periodically re-authenticate your cell lines.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best way to store this compound? A: this compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to protect it from moisture.[2]

Q2: What are the common applications of this compound in research? A: It is used as a precursor in the synthesis of pharmaceuticals, particularly for neurological disorders.[8] It is also utilized in biochemical research to study amino acid metabolism and in peptide synthesis.[8]

Q3: Are there any known safety hazards associated with this compound? A: It may cause skin, eye, and respiratory tract irritation.[2] The toxicological properties have not been fully investigated.[2] Standard laboratory safety precautions, including wearing personal protective equipment, should be followed.

Q4: Can this compound be used in solid-phase peptide synthesis (SPPS)? A: Yes, it is used in solution-phase and solid-phase peptide synthesis. However, the N-methyl group can cause steric hindrance, potentially leading to lower coupling efficiency. It may be necessary to use stronger coupling reagents or double coupling for the sarcosine residue.

Signaling Pathways and Workflows

Sarcosine Metabolism and its Link to Cancer Signaling

Sarcosine metabolism is primarily regulated by two key enzymes: Glycine N-methyltransferase (GNMT), which synthesizes sarcosine from glycine, and Sarcosine Dehydrogenase (SARDH), which degrades sarcosine back to glycine. In some cancers, such as prostate cancer, the expression of these enzymes is altered, leading to an accumulation of sarcosine. Elevated sarcosine levels have been linked to the activation of pro-survival and proliferative signaling pathways like PI3K/Akt and MAPK/ERK.

Sarcosine_Metabolism_Signaling Glycine Glycine GNMT GNMT (Glycine N-methyltransferase) Glycine->GNMT Sarcosine Sarcosine SARDH SARDH (Sarcosine Dehydrogenase) Sarcosine->SARDH PI3K_Akt PI3K/Akt Pathway Sarcosine->PI3K_Akt Activates ERK MAPK/ERK Pathway Sarcosine->ERK Activates GNMT->Sarcosine Synthesis SARDH->Glycine Degradation Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation ERK->Proliferation Cancer_Progression Cancer Progression Proliferation->Cancer_Progression

Caption: Sarcosine Metabolism and its link to Cancer Signaling Pathways.

Troubleshooting Workflow for Low Yield in Peptide Synthesis

Low yield is a common issue in solid-phase peptide synthesis (SPPS). This workflow provides a logical approach to diagnosing and resolving the problem.

SPPS_Troubleshooting Start Low Peptide Yield Check_Coupling Check Coupling Efficiency (e.g., Kaiser Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Check_Deprotection Check Deprotection Efficiency Check_Coupling->Check_Deprotection Negative Optimize_Coupling Optimize Coupling: - Increase reaction time - Use stronger coupling agents - Double couple Incomplete_Coupling->Optimize_Coupling End Yield Improved Optimize_Coupling->End Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Negative Check_Cleavage Check Cleavage from Resin Check_Deprotection->Check_Cleavage Positive Optimize_Deprotection Optimize Deprotection: - Increase deprotection time - Use fresh deprotection reagent Incomplete_Deprotection->Optimize_Deprotection Optimize_Deprotection->End Incomplete_Cleavage Incomplete Cleavage Check_Cleavage->Incomplete_Cleavage Low Yield Check_Precipitation Check Peptide Precipitation Check_Cleavage->Check_Precipitation Good Yield Optimize_Cleavage Optimize Cleavage: - Increase cleavage time - Use fresh cleavage cocktail - Re-cleave the resin Incomplete_Cleavage->Optimize_Cleavage Optimize_Cleavage->End Poor_Precipitation Poor Precipitation Check_Precipitation->Poor_Precipitation No Precipitate Check_Precipitation->End Good Precipitate Optimize_Precipitation Optimize Precipitation: - Concentrate sample before adding ether - Use colder ether - Allow more time for precipitation at low temp. Poor_Precipitation->Optimize_Precipitation Optimize_Precipitation->End

Caption: Troubleshooting workflow for low peptide yield in SPPS.

References

Technical Support Center: Sarcosine Ethyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Sarcosine (B1681465) Ethyl Ester Hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Sarcosine Ethyl Ester Hydrochloride, particularly when using the Fischer esterification method with sarcosine, ethanol (B145695), and an acid catalyst such as thionyl chloride.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete Reaction: Fischer esterification is an equilibrium reaction.- Use a large excess of ethanol (can also be the solvent) to shift the equilibrium towards the product. - Remove water as it forms using a Dean-Stark apparatus or by adding a drying agent.
Hydrolysis of Ester: The product is susceptible to hydrolysis back to sarcosine in the presence of water.- Ensure all reactants and glassware are dry. - Work up the reaction under anhydrous conditions until the hydrochloride salt is isolated.
Loss during work-up: The product is water-soluble.- Minimize the use of aqueous solutions during extraction. - If an aqueous wash is necessary, use brine to reduce the solubility of the product in the aqueous layer. - Ensure complete extraction from the aqueous layer with an appropriate organic solvent.
Presence of Impurities Unreacted Sarcosine: Incomplete reaction.- Drive the reaction to completion using the recommendations for low yield. - Purify the final product by recrystallization.
Diketopiperazine Formation: Intermolecular cyclization of two sarcosine ethyl ester molecules.- Maintain a lower reaction temperature to disfavor the cyclization reaction. - Use a dilute solution of the starting material.
N-Nitrososarcosine Formation: Presence of nitrite (B80452) impurities in the reagents or reaction environment.- Use high-purity reagents. - Avoid exposure of the reaction mixture to sources of nitrogen oxides.
Product is an Oil or Gummy Solid Hygroscopic Nature: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture.[1]- Dry the final product thoroughly under high vacuum. - Store the product in a desiccator over a suitable drying agent. - Handle the product in a dry atmosphere (e.g., glove box) if possible.
Residual Solvent: Incomplete removal of ethanol or other solvents.- Ensure complete removal of solvents by drying under high vacuum, possibly with gentle heating.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of sarcosine with ethanol using a strong acid catalyst. Thionyl chloride is often used as it reacts with ethanol to form anhydrous HCl in situ, which acts as the catalyst. This method is advantageous as it avoids the need to handle gaseous HCl directly.

Q2: Why is thionyl chloride used in the synthesis? Does it react with the amine group of sarcosine?

A2: Thionyl chloride serves as a convenient source for generating anhydrous hydrochloric acid when reacted with the ethanol solvent. This in situ generation of HCl catalyzes the esterification. The secondary amine of sarcosine is protonated by the generated HCl to form the ammonium (B1175870) salt. This protonation deactivates the amine, making it significantly less nucleophilic and thus preventing it from reacting with thionyl chloride.

Q3: My final product has a brownish tint. What is the likely cause and how can I purify it?

A3: A brownish tint can indicate the presence of impurities, possibly from side reactions or decomposition at elevated temperatures. To purify the product, you can perform a recrystallization. A common solvent system for recrystallization is ethanol/ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Upon cooling, the purified this compound should crystallize out.

Q4: Can I use other alcohols for this synthesis?

A4: Yes, other primary or secondary alcohols can be used to synthesize the corresponding sarcosine esters. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination reactions under acidic conditions.[2]

Q5: Is the formation of N-nitrososarcosine a significant concern?

A5: The formation of N-nitrososarcosine is a potential risk if nitrite impurities are present in the reactants or the reaction environment, as sarcosine can be nitrosated in acidic solutions.[3] It is crucial to use high-purity reagents and ensure the reaction setup is clean to minimize the risk of forming this carcinogenic byproduct.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound via Fischer esterification using thionyl chloride.

Materials:

  • Sarcosine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve sarcosine in anhydrous ethanol.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. An exothermic reaction will occur with the evolution of HCl and SO₂ gas. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser protected by a drying tube. Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or other suitable analytical technique is recommended).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and any excess thionyl chloride using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid residue in a minimum amount of hot ethanol. Slowly add diethyl ether until turbidity persists. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystalline product by vacuum filtration and wash with cold diethyl ether. Dry the product under high vacuum to obtain this compound as a white crystalline solid.

Reactant/Product Molar Mass ( g/mol ) Typical Molar Ratio Purity
Sarcosine89.091.0>98%
Ethanol46.07Excess (Solvent)Anhydrous
Thionyl Chloride118.971.1 - 1.5>99%
Sarcosine Ethyl Ester HCl153.61(Theoretical Yield)>98% (after purification)

Visualizations

Reaction Pathway and Potential Side Reactions

Sarcosine_Synthesis Sarcosine Sarcosine p1 Sarcosine->p1 p4 Sarcosine->p4 Ethanol Ethanol Ethanol->p1 ThionylChloride SOCl₂ HCl HCl (in situ) ThionylChloride->HCl + Ethanol HCl->p1 Catalyst Product Sarcosine Ethyl Ester HCl p2 Product->p2 Hydrolysis p3 Product->p3 Product->p3 2 molecules Water Water Water->p2 Diketopiperazine Diketopiperazine (Side Product) NNitroso N-Nitrososarcosine (Impurity) p1->Product Fischer Esterification p1->Water p2->Sarcosine p3->Diketopiperazine Intermolecular Cyclization p4->NNitroso + Nitrite Source (impurity) p5

Caption: Main reaction and side reactions in Sarcosine ethyl ester HCl synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start LowYield Low Yield? Start->LowYield Impurities Impurities Detected? LowYield->Impurities No ExcessEtOH Use excess ethanol Remove water LowYield->ExcessEtOH Yes OilyProduct Oily/Gummy Product? Impurities->OilyProduct No Purify Recrystallize product Impurities->Purify Yes DryVacuum Dry thoroughly under high vacuum OilyProduct->DryVacuum Yes End Successful Synthesis OilyProduct->End No Anhydrous Ensure anhydrous conditions Optimize work-up ExcessEtOH->Anhydrous Anhydrous->Impurities LowTemp Lower reaction temperature Purify->LowTemp HighPurity Use high-purity reagents LowTemp->HighPurity HighPurity->OilyProduct DryVacuum->End

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Glycine Ethyl Ester Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of glycine (B1666218) ethyl ester hydrochloride. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing glycine ethyl ester hydrochloride?

A1: Several methods are commonly employed, with the choice often depending on available reagents and desired scale. Key methods include:

  • Fischer Esterification: Reacting glycine with ethanol (B145695) in the presence of a strong acid catalyst, typically dry hydrogen chloride gas.[1][2]

  • Thionyl Chloride Method: Using thionyl chloride to convert glycine to its acid chloride, which then reacts with ethanol.[3][4] This method is efficient but requires careful handling of the corrosive thionyl chloride.

  • From Methyleneaminoacetonitrile: This method involves the hydrolysis and esterification of methyleneaminoacetonitrile in alcoholic hydrochloric acid.[1][2]

Q2: Why is the hydrochloride salt of glycine ethyl ester synthesized instead of the free base?

A2: The hydrochloride salt form offers greater stability, is less hygroscopic (prone to absorbing moisture from the air), and is easier to handle and store without degradation compared to the free base.[5]

Q3: What is the importance of using anhydrous (dry) conditions during the synthesis?

A3: Water can hydrolyze the ester product back to glycine, reducing the overall yield.[1] It is crucial to use absolute ethanol and protect the reaction from atmospheric moisture, for instance, by using a calcium chloride drying tube.[1]

Q4: My final product has a yellowish color. What could be the cause and how can I prevent it?

A4: A yellowish tint in the final product can be caused by impurities or degradation. One potential source of coloration is the use of rubber stoppers during refluxing, as they can react with the reaction mixture.[1] Using cork or ground-glass stoppers is recommended.[1] If the product is colored, recrystallization from absolute ethanol can help to purify it.[1]

Q5: How can I improve the yield of my synthesis?

A5: Several strategies can be employed to optimize the yield:

  • Solvent Concentration: Using the correct concentration of ethanol is crucial. For instance, one method specifies a mixture of absolute alcohol saturated with HCl and 96% alcohol for optimal results.[1] Using more dilute alcohol can lead to a lower yield and poorer product quality.[1]

  • Recycling Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated to obtain a second crop, thereby increasing the total yield.[6]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion by adhering to the recommended reaction times and temperatures for the chosen method. For example, a common procedure involves refluxing for three hours.[1]

Q6: Is it possible to use 95% ethanol instead of absolute ethanol?

A6: Some optimized processes suggest that using 95% ethanol can be a cost-effective alternative to absolute ethanol.[6][7] However, it's important to note that other established protocols emphasize the need for anhydrous conditions to prevent hydrolysis and maximize yield.[1] The suitability of 95% ethanol may depend on the specific reaction conditions and purification methods employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction is refluxed for the specified duration (e.g., 3 hours).[1]
Presence of water leading to hydrolysis.Use absolute ethanol and protect the reaction from atmospheric moisture with a drying tube.[1]
Product remains dissolved in the filtrate.Concentrate the filtrate to obtain a second crop of crystals.[1][6]
Incorrect alcohol concentration.Use the specified grade of alcohol (e.g., a mix of absolute and 96% ethanol) as deviations can significantly lower the yield.[1]
Product is Colored (Yellowish) Use of rubber stoppers during reflux.Use cork or ground-glass stoppers to avoid contamination.[1]
Impurities from starting materials.Use high-purity starting materials.
Degradation of the product.Avoid excessive heating during drying.
Difficulty in Crystallization Presence of excess water.Ensure anhydrous conditions during the reaction and workup. Glycine ethyl ester hydrochloride is soluble in water.[1]
Insufficient cooling.Cool the filtrate thoroughly in an ice bath to promote crystallization.
Concentration of the filtrate was done in an open vessel.Concentrate the filtrate under reduced pressure to avoid absorption of atmospheric moisture.[1]
Ammonium (B1175870) Chloride Precipitates During Reaction This is a normal byproduct in some synthesis routes.Filter the hot alcohol solution after the reaction is complete to remove the ammonium chloride before cooling to crystallize the product.[1]

Experimental Protocols

Method 1: Synthesis from Methyleneaminoacetonitrile

This method provides a high yield of glycine ethyl ester hydrochloride.

Materials:

  • Methyleneaminoacetonitrile

  • Absolute ethanol saturated with hydrochloric acid gas

  • 96% ethanol

Procedure:

  • In a round-bottomed flask, combine 500 cc of absolute ethanol saturated with HCl, 870 cc of 96% ethanol, and 70 g of methyleneaminoacetonitrile.[1]

  • Reflux the mixture on a steam bath for three hours. During this time, ammonium chloride will precipitate.[1]

  • After the reaction is complete, filter the hot solution with suction to remove the ammonium chloride.[1]

  • Cool the filtrate to allow the glycine ethyl ester hydrochloride to crystallize as fine white needles.[1]

  • Filter the product with suction and allow it to air dry. This will yield approximately 110 g of the product.[1]

  • To increase the yield, distill the filtrate until about one-third of its volume remains and cool again to obtain a second crop of crystals.[1]

  • The total yield is typically between 125-129 g (87-90% of the theoretical amount) with a melting point of 142–143°C.[1]

  • For a highly pure product, recrystallize from absolute ethanol.[1]

Method 2: Synthesis using Thionyl Chloride

This method is a common alternative for the esterification of amino acids.

Materials:

  • Glycine

  • Ethanol

  • Thionyl chloride

Procedure:

  • Cool 1000 ml of ethanol to -10°C in an ice bath.[3]

  • Slowly add 247.3 g of thionyl chloride to the cooled ethanol.[3]

  • Add 130 g of glycine in portions to the mixture.[3]

  • Remove the ice bath and stir the mixture under reflux for 2 hours.[3]

  • After cooling to room temperature, remove the excess ethanol and thionyl chloride using a rotary evaporator.[3]

  • To ensure complete removal of residual thionyl chloride, add fresh ethanol to the resulting white solid and evaporate it again. Repeat this step.[3]

  • Recrystallize the final product from ethanol to obtain a colorless, acicular solid.[3]

Process Visualizations

Experimental Workflow for Glycine Ethyl Ester Hydrochloride Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Glycine, Ethanol, and Acid Catalyst (e.g., HCl or SOCl₂) start->reactants reflux Reflux Reaction Mixture (e.g., 3 hours) reactants->reflux filter_hot Hot Filtration (to remove byproducts like NH₄Cl) reflux->filter_hot cool Cool Filtrate filter_hot->cool crystallize Crystallization cool->crystallize filter_product Filter Product crystallize->filter_product dry Dry Product filter_product->dry concentrate Concentrate Mother Liquor filter_product->concentrate Optional: Increase Yield end End dry->end concentrate->cool

Caption: General experimental workflow for the synthesis of glycine ethyl ester hydrochloride.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_water Was the reaction protected from moisture? start->check_water check_time Was the reflux time adequate? check_water->check_time Yes solution_water Use anhydrous solvents and a drying tube. check_water->solution_water No check_filtrate Was the mother liquor concentrated? check_time->check_filtrate Yes solution_time Ensure complete reaction by adhering to specified time. check_time->solution_time No check_alcohol Was the correct alcohol concentration used? check_filtrate->check_alcohol Yes solution_filtrate Concentrate the filtrate to recover more product. check_filtrate->solution_filtrate No check_alcohol->start Yes, investigate other factors solution_alcohol Use the specified grade of alcohol for the reaction. check_alcohol->solution_alcohol No

Caption: Troubleshooting flowchart for addressing low yield in the synthesis process.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Sarcosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials is a critical, non-negotiable step in the path toward reliable and reproducible results. Sarcosine (B1681465) ethyl ester hydrochloride, a key intermediate in the synthesis of various pharmaceuticals and a building block in peptide chemistry, is no exception.[1] This guide provides a comprehensive comparison of analytical methods to validate the purity of Sarcosine ethyl ester hydrochloride samples, complete with experimental protocols and data presentation.

The Importance of Purity in this compound

This compound (C₅H₁₂ClNO₂) is a derivative of sarcosine, an N-methylated amino acid.[2] Its applications are diverse, ranging from its use in the synthesis of bioactive molecules to its investigation for enhancing cognitive function.[3] The presence of impurities, such as residual starting materials, by-products from synthesis (like N-nitrososarcosine), or even excess water, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, rigorous purity assessment is paramount.

Key Analytical Techniques for Purity Validation

A multi-faceted approach employing several analytical techniques is the most robust strategy for validating the purity of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Karl Fischer Titration for water content.

Table 1: Comparison of Analytical Techniques for Purity Assessment
Technique Purpose Information Provided Typical Purity Specification
¹H and ¹³C NMR Structural confirmation and identification of organic impurities.Chemical structure, presence of proton and carbon-containing impurities.Conforms to structure; no significant impurity signals.
HPLC Quantitation of purity and separation of impurities.Percentage purity, retention times of the main component and impurities.≥98% to ≥99%[1]
Elemental Analysis Confirmation of elemental composition.Percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Chlorine (Cl).Within ±0.4% of theoretical values.[4]
Karl Fischer Titration Quantification of water content.Percentage of water in the sample.Typically ≤1%

Experimental Protocols

Below are detailed methodologies for the key experiments used to validate the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O or Dimethyl Sulfoxide-d₆ - DMSO-d₆).

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm, DMSO-d₆ at ~2.50 ppm).[5][6]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at ~39.52 ppm).[5]

Data Interpretation:

  • Pure Sample: The ¹H and ¹³C NMR spectra should show peaks corresponding to the known chemical shifts of this compound. The integration of the proton signals should be proportional to the number of protons in the molecule.

  • Impure Sample: The presence of additional peaks in the spectra would indicate impurities. The chemical shifts and coupling patterns of these extra peaks can help in identifying the impurities.

High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the sample and separate it from non-volatile impurities.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm or 220 nm).

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).

Data Interpretation:

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Comparison with a Standard: For more accurate quantification, a reference standard of known purity should be used to create a calibration curve.

Elemental Analysis

Objective: To confirm the elemental composition of the sample.

Methodology:

  • Instrumentation: A CHN analyzer.

  • Sample Preparation: A small, accurately weighed amount of the dried sample is used.

  • Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantified. Chlorine content is determined separately, often by titration.

Data Interpretation:

  • The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the molecular formula C₅H₁₂ClNO₂.[4]

Karl Fischer Titration

Objective: To determine the water content of the sample.

Methodology:

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (a solution of iodine, sulfur dioxide, and a base in an alcohol).

  • Procedure:

    • The titration vessel is filled with the Karl Fischer solvent and pre-titrated to a dry endpoint.

    • A known weight of the this compound sample is added to the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically. For hydrochloride salts that may not dissolve well in methanol, formamide (B127407) can be added to the solvent, or the titration can be performed at an elevated temperature (e.g., 50°C).

Data Interpretation:

  • The water content is calculated based on the amount of Karl Fischer reagent consumed and is expressed as a weight percentage.

Quantitative Data Summary

The following tables summarize the expected quantitative data for a high-purity sample of this compound compared to a hypothetical impure sample.

Table 2: Expected NMR Data for this compound (in D₂O)
Nucleus Chemical Shift (δ, ppm) Multiplicity Integration
¹H ~4.2 (q)Quartet2H
~3.8 (s)Singlet2H
~2.8 (s)Singlet3H
~1.3 (t)Triplet3H
¹³C ~168C=O-
~63O-CH₂-
~50N-CH₂-
~35N-CH₃-
~13CH₃-
Table 3: HPLC Purity Analysis Example
Sample ID Main Peak Retention Time (min) Main Peak Area (%) Impurity Peaks Area (%) Purity (%)
High-Purity Sample 5.299.80.299.8
Impure Sample 5.295.14.995.1
Table 4: Elemental Analysis Data Comparison
Element Theoretical (%) High-Purity Sample (Found %) Impure Sample (Found %)
Carbon (C) 39.1039.0538.50
Hydrogen (H) 7.887.918.20
Nitrogen (N) 9.129.088.85
Chlorine (Cl) 23.0823.0122.50

Visualizing the Workflow

A systematic workflow is crucial for the comprehensive purity validation of this compound. The following diagram illustrates the logical progression of the analytical tests.

Purity_Validation_Workflow cluster_initial_screening Initial Screening cluster_quantitative_analysis Quantitative Analysis cluster_decision Final Assessment cluster_outcome Outcome NMR ¹H and ¹³C NMR Spectroscopy EA Elemental Analysis NMR->EA HPLC HPLC Analysis KFT Karl Fischer Titration HPLC->KFT Decision Purity Meets Specification? EA->Decision KFT->Decision Pass Accept Sample Decision->Pass Yes Fail Reject Sample Decision->Fail No start Sample Received start->NMR start->HPLC

Caption: Workflow for the purity validation of this compound.

Comparison with Alternatives

In applications like peptide synthesis, this compound can be compared with other amino acid esters. The choice of ester depends on the specific requirements of the synthesis, such as the desired deprotection conditions.

Table 5: Comparison of this compound with Alternatives
Compound Key Features Advantages Considerations
This compound Ethyl ester protection.Stable, easily handled crystalline solid. Good for solution-phase peptide synthesis.Deprotection requires saponification, which can sometimes lead to side reactions.
Sarcosine Methyl Ester Hydrochloride Methyl ester protection.Similar properties to the ethyl ester, but with a smaller protecting group.Deprotection conditions are similar to the ethyl ester.
Sarcosine tert-Butyl Ester Hydrochloride tert-Butyl ester protection.Deprotection can be achieved under milder acidic conditions (e.g., with TFA), which is compatible with many other protecting groups used in solid-phase peptide synthesis.Can be more sterically hindered, potentially affecting reaction rates.
Fmoc-Sar-OH Fmoc N-protection, free acid.Directly applicable in standard Fmoc-based solid-phase peptide synthesis without the need for ester deprotection steps.The free acid can be less soluble in some organic solvents compared to its ester hydrochloride salt.

The selection of the most suitable sarcosine derivative is contingent on the overall synthetic strategy, particularly the orthogonality of the protecting groups and the desired method of peptide assembly (solution-phase vs. solid-phase).

By following the structured analytical approach outlined in this guide, researchers can confidently ascertain the purity of their this compound samples, ensuring the integrity and success of their scientific endeavors.

References

A Researcher's Guide to Sarcosine Ethyl Ester Hydrochloride: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Sarcosine (B1681465) ethyl ester hydrochloride, a key building block in the synthesis of various bioactive molecules and pharmaceuticals, is no exception.[1] This guide offers a comparative analysis of Sarcosine ethyl ester hydrochloride from various commercial suppliers, providing quantitative data, detailed experimental protocols for in-house verification, and visual workflows to aid in supplier selection.

Quantitative Comparison of Supplier Specifications

The quality of a chemical reagent is initially assessed through the specifications provided by the supplier, often detailed in their Certificate of Analysis (COA). Below is a summary of the advertised specifications for this compound from several major suppliers. It is crucial to obtain a lot-specific COA for any purchased material, as values can vary between batches.

SupplierPurity (Assay)Purity MethodWater ContentAppearance
Sigma-Aldrich ≥99%Argentometric TitrationNot SpecifiedSolid
Thermo Scientific Chemicals ≥97% or ≥98+%Argentometric Titration≤1% (for 98+% grade)White to off-white crystalline powder
Chem-Impex ≥98%HPLCNot SpecifiedWhite solid
Tokyo Chemical Industry (TCI) >98.0%Titration (Argentometric) & Total NitrogenNot SpecifiedWhite to Almost white powder to crystal

Note: The purity values and methodologies are based on information available on the respective supplier websites.[2][3][4][5][6][7]

Understanding Potential Impurities

Beyond the stated purity, the impurity profile of a reagent is a critical consideration, especially in drug development where even trace impurities can have significant effects. While supplier COAs for this grade of chemical may not list specific impurities, researchers should be aware of potential contaminants arising from the synthesis and storage of this compound.

  • Unreacted Starting Materials: Residual sarcosine, ethanol, and reagents from the esterification process.

  • Synthesis Byproducts: Di-peptides or other condensation products.

  • Degradation Products: The primary degradation pathway is hydrolysis of the ester back to sarcosine and ethanol. This can be accelerated by the presence of moisture.

  • Residual Solvents: Solvents used during synthesis and purification.

Experimental Protocols for In-House Quality Assessment

To ensure the quality and consistency of this compound for your specific application, in-house verification is recommended. The following are detailed protocols for key analytical experiments.

1. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method allows for the accurate quantification of the main compound and the detection of non-volatile organic impurities.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Program:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: 210 nm

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.

  • Procedure: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity can be estimated by the area percentage of the main peak.

2. Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Expected Chemical Shifts (in CDCl₃):

    • δ 9.64 (broad s, 2H, NH₂⁺)

    • δ 4.24 (q, 2H, OCH₂)

    • δ 3.84 (t, 2H, NCH₂)

    • δ 2.80 (t, 3H, NCH₃)

    • δ 1.26 (t, 3H, CH₃)[8]

3. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a molecular fingerprint and confirms the presence of key functional groups.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Expected Characteristic Absorptions:

    • ~2970-2440 cm⁻¹ (N-H stretch)

    • ~1742 cm⁻¹ (C=O ester stretch)

    • ~1229 cm⁻¹ (C-O stretch)[8]

4. Water Content by Karl Fischer Titration

This is a precise method for quantifying the water content in the sample.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Procedure: Follow the instrument manufacturer's instructions. An accurately weighed sample is added to the Karl Fischer reagent, and the water content is determined by titration.

Visualizing the Analytical Workflow and Degradation

Experimental Workflow for Supplier Qualification

The following diagram outlines a logical workflow for the comparative analysis and qualification of this compound from different suppliers.

cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Decision S1 Supplier A Sample HPLC HPLC Purity & Impurity Profile S1->HPLC NMR ¹H NMR Structural Confirmation S1->NMR FTIR FTIR Functional Group ID S1->FTIR KF Karl Fischer Water Content S1->KF S2 Supplier B Sample S2->HPLC S2->NMR S2->FTIR S2->KF S3 Supplier C Sample S3->HPLC S3->NMR S3->FTIR S3->KF DA Comparative Data Analysis HPLC->DA NMR->DA FTIR->DA KF->DA Decision Select Optimal Supplier DA->Decision

A logical workflow for the qualification of suppliers.

Primary Degradation Pathway: Hydrolysis

This diagram illustrates the hydrolysis of this compound, its most common degradation pathway.

reactant This compound products Sarcosine + Ethanol reactant->products Hydrolysis condition H₂O (Moisture) condition->reactant

The hydrolysis of this compound.

References

A Comparative Guide to Sarcosine Ethyl Ester Hydrochloride and Alternatives for NMDA Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sarcosine (B1681465) ethyl ester hydrochloride, through its active form Sarcosine, against other therapeutic alternatives aimed at modulating the N-methyl-D-aspartate (NMDA) receptor. The primary focus is on the inhibition of the Glycine (B1666218) Transporter Type 1 (GlyT1), a key mechanism for enhancing NMDA receptor function, which is implicated in the pathophysiology of central nervous system (CNS) disorders such as schizophrenia. Experimental data is provided to support performance comparisons.

Sarcosine ethyl ester hydrochloride is a derivative of Sarcosine (N-methylglycine), likely developed to improve physicochemical properties such as solubility and bioavailability. Upon administration, it is metabolized to Sarcosine, which is the pharmacologically active compound. Sarcosine acts as a competitive inhibitor of GlyT1, increasing the synaptic concentration of glycine.[1][2][3] Glycine is an essential co-agonist for the NMDA receptor; elevating its local concentration enhances NMDA receptor activation.[1] This guide compares Sarcosine with other GlyT1 inhibitors and direct NMDA receptor co-agonists.

Data Presentation: Performance Comparison

The following tables summarize key quantitative data from in vitro and clinical studies to allow for a direct comparison of Sarcosine and its alternatives.

Table 1: Comparative In Vitro Potency of GlyT1 Inhibitors

This table compares the half-maximal inhibitory concentration (IC50) of Sarcosine and other notable GlyT1 inhibitors. Lower values indicate higher potency.

CompoundIC50 (nM)Cell Line / Assay Condition
Sarcosine 96,810[4]Wild-type GlyT1, [³H]glycine uptake assay
190,000[2]Rat forebrain membranes, displacement of [³H]NFPS
Bitopertin (RG1678) 25[5]GlyT1 uptake assay
ALX-5407 (NFPS) 3[5]GlyT1 uptake assay
ORG-24598 7[5]GlyT1 uptake assay
PF-03463275 12[5]GlyT1 uptake assay
LY2365109 16[5]GlyT1 uptake assay

Table 2: Summary of Add-On Therapy Clinical Trial Results in Schizophrenia (6 Weeks)

This table summarizes the results of a randomized, double-blind, placebo-controlled study comparing Sarcosine (a GlyT1 inhibitor) and D-Serine (an NMDA co-agonist) as add-on treatments for patients with chronic schizophrenia.[6]

Treatment Group (2 g/day )Baseline PANSS (Total Score)Change from Baseline (Mean)p-value vs. Placebo
Sarcosine 94.8-8.10.005
D-Serine 95.2-3.9Not Significant
Placebo 93.6-2.5N/A

PANSS: Positive and Negative Syndrome Scale. A larger negative change indicates greater symptom improvement.[6]

Logical & Mechanistic Diagrams

The following diagrams illustrate the relationships between the compounds and their biological targets and outline a typical experimental workflow.

cluster_prodrug Delivery & Metabolism cluster_action Mechanism of Action SEEH Sarcosine Ethyl Ester Hydrochloride SAR Sarcosine (Active Moiety) SEEH->SAR Metabolism GlyT1 GlyT1 Transporter SAR->GlyT1 Inhibits Glycine Synaptic Glycine GlyT1->Glycine Regulates (Reuptake) NMDAR NMDA Receptor Glycine->NMDAR Co-activates Effect Enhanced NMDAR Function NMDAR->Effect

Caption: Logical relationship from prodrug to therapeutic effect.

cluster_synapse Glutamatergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Glial Cell Glutamate_Vesicle Glutamate NMDAR NMDA Receptor Glutamate_Vesicle->NMDAR Glutamate (Agonist) Ca_ion Ca²+ Influx NMDAR->Ca_ion Activation GlyT1 GlyT1 Glycine_Synapse Glycine Glycine_Synapse->NMDAR Glycine (Co-agonist) Glycine_Synapse->GlyT1 Reuptake Sarcosine Sarcosine Sarcosine->GlyT1 Inhibits

Caption: Mechanism of Sarcosine at the glutamatergic synapse.

start Compound Synthesis (e.g., Sarcosine Ethyl Ester) assay In Vitro Screening ([³H]Glycine Uptake Assay) Determine IC50 start->assay selectivity Selectivity Profiling (vs. GlyT2, other receptors) assay->selectivity pk Pharmacokinetic Studies (ADME, Brain Penetration) selectivity->pk invivo In Vivo Efficacy Models (e.g., NMDAR Hypofunction Models) pk->invivo end Candidate for Clinical Trials invivo->end

Caption: General experimental workflow for GlyT1 inhibitor development.

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Protocol: [³H]Glycine Uptake Assay for GlyT1 Inhibition

This protocol describes a common method used to determine the functional inhibition of GlyT1 by a test compound (e.g., Sarcosine) and to calculate its IC50 value.

1. Materials & Reagents:

  • Cells: A stable cell line expressing the human GlyT1 transporter (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Glycine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Test Compounds: Sarcosine, known inhibitors (for positive control), and vehicle (for negative control) dissolved in an appropriate solvent (e.g., DMSO).

  • Scintillation Fluid & Vials.

  • Multi-well plates (e.g., 96-well).

2. Cell Plating:

  • Seed the GlyT1-expressing cells into a 96-well plate at a predetermined density.

  • Incubate the plate overnight (or until cells form a confluent monolayer) at 37°C in a humidified CO₂ incubator.

3. Assay Procedure:

  • On the day of the experiment, aspirate the culture medium from the wells.

  • Wash the cell monolayer gently with pre-warmed assay buffer.

  • Pre-incubate the cells for 15-30 minutes at 37°C with various concentrations of the test compound (e.g., a serial dilution of Sarcosine) or vehicle. This allows the inhibitor to bind to the transporter.

  • Initiate the glycine uptake by adding a solution containing a fixed concentration of [³H]Glycine to each well.

  • Incubate for a short, defined period (e.g., 10-20 minutes) at 37°C. This time should be within the linear range of glycine uptake.

  • Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells multiple times with ice-cold assay buffer to remove any unbound radioligand.

4. Measurement and Data Analysis:

  • Lyse the cells in each well using a suitable lysis buffer or detergent.

  • Transfer the lysate from each well into a scintillation vial.

  • Add scintillation fluid to each vial and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • The data is analyzed by plotting the percentage of inhibition against the log concentration of the test compound.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the specific [³H]Glycine uptake by 50%, is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

References

A Comparative Guide to Sarcosine Ethyl Ester Hydrochloride and Other Glycine Transport (GlyT1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sarcosine ethyl ester hydrochloride and other prominent glycine (B1666218) transporter 1 (GlyT1) inhibitors. The inhibition of GlyT1 is a key therapeutic strategy in development for neurological and psychiatric disorders, most notably schizophrenia. By blocking the reuptake of glycine, a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, these inhibitors elevate synaptic glycine levels and enhance glutamatergic neurotransmission.[1][2] This potentiation of NMDA receptor function is hypothesized to alleviate the cognitive and negative symptoms associated with conditions where NMDA receptor hypofunction is a contributing factor.[2]

This document outlines the comparative efficacy of various GlyT1 inhibitors, supported by in vitro data, details the experimental methodologies used for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Comparative Efficacy of GlyT1 Inhibitors

The in vitro potency of several key GlyT1 inhibitors is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics for comparing the efficacy of these compounds. The following table summarizes the available data for Sarcosine (the parent compound of this compound) and other well-characterized GlyT1 inhibitors.

CompoundIC50 (nM)Ki (nM)Cell Line/Assay Condition
Sarcosine ~55,800[1]Not ReportedRat Brain Cortex[1]
Bitopertin (RG1678) 22-25[1]8.1[1]Human GlyT1b in CHO cells[1]
Iclepertin (BI 425809) 5.0 (human), 5.2 (rat)[1]Not ReportedHuman SK-N-MC cells, Rat primary neurons[1]
PF-03463275 Not Reported11.6[1]Human GlyT1[1]
ALX-5407 3[1]Not ReportedHuman GlyT1c in QT6-1C cells[1]
SSR504734 18 (human), 15 (rat), 38 (mouse)[1]Not ReportedHuman SK-N-MC, Rat C6 cells[1]
Org24598 6.9[1]16.9[1]Glial GlyT1b[1]

Signaling Pathway and Mechanism of Action

GlyT1 inhibitors exert their effects by modulating the glutamatergic system, specifically by enhancing the function of NMDA receptors. GlyT1, located on glial cells and presynaptic terminals, is responsible for clearing glycine from the synaptic cleft.[1] Glycine is an obligatory co-agonist for the activation of NMDA receptors; both glutamate (B1630785) and glycine must bind to the receptor for the ion channel to open.[3] By inhibiting GlyT1, these compounds increase the concentration of synaptic glycine, leading to a greater activation of NMDA receptors. This enhanced NMDA receptor signaling is believed to improve synaptic plasticity and cognitive function.[1][2]

GlyT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds (Co-agonist) GlyT1 GlyT1 Glycine->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling Downstream Signaling (Synaptic Plasticity, etc.) Ca_ion->Signaling Activates GlyT1_inhibitor Sarcosine Ethyl Ester HCl & Other Inhibitors GlyT1_inhibitor->GlyT1 Inhibits

GlyT1 inhibition enhances NMDA receptor signaling.

Experimental Protocols

The characterization of GlyT1 inhibitors typically involves a variety of in vitro assays to determine their potency and selectivity. Below are detailed methodologies for two common experimental approaches.

Protocol 1: Radiolabeled Glycine Uptake Assay

This functional assay directly measures the inhibition of [3H]glycine uptake into cells that express GlyT1. It is a robust and widely used method for characterizing GlyT1 inhibitors.[4]

1. Materials and Reagents:

  • Cells stably expressing human GlyT1 (e.g., CHO or HEK cells).[4]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • [3H]Glycine.[4]

  • Test compounds (e.g., this compound) and reference inhibitors.

  • Scintillation cocktail and a microplate scintillation counter.

2. Assay Procedure:

  • Plate GlyT1-expressing cells in a 96- or 384-well plate and allow them to adhere.[4]

  • Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Pre-incubate the cells with the compound dilutions for a defined period (e.g., 15-30 minutes) at 37°C.[5]

  • Initiate the uptake reaction by adding a working solution of [3H]Glycine to each well.[6]

  • Incubate for a specific time (e.g., 15 minutes) at 37°C.[5]

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

3. Data Analysis:

  • Lyse the cells and add a scintillation cocktail.[1]

  • Measure the radioactivity in a microplate scintillation counter.[1]

  • Determine non-specific uptake by including control wells with an excess of unlabeled glycine.[6]

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.[6]

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Protocol 2: Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential associated with GlyT1 activity, as glycine transport is coupled to Na+ influx.

1. Materials and Reagents:

  • Cells stably expressing GlyT1.

  • Membrane potential-sensitive dye kit.[6]

  • Assay buffer.

  • Glycine solution.

  • Test compounds and reference inhibitors.

  • A fluorescence plate reader.

2. Assay Procedure:

  • Plate and culture the GlyT1-expressing cells in black-walled, clear-bottom microplates.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's protocol.

  • Add the test compounds to the wells and incubate for a short period.[6]

  • Initiate the transport reaction by adding a solution of glycine to the wells.

  • Monitor the change in fluorescence kinetically over time using a fluorescence plate reader.[6]

3. Data Analysis:

  • The rate of change in fluorescence is proportional to GlyT1 activity.[6]

  • Calculate the percent inhibition of the glycine-induced fluorescence signal for each concentration of the test compound.[6]

  • Determine the IC50 value by fitting the data to a dose-response curve.[4]

Experimental Workflow for Inhibitor Screening

The discovery and development of novel GlyT1 inhibitors often begin with a high-throughput screening (HTS) campaign to identify initial "hit" compounds from large chemical libraries. This is followed by more detailed characterization to confirm activity and determine potency.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization and Validation Compound_Library Compound Library (>100,000 compounds) Primary_Assay Primary Assay (e.g., Fluorescence-based) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assay (IC50 determination) Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary Assay (e.g., Radiolabeled Uptake) Dose_Response->Secondary_Assay Selectivity_Assay Selectivity Assay (vs. GlyT2 and other transporters) Secondary_Assay->Selectivity_Assay Lead_Compounds Lead Compounds Selectivity_Assay->Lead_Compounds

Typical workflow for screening and identifying GlyT1 inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Sarcosine and its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data specifically comparing the in vitro and in vivo effects of Sarcosine (B1681465) ethyl ester hydrochloride is limited in the currently available scientific literature. This guide provides a comparative overview based on published studies of sarcosine, the parent compound of Sarcosine ethyl ester hydrochloride. The ethyl ester moiety may influence properties such as solubility and bioavailability, potentially leading to different pharmacological profiles. The information presented here is intended to serve as a reference point for research and development, and direct experimental validation of this compound is highly recommended.

Introduction

Sarcosine, an N-methyl derivative of the amino acid glycine (B1666218), has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the realm of neurology.[1][2] It is recognized as a glycine transporter type 1 (GlyT1) inhibitor and an N-methyl-D-aspartate (NMDA) receptor co-agonist.[3] this compound is a derivative of sarcosine, developed to potentially enhance its physicochemical properties for research and pharmaceutical applications.[2] This guide aims to provide a comparative summary of the known in vitro and in vivo effects of sarcosine, which can serve as a foundational understanding for studies involving this compound.

In Vitro Effects of Sarcosine

In vitro studies with sarcosine have primarily focused on its neuroprotective and neuromodulatory properties. A key area of investigation has been its effect on neuronal cell viability in the presence of neurotoxic insults.

Neuroprotective Effects

In a notable study, sarcosine demonstrated a protective effect against aluminum-induced neurotoxicity in differentiated SH-SY5Y neuroblastoma cells. The addition of sarcosine to the cell culture medium was found to increase the percentage of viable cells, suggesting a direct neuroprotective action at the cellular level.[1][4]

Table 1: Summary of In Vitro Neuroprotection Data for Sarcosine

Cell LineNeurotoxinSarcosine ConcentrationOutcomeReference
Differentiated SH-SY5YAluminum Chloride (AlCl₃)Not specifiedIncreased percentage of viable cells[1][4]
Experimental Protocol: In Vitro Neurotoxicity Assay

The following is a generalized protocol based on similar neuroprotection studies. Specific concentrations and incubation times for this compound would need to be empirically determined.

  • Cell Culture: Differentiated SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After adherence, the cells are treated with a neurotoxin (e.g., AlCl₃) in the presence or absence of varying concentrations of the test compound (sarcosine or this compound).

  • Incubation: The cells are incubated for a predetermined period (e.g., 24-48 hours).

  • Cell Viability Assay: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of viable cells in the treated groups is calculated relative to the control (untreated) group.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture SH-SY5Y Cells B Seed cells in 96-well plates A->B C Add Neurotoxin (e.g., AlCl3) B->C E Incubate for 24-48h C->E D Add Sarcosine Ethyl Ester HCl D->E F Perform Cell Viability Assay (MTT/WST-8) E->F G Measure Absorbance F->G H Calculate % Viability G->H

In Vivo Effects of Sarcosine

In vivo studies in animal models have provided further evidence for the neuroprotective and anticonvulsant effects of sarcosine.

Neuroprotection in an Alzheimer's Disease Model

In an aluminum-induced rat model of Alzheimer's disease, administration of sarcosine led to significant improvements. The study reported a restoration of antioxidant capacity and a reduction in the expression of genes associated with Alzheimer's pathology, such as those for amyloid precursor protein (APP) and beta-secretase 1 (BACE1). Histopathological examination also revealed a decrease in neurofibrillary tangles in the hippocampus of sarcosine-treated rats.[1][4]

Table 2: Summary of In Vivo Neuroprotection Data for Sarcosine in an AlCl₃-induced Alzheimer's Disease Rat Model

ParameterEffect of AlCl₃Effect of Sarcosine TreatmentReference
Antioxidant CapacityDecreasedSignificantly Increased[1][4]
APP, BACE1, TNF-α Gene ExpressionElevatedReduced[1][4]
Neurofibrillary Tangles (Hippocampus)PresentMarkedly Reduced[1][4]
Anticonvulsant Effects

In mouse models of seizures, sarcosine has demonstrated anticonvulsant properties. While it did not significantly affect the seizure threshold in the intravenous pentylenetetrazole (PTZ) test, it did significantly raise the threshold for electroconvulsions at higher doses.[5] This suggests a potential therapeutic role in certain types of epilepsy.

Table 3: Summary of In Vivo Anticonvulsant Data for Sarcosine

Seizure ModelSarcosine Doses (mg/kg, ip)Effect on Seizure ThresholdReference
Intravenous Pentylenetetrazole (PTZ)100, 200, 400, 800No significant effect[5]
Maximal Electroshock400, 800Significantly raised (p < 0.01)[5]
Experimental Protocol: In Vivo Alzheimer's Disease Model

The following is a generalized protocol based on the AlCl₃-induced rodent model. Dosing and administration routes for this compound would need to be optimized.

  • Animal Model: Adult male Wistar rats are used. Alzheimer's-like pathology is induced by chronic administration of AlCl₃ (e.g., via oral gavage or intraperitoneal injection) for several weeks.

  • Treatment Groups: Animals are divided into control, AlCl₃-only, and AlCl₃ + Sarcosine (or this compound) treatment groups. The test compound is administered daily for a specified duration.

  • Behavioral Testing: Cognitive function can be assessed using behavioral tests such as the Morris water maze or passive avoidance test.

  • Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissue is collected. Biochemical assays are performed to measure markers of oxidative stress (e.g., antioxidant enzyme levels) and gene expression analysis (e.g., via RT-PCR for APP, BACE1).

  • Histopathology: Brain sections, particularly from the hippocampus, are stained (e.g., with Congo red or silver stain) to visualize amyloid plaques and neurofibrillary tangles.

In_Vivo_Workflow A Induce AD model in rats (AlCl3) B Administer Sarcosine Ethyl Ester HCl A->B C Behavioral Testing (e.g., Morris Water Maze) B->C D Euthanasia & Tissue Collection C->D E Biochemical Analysis (Oxidative stress, Gene expression) D->E F Histopathological Analysis (Plaques, Tangles) D->F

Signaling Pathway Involvement

The neuroprotective effects of sarcosine are believed to be mediated, in part, through its action on the glutamatergic system. As a GlyT1 inhibitor, sarcosine increases the synaptic concentration of glycine. Glycine acts as a co-agonist at the NMDA receptor, potentiating its function. This modulation of NMDA receptor activity can influence downstream signaling pathways involved in neuronal survival and plasticity.

Signaling_Pathway Sarcosine Sarcosine / Sarcosine Ethyl Ester GlyT1 GlyT1 Transporter Sarcosine->GlyT1 Inhibits Glycine Synaptic Glycine GlyT1->Glycine Reduces uptake NMDAR NMDA Receptor Glycine->NMDAR Co-agonist Ca_influx Ca2+ Influx NMDAR->Ca_influx Activates Downstream Downstream Signaling (e.g., CREB, Akt) Ca_influx->Downstream Neuroprotection Neuroprotection & Neuronal Survival Downstream->Neuroprotection

Conclusion

The available evidence for sarcosine suggests a promising profile of neuroprotective and neuromodulatory activities, demonstrated in both in vitro and in vivo models. These effects are likely mediated through its role as a GlyT1 inhibitor and NMDA receptor co-agonist. While this compound is a closely related derivative, it is crucial for researchers to conduct direct experimental evaluations to determine if it retains, enhances, or modifies the biological activities of the parent sarcosine molecule. The experimental frameworks outlined in this guide can serve as a starting point for such investigations.

References

A Comparative Analysis of Sarcosine Ethyl Ester Hydrochloride and Its Methyl Ester Analog for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sarcosine (B1681465) ethyl ester hydrochloride and its methyl ester analog, two derivatives of the endogenous amino acid sarcosine. While direct comparative studies are limited, this document outlines the key physicochemical properties and provides established experimental protocols to enable researchers to conduct their own evaluations of these compounds' biological activity and pharmacokinetic profiles. This information is intended to support informed decisions in preclinical drug discovery and development, particularly in the context of neuroscience and metabolic research.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of drug candidates is crucial for predicting their behavior in biological systems. The following table summarizes the key properties of Sarcosine ethyl ester hydrochloride and Sarcosine methyl ester hydrochloride based on available data.

PropertyThis compoundSarcosine Methyl Ester Hydrochloride
Molecular Formula C₅H₁₂ClNO₂C₄H₁₀ClNO₂
Molecular Weight 153.61 g/mol 139.58 g/mol
Appearance White to off-white crystalline powderWhite to beige crystals or crystalline powder
Melting Point 121-128 °C113-123 °C
Solubility Soluble in waterSoluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Hygroscopicity HygroscopicHygroscopic

Biological and Pharmacokinetic Evaluation: A Framework for Comparative Studies

Due to a lack of direct comparative experimental data, this section provides detailed protocols for key assays to evaluate and compare the biological activity and pharmacokinetic profiles of this compound and its methyl ester analog. These protocols are based on established methodologies in the field.

Experimental Protocols

1. Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent, a critical parameter for predicting its oral bioavailability.

  • Materials:

    • This compound

    • Sarcosine methyl ester hydrochloride

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC-grade water and acetonitrile

    • Analytical balance, vials, orbital shaker, centrifuge, HPLC-UV system.

  • Procedure:

    • Add an excess amount of the test compound to a vial containing a known volume of PBS (pH 7.4).

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant and dilute it with the mobile phase.

    • Analyze the concentration of the dissolved compound by a validated HPLC-UV method.

    • The solubility is reported in mg/mL or µg/mL.

2. In Vitro Metabolic Stability Assay (Liver Microsome Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo clearance rate.

  • Materials:

    • Pooled human or rodent liver microsomes

    • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Test compounds (this compound and its methyl ester analog)

    • Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized drug)

    • Acetonitrile with an internal standard to stop the reaction

    • Incubator, centrifuge, LC-MS/MS system.

  • Procedure:

    • Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.

    • Add the test compound to the microsome mixture and pre-incubate for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3. Glycine (B1666218) Transporter 1 (GlyT1) Inhibition Assay (Cell-Based)

Sarcosine and its derivatives are known to interact with the Glycine Transporter 1 (GlyT1). This assay determines the inhibitory potency of the compounds on GlyT1 activity.

  • Materials:

    • CHO or HEK293 cells stably expressing human GlyT1

    • Cell culture medium and reagents

    • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

    • [³H]-Glycine (radiolabeled glycine)

    • Test compounds and a known GlyT1 inhibitor (e.g., Sarcosine or ALX-5407) as a positive control

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Plate the GlyT1-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or control for a defined period.

    • Initiate glycine uptake by adding a solution containing [³H]-Glycine to the wells.

    • After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the amount of incorporated [³H]-Glycine using a scintillation counter.

    • Calculate the percentage of inhibition of glycine uptake for each compound concentration and determine the IC₅₀ value.

Potential Signaling Pathway Involvement: Glycine Transporter 1 (GlyT1)

Sarcosine and its derivatives are known to modulate neurotransmission by inhibiting the Glycine Transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of glycine available to act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 leads to increased synaptic glycine levels, which in turn enhances NMDA receptor activation. This mechanism is a key area of investigation for therapeutic interventions in neurological and psychiatric disorders.

GlyT1_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_glial Glial Cell cluster_postsynaptic Postsynaptic Neuron Glycine_release Glycine Release Glycine Glycine Glycine_release->Glycine GlyT1 GlyT1 Glycine->GlyT1 Reuptake NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist Binding Sarcosine_Esters Sarcosine Ethyl/Methyl Ester (Inhibitor) Sarcosine_Esters->GlyT1 Inhibition Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Activation Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_influx->Downstream_Signaling

Caption: Glycine Transporter 1 (GlyT1) Signaling Pathway and Inhibition by Sarcosine Esters.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound and its methyl ester analog.

Experimental_Workflow cluster_physicochem Physicochemical Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Assessment (Optional) Solubility Thermodynamic Solubility Assay Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Solubility->Metabolic_Stability Data_Analysis Data Analysis and Comparison Solubility->Data_Analysis LogP LogP/LogD Determination LogP->Metabolic_Stability LogP->Data_Analysis GlyT1_Assay GlyT1 Inhibition Assay (Cell-Based) Metabolic_Stability->GlyT1_Assay Metabolic_Stability->Data_Analysis PK_Study Pharmacokinetic Study (e.g., in Rodents) GlyT1_Assay->PK_Study GlyT1_Assay->Data_Analysis PD_Study Pharmacodynamic Study (Target Engagement) PK_Study->PD_Study PD_Study->Data_Analysis

Caption: Proposed experimental workflow for a comparative study of sarcosine esters.

Conclusion

The Neuroprotective Potential of Sarcosine Ethyl Ester Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Sarcosine Ethyl ester hydrochloride. Due to the limited direct experimental data on the ethyl ester hydrochloride form, this document focuses on the robust neuroprotective evidence of its parent compound, Sarcosine. We further compare Sarcosine's established mechanisms with those of N-acetylcysteine ethyl ester (NACET), a neuroprotective agent with enhanced bioavailability, to provide a comprehensive evaluation for researchers in neurotherapeutics.

Executive Summary

Sarcosine, a glycine (B1666218) transporter 1 (GlyT1) inhibitor and N-methyl-D-aspartate (NMDA) receptor co-agonist, has demonstrated significant neuroprotective properties in preclinical studies. Its ethyl ester hydrochloride derivative is posited to offer enhanced lipophilicity and bioavailability, potentially leading to improved central nervous system (CNS) penetration and efficacy. This guide synthesizes the available data on Sarcosine and contrasts it with NACET, a potent antioxidant and glutathione (B108866) precursor, to inform future research and drug development in neurodegenerative diseases.

Comparative Data on Neuroprotective Effects

The following tables summarize key in vitro and in vivo findings for Sarcosine and N-acetylcysteine ethyl ester (NACET). It is important to note that the data for Sarcosine serves as a proxy for the potential effects of its ethyl ester hydrochloride derivative.

Table 1: In Vitro Neuroprotective Effects

ParameterSarcosineN-acetylcysteine Ethyl Ester (NACET)Reference Compound(s)
Cell Line Differentiated SH-SY5Y human neuroblastoma cellsRetinal Pigment Epithelial (RPE) cells-
Neurotoxic Insult Aluminum Chloride (AlCl₃)Hydrogen Peroxide (H₂O₂)-
Endpoint Assessed Cell Viability (WST-8 assay)Intracellular Glutathione (GSH) levels, Reactive Oxygen Species (ROS) production-
Key Findings Increased the percentage of viable cells against aluminum-induced neurotoxicity.[1][2][3]Significantly increased intracellular GSH and cysteine levels, and decreased ROS production.[4] NACET was more effective than NAC in this regard.[4]-

Table 2: In Vivo Neuroprotective Effects

ParameterSarcosineN-acetylcysteine Ethyl Ester (NACET)
Animal Model AlCl₃-induced Alzheimer's disease rat modelPhotochemically induced thrombosis mouse model of brain infarction
Dosage and Administration Not specified in abstract150 mg/kg intraperitoneally at the time of ischemia induction
Key Findings - Marked improvement and protection against AD-associated pathologies. - Alleviated biochemical changes induced by AlCl₃.[3] - Reduced cell death in the hippocampus in a global cerebral ischemia model.[5][6]- Significantly decreased the size of brain infarction.[7] - More effective than N-acetylcysteine (NAC) in reducing infarct size.[7]
Biochemical Markers - Decreased expression of APP, BACE1, TNF-α, APH1A, and PSENEN genes.[1][2] - Increased antioxidant capacity.[1][2]- Increased levels of glutathione S-transferases at the site of infarction.[7]

Detailed Experimental Protocols

Sarcosine Neuroprotection Studies (Adapted from Bastan et al., 2022)

In Vitro Model: Aluminum-Induced Neurotoxicity in SH-SY5Y Cells [1][2][3]

  • Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media. Differentiation into a neuronal phenotype is induced to make them more representative of mature neurons.

  • Induction of Neurotoxicity: Differentiated cells are exposed to varying concentrations of Aluminum Chloride (AlCl₃) to induce neurotoxicity and cell death.

  • Treatment: Cells are co-treated with different concentrations of Sarcosine and AlCl₃.

  • Assessment of Cell Viability: The WST-8 assay is performed to quantify the percentage of viable cells. This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is indicative of cell viability.

  • Data Analysis: The percentage of cell viability in the Sarcosine-treated groups is compared to the AlCl₃-only treated group and control (untreated) group.

In Vivo Model: AlCl₃-Induced Alzheimer's Disease in Rats [1][2][3]

  • Animal Model: An animal model of Alzheimer's disease is established by chronic administration of AlCl₃ to rats.

  • Treatment: A cohort of AlCl₃-treated rats is administered Sarcosine.

  • Behavioral and Histopathological Analysis: Cognitive function is assessed through behavioral tests. Following the treatment period, brain tissues, particularly the hippocampus, are collected for histopathological examination to identify markers of neurodegeneration such as neurofibrillary tangles.

  • Gene Expression Analysis: The expression levels of genes associated with Alzheimer's disease pathology (e.g., APP, BACE1, TNF-α) are quantified using methods like RT-PCR.

  • Biochemical Analysis: The total antioxidant capacity in the brain tissue is measured to assess the impact of Sarcosine on oxidative stress.

N-acetylcysteine Ethyl Ester (NACET) Neuroprotection Study (Adapted from Tawa et al., 2018)

In Vivo Model: Photochemically Induced Brain Infarction in Mice [7]

  • Animal Model: A focal ischemic stroke model is induced in mice through photochemically induced thrombosis. This involves the injection of a photosensitive dye (Rose Bengal) followed by irradiation of the skull to induce a clot in the cerebral blood vessels.

  • Treatment: NACET (150 mg/kg) is administered intraperitoneally at the time of ischemia induction. A separate group receives multiple lower doses prior to ischemia.

  • Assessment of Infarct Size: After a set period, the brains are removed, sectioned, and stained (e.g., with TTC staining) to visualize the infarcted area. The size of the brain infarction is then quantified using image analysis software.

  • Biochemical Analysis: The levels of glutathione S-transferases (GSTs) are measured in the brain tissue at the site of the infarction to assess the impact of NACET on this detoxification pathway.

  • Comparative Analysis: The infarct size in NACET-treated mice is compared to that in mice treated with NAC and a vehicle control.

Signaling Pathways and Experimental Workflow

Sarcosine's Mechanism of Action

Sarcosine primarily exerts its effects through the modulation of the glutamatergic system, specifically by acting as a glycine transporter 1 (GlyT1) inhibitor and a co-agonist at the glycine site of the NMDA receptor.[7][8][9][10][11]

Sarcosine_Mechanism cluster_synapse Glutamatergic Synapse Sarcosine Sarcosine GlyT1 Glycine Transporter 1 (GlyT1) Sarcosine->GlyT1 Inhibits NMDA_R NMDA Receptor Sarcosine->NMDA_R Co-agonist Glycine Glycine GlyT1->Glycine Uptake Glycine->NMDA_R Co-agonist Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Activates Glutamate Glutamate Glutamate->NMDA_R Agonist Neuroprotection Neuroprotection Ca_ion->Neuroprotection Leads to

Caption: Sarcosine enhances NMDA receptor function via GlyT1 inhibition.

General Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in a cell-based assay.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., SH-SY5Y) start->cell_culture differentiation Neuronal Differentiation cell_culture->differentiation plating Plate Cells for Experiment differentiation->plating treatment Add Neurotoxin and/or Test Compound (Sarcosine Ethyl Ester HCl) plating->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Viability/Toxicity Assay (e.g., WST-8, LDH) incubation->assay data_analysis Data Analysis and Quantification assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro neuroprotection screening.

Discussion and Future Directions

The available evidence strongly supports the neuroprotective potential of Sarcosine. Its ability to modulate NMDA receptor activity and protect against neurotoxicity in preclinical models of neurodegenerative disease makes it a compelling candidate for further investigation. The ethyl ester hydrochloride form of Sarcosine is anticipated to possess superior pharmacokinetic properties, including increased lipophilicity and the ability to cross the blood-brain barrier more effectively. This could translate to enhanced neuroprotective efficacy in vivo.

In comparison, NACET demonstrates a distinct but equally promising neuroprotective mechanism centered on augmenting the endogenous antioxidant system by increasing intracellular glutathione levels.[4][8] Its superior bioavailability compared to its parent compound, N-acetylcysteine (NAC), has been demonstrated, leading to significant neuroprotection in a model of ischemic stroke.[7]

For researchers, the key takeaways are:

  • This compound warrants direct investigation. Studies are needed to confirm its neuroprotective effects and to compare its efficacy directly with Sarcosine and other neuroprotective agents.

  • The mechanism of action provides a strong rationale for its potential. The well-documented role of Sarcosine in modulating glutamatergic neurotransmission is highly relevant to a range of neurological disorders.

  • Comparative studies are crucial. Head-to-head comparisons with compounds like NACET, which have a different primary mechanism of action, would be highly valuable in determining the optimal therapeutic strategies for different neurodegenerative conditions.

Future research should focus on obtaining direct experimental data for this compound, including in vitro and in vivo studies to confirm its neuroprotective efficacy, pharmacokinetic profile, and safety. Such data will be critical in advancing this promising compound towards clinical development for the treatment of neurodegenerative diseases.

References

Assessing the Specificity of Sarcosine Ethyl Ester Hydrochloride in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Sarcosine (B1681465) ethyl ester hydrochloride's performance in biological assays against relevant alternatives. Due to a lack of direct quantitative data for Sarcosine ethyl ester hydrochloride in the public domain, this guide will focus on its parent compound, sarcosine (N-methylglycine), for which extensive experimental data is available. This compound is widely considered a more cell-permeable prodrug of sarcosine, which is rapidly hydrolyzed to sarcosine within the cellular environment. Therefore, the biological activity described for sarcosine is expected to be highly representative of the activity of this compound in in-vitro and in-vivo settings.

Introduction to Sarcosine and its Biological Targets

Sarcosine, an N-methyl derivative of the amino acid glycine (B1666218), has garnered significant interest in neuroscience and cancer research.[1] Its primary mechanisms of action involve the modulation of two key targets in the central nervous system: the Glycine Transporter 1 (GlyT1) and the N-methyl-D-aspartate (NMDA) receptor.[2][3]

  • Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine, which in turn enhances NMDA receptor function.[2]

  • NMDA Receptor Co-agonism: Sarcosine also acts as a co-agonist at the glycine binding site of the NMDA receptor, directly contributing to its activation.[3][4]

This dual mechanism makes sarcosine and its derivatives like this compound valuable research tools for studying glutamatergic neurotransmission and its role in various physiological and pathological processes. However, this lack of absolute specificity for a single target necessitates careful consideration and comparison with more selective compounds in biological assays.

Comparative Data: Sarcosine vs. Alternatives

The following tables summarize the quantitative data for sarcosine and other commonly used compounds that target GlyT1 or the NMDA receptor. This allows for a direct comparison of their potency and selectivity.

GlyT1 Inhibition
CompoundTarget(s)IC50 (µM)Assay SystemReference
Sarcosine GlyT1, NMDA Receptor91HEK293 cells expressing human GlyT1[2]
ALX-5407 GlyT10.003Rat brain synaptosomes[5]
Bitopertin (RG1678) GlyT10.023CHO cells expressing human GlyT1[6]
Glycine GlyT1, NMDA Receptor>1000HEK293 cells expressing human GlyT1[2]
NMDA Receptor Co-agonism
CompoundTarget(s)EC50 (µM)Assay SystemReference
Sarcosine GlyT1, NMDA Receptor26Cultured embryonic mouse hippocampal neurons[4]
Glycine GlyT1, NMDA Receptor0.061Cultured embryonic mouse hippocampal neurons[4]
D-Serine NMDA Receptor~1Rat cortical neurons[7]
N,N-Dimethylglycine (DMG) NMDA Receptor (Partial Agonist)-Mouse medial prefrontal cortex brain slices[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the presented data.

[³H]Glycine Uptake Assay for GlyT1 Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on Glycine Transporter 1 (GlyT1) activity.

Materials:

  • Cells stably expressing the target GlyT1 (e.g., CHO or HEK293 cells).

  • [³H]Glycine (radiolabeled glycine).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compound (e.g., this compound, Sarcosine).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Plate the GlyT1-expressing cells in a suitable multi-well plate and culture until they form a confluent monolayer.

  • Compound Incubation: Wash the cells with pre-warmed assay buffer. Then, incubate the cells with various concentrations of the test compound for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Initiate the glycine uptake by adding a solution containing a known concentration of [³H]Glycine to each well.

  • Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the amount of incorporated [³H]Glycine using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]Glycine uptake against the concentration of the test compound to determine the IC50 value.[10]

NMDA Receptor Activity Assay (Cell-based Immunofluorescence)

Objective: To assess the binding and functional activity of a test compound on NMDA receptors.

Materials:

  • HEK293 cells transfected with plasmids encoding NMDA receptor subunits (e.g., NR1 and NR2A).

  • Primary antibody against an extracellular epitope of the NMDA receptor.

  • Fluorophore-conjugated secondary antibody.

  • Test compound (e.g., this compound, Glycine).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells on coverslips and transfect them with the NMDA receptor subunit plasmids.

  • Compound Incubation: Incubate the transfected cells with the test compound at various concentrations.

  • Antibody Staining: Incubate the cells with the primary antibody, followed by the fluorophore-conjugated secondary antibody.

  • Imaging: Visualize and quantify the fluorescence signal using a fluorescence microscope. An increase or decrease in fluorescence intensity can indicate changes in receptor expression or conformation upon compound binding.

  • Data Analysis: Analyze the fluorescence intensity to determine the effect of the test compound on the NMDA receptor.[11][12]

Visualizing the Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

GlyT1_Inhibition_Pathway cluster_synapse Synaptic Cleft Glycine Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Activates GlyT1 Glycine Transporter 1 (GlyT1) GlyT1->Glycine Reuptake Sarcosine_Ester Sarcosine Ethyl Ester Hydrochloride Sarcosine Sarcosine Sarcosine_Ester->Sarcosine Hydrolysis Sarcosine->GlyT1 Inhibits

Caption: Mechanism of GlyT1 Inhibition by Sarcosine.

NMDA_Receptor_Co-agonism NMDA_Receptor NMDA Receptor Channel_Opening Ion Channel Opening NMDA_Receptor->Channel_Opening Glutamate Glutamate Glutamate->NMDA_Receptor Binds Sarcosine Sarcosine Sarcosine->NMDA_Receptor Binds (Co-agonist) Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist)

Caption: Sarcosine as a Co-agonist at the NMDA Receptor.

Experimental_Workflow_GlyT1_Assay Start Start Plate_Cells Plate GlyT1-expressing cells Start->Plate_Cells Incubate_Compound Incubate with Sarcosine Ethyl Ester Hydrochloride Plate_Cells->Incubate_Compound Add_Radioligand Add [3H]Glycine Incubate_Compound->Add_Radioligand Terminate_Uptake Wash with cold buffer Add_Radioligand->Terminate_Uptake Measure_Radioactivity Scintillation Counting Terminate_Uptake->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the [³H]Glycine Uptake Assay.

Conclusion

This compound, through its conversion to sarcosine, exhibits a dual mechanism of action by inhibiting GlyT1 and acting as a co-agonist at the NMDA receptor. This lack of specificity is a critical consideration for researchers. When high specificity for GlyT1 is required, compounds like ALX-5407 and Bitopertin offer significantly greater potency and selectivity. Conversely, for studies focused on NMDA receptor co-agonism, D-Serine provides a more selective alternative to sarcosine.

The choice of compound should be guided by the specific research question and the desired level of target engagement. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions for their biological assays. It is important to reiterate that while this compound is a valuable tool, its biological effects are likely attributable to sarcosine, and its specificity should be carefully evaluated in the context of the experimental design.

References

Safety Operating Guide

Proper Disposal of Sarcosine Ethyl Ester Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of Sarcosine ethyl ester hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), good laboratory practices should always be observed.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[2]

  • Hand Protection: Use protective gloves (e.g., nitrile rubber).[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]

Engineering Controls:

  • Ensure adequate ventilation, such as using a local exhaust ventilation system, to prevent the dispersion of dust.[1][4]

  • An eye wash station and safety shower should be readily accessible.[1][4]

Summary of Safety Information

For quick reference, the key safety data for this compound is summarized in the table below.

Hazard CategoryClassificationPrecautionary Statements
GHS Classification Not a hazardous substance or mixture[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical State Solid, white to off-white crystalline powder[5][6]Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[3][4][5]
Potential Health Effects May cause eye, skin, and respiratory tract irritation.[3][5][6]Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[1][3][4]
In case of a Spill Sweep up material and place into a suitable, closed container for disposal. Avoid creating dust.[2][4][5]Ensure adequate ventilation and wear appropriate PPE during cleanup. Prevent product from entering drains.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through incineration by a licensed waste disposal company.

Experimental Protocol: Incineration

  • Preparation:

    • Ensure all unused this compound is in a clearly labeled, sealed, and suitable container.

    • Contaminated materials (e.g., gloves, weighing paper) should also be collected in a designated, sealed waste container.

  • Solvent Mixture (Optional but Recommended):

    • In a well-ventilated area (preferably a fume hood), you may dissolve or mix the this compound with a combustible solvent.[4][5] This facilitates more efficient incineration.

    • The choice of solvent should be approved by your institution's environmental health and safety (EHS) office and the licensed waste disposal company.

  • Engage a Licensed Waste Disposal Company:

    • It is mandatory to entrust the disposal to a licensed and qualified waste disposal company.[1]

    • Provide the company with a complete and accurate description of the waste, including its chemical composition.

  • Regulatory Compliance:

    • All disposal activities must adhere to local, state, and federal environmental regulations.[1][4][5] Consult with your institution's EHS department to ensure full compliance.

  • Contaminated Packaging:

    • Before disposing of the original container, ensure it is completely empty.[1]

    • Dispose of the empty container as unused product in accordance with regulations.[7]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

start Start: Unused or Waste Sarcosine Ethyl Ester HCl ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check containerize Place in a Labeled, Sealed Waste Container ppe_check->containerize consult_ehs Consult Institutional EHS for Local Regulations containerize->consult_ehs dissolve_option Optional: Dissolve in a Combustible Solvent? consult_ehs->dissolve_option dissolve_action Mix with approved solvent in a fume hood dissolve_option->dissolve_action Yes licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company dissolve_option->licensed_disposal No dissolve_action->licensed_disposal incineration Incineration with Afterburner and Scrubber licensed_disposal->incineration end_process End: Proper Disposal and Documentation incineration->end_process

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling Sarcosine Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Sarcosine ethyl ester hydrochloride. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.

This compound is a chemical compound that requires careful handling to prevent potential health hazards. While its toxicological properties have not been fully investigated, it is known to cause irritation to the eyes, skin, and respiratory tract.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound. This selection is based on established safety protocols for similar chemical compounds.

Protection Type Specific Equipment Standard/Material Purpose
Eye Protection Safety glasses with side shields or gogglesEuropean Standard EN 166 or OSHA 29 CFR 1910.133To prevent eye contact with dust or splashes.[1][4]
Hand Protection Nitrile rubber glovesEU standard EN 374To prevent skin contact.[4] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Laboratory coat or disposable gownPolyethylene-coated polypropylene (B1209903) or similar non-absorbent materialTo prevent contamination of personal clothing and skin.[5][6]
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95)Required when ventilation is inadequate or dust is generated.To prevent inhalation of dust particles.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]

  • Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][3]

2. Preparation and Use:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, put on all required PPE as detailed in the table above.

  • Minimize the generation of dust when weighing or transferring the powder.[1] Use techniques such as gentle scooping and avoid pouring from a height.

  • If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2][4]

  • Spills: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1] Ensure the area is well-ventilated.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Place unused this compound and any contaminated materials (e.g., weigh boats, paper towels, gloves) into a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container.

  • Disposal Method: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[7][8]

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive Chemical storage Store in Cool, Dry, Well-Ventilated Area start->storage prep Prepare for Handling: Don PPE storage->prep handling Weighing & Handling (in Fume Hood) prep->handling spill_check Spill Occurred? handling->spill_check cleanup Follow Spill Cleanup Procedure spill_check->cleanup Yes use Use in Experiment spill_check->use No cleanup->handling decontaminate Decontaminate Workspace use->decontaminate waste_disposal Dispose of Waste (Solid & Liquid) decontaminate->waste_disposal end End: Remove PPE & Wash Hands waste_disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sarcosine ethyl ester hydrochloride
Reactant of Route 2
Sarcosine ethyl ester hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。